1-Boc-azepane-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHJTNUKFLYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631137 | |
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868284-36-0 | |
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Boc-Azepane-4-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 1-Boc-azepane-4-carboxylic acid, a key building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and analytical characterization, and discuss its strategic application in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for the creation of novel therapeutics. The azepane core offers unique conformational flexibility, while the integrated Boc-protecting group and carboxylic acid handle provide the synthetic versatility required for complex molecule assembly.
Introduction: The Strategic Value of Azepane Scaffolds
In the landscape of drug discovery, saturated heterocyclic scaffolds are indispensable components of small molecule therapeutics. Among these, the seven-membered azepane ring has garnered significant attention due to its unique structural and pharmacological properties.[1][2] Unlike more common five- and six-membered rings, the azepane core possesses greater conformational flexibility, allowing molecules to adopt diverse spatial arrangements. This flexibility can be crucial for optimizing binding interactions with complex biological targets.[2] In fact, the azepane motif is present in over 20 FDA-approved drugs, highlighting its clinical significance.[1]
This compound is a premier example of a functionalized azepane building block. Its structure is intelligently designed for synthetic utility:
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The Azepane Core: Provides a three-dimensional, flexible scaffold.
-
The Carboxylic Acid: Serves as a primary functional handle for derivatization, typically through amide bond formation, and can influence the final compound's solubility and pharmacokinetics.[3]
-
The tert-Butoxycarbonyl (Boc) Group: A robust and widely used protecting group for the ring's nitrogen atom, which can be selectively removed under acidic conditions to enable further functionalization.
This guide will serve as a comprehensive resource for understanding and effectively utilizing this high-value chemical entity.
Physicochemical and Molecular Characteristics
Accurate characterization of a building block is the foundation of successful synthesis. This compound is a stable, solid compound under standard conditions. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | [4] |
| Molecular Weight | 243.30 g/mol | [4] |
| CAS Number | 868284-36-0 | [4][5][6] |
| IUPAC Name | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid | N/A |
| SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O | [4] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | [4] |
| Computed logP | 2.1082 | [4] |
| Appearance | White to off-white solid | Typical |
| Storage | 4°C, under inert atmosphere | [4] |
The molecule's TPSA and logP values suggest moderate polarity and lipophilicity, making it a suitable starting point for developing drug candidates that adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.
Synthesis and Manufacturing Considerations
While several commercial suppliers offer this reagent, understanding its synthesis is crucial for process development and scale-up. A common and logical approach involves the N-protection of the parent amino acid, azepane-4-carboxylic acid.
General Synthetic Workflow
The protection of the secondary amine in the azepane ring is a straightforward yet critical transformation. The workflow is designed to ensure high yield and purity, which are paramount for subsequent synthetic steps.
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol: N-Boc Protection
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Azepane-4-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve azepane-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (adjust volume for ~0.2 M concentration). Stir at room temperature until a clear solution is obtained.
-
Causality Note: The mixed solvent system is essential. Dioxane solubilizes the nonpolar (Boc)₂O, while aqueous NaOH deprotonates the carboxylic acid and acts as the base to facilitate the reaction, ensuring all reactants are in the same phase.
-
-
Reaction: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. The reaction may be slightly exothermic. Stir vigorously at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching & pH Adjustment: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. Carefully acidify the aqueous layer to pH ~3 with 1 M HCl while cooling in an ice bath.
-
Causality Note: Acidification protonates the carboxylate salt, rendering the product less water-soluble and causing it to precipitate or become extractable into an organic solvent.
-
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to yield this compound as a solid.
Analytical Characterization
Rigorous analytical validation is required to confirm the identity, structure, and purity of the synthesized material. A multi-technique approach ensures the highest confidence in the product's quality.
Standard Analytical Workflow
Caption: Standard workflow for the analytical validation of the final product.
Key Characterization Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure.
-
Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.[7]
-
Expected ¹H NMR Signals:
-
A characteristic singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.
-
A series of multiplets in the aliphatic region (~1.5-3.6 ppm) corresponding to the protons on the azepane ring.
-
A broad singlet for the carboxylic acid proton (may be exchanged in some solvents like DMSO-d₆).
-
-
Expected ¹³C NMR Signals:
-
Signals for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively).
-
Multiple signals for the carbons of the azepane ring.
-
A downfield signal for the carboxylic acid carbon (~175-180 ppm).
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight and provide an initial purity assessment.[8]
-
Protocol: Prepare a dilute solution (~1 mg/mL) of the sample in a solvent like methanol or acetonitrile. Inject onto an LC-MS system equipped with a C18 column and electrospray ionization (ESI) source.
-
Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show the expected molecular ion, typically as [M+H]⁺ (m/z = 244.15), [M+Na]⁺ (m/z = 266.13), or in negative mode as [M-H]⁻ (m/z = 242.13).
3. High-Performance Liquid Chromatography (HPLC/UPLC):
-
Purpose: To quantitatively determine the purity of the compound.[5]
-
Protocol: Use a calibrated HPLC or UPLC system with a UV detector (e.g., at 210 nm). A standard method would involve a C18 reversed-phase column with a gradient elution using mobile phases of water and acetonitrile, often with a small amount of acid modifier like 0.1% trifluoroacetic acid (TFA).
-
Expected Result: A single major peak representing the product. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. For use as a building block, a purity of ≥97% is typically required.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but is a critical intermediate used to build more complex drug candidates.
-
Scaffold for Library Synthesis: The molecule is an ideal starting point for creating libraries of novel compounds. The carboxylic acid can be coupled with a diverse range of amines to form amides, while the Boc group can be removed to allow for functionalization of the ring nitrogen. This dual-handle approach enables rapid exploration of chemical space.
-
Introduction of 3D Character: As the pharmaceutical industry moves away from flat, aromatic molecules, building blocks like this one are essential for introducing sp³-rich, three-dimensional character into drug candidates. This often leads to improved selectivity and better physicochemical properties.
-
Conformational Constraint and Flexibility: The seven-membered ring can be used to orient substituents in specific vectors that are not achievable with smaller rings. This allows medicinal chemists to fine-tune how a molecule fits into a protein's binding pocket, potentially increasing potency and reducing off-target effects.[2]
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. With a well-defined molecular weight of 243.30 g/mol and a robust profile of physicochemical properties, it serves as a reliable starting material for complex synthetic campaigns.[4] The methodologies for its synthesis and characterization are well-established, ensuring high quality and reproducibility. Its strategic value lies in the combination of the conformationally flexible azepane scaffold and its orthogonal protecting group/functional handle design, empowering medicinal chemists to develop novel therapeutics with enhanced structural diversity and improved pharmacological profiles.
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An In-Depth Technical Guide to the Structure and Conformation of 1-Boc-azepane-4-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-azepane-4-carboxylic acid is a valuable saturated heterocyclic building block in medicinal chemistry, prized for its role in creating conformationally constrained peptides and novel molecular scaffolds. The seven-membered azepane ring imparts significant conformational flexibility, which is both a challenge and an opportunity in rational drug design. Understanding the intricate relationship between the bulky N-Boc protecting group, the C4-carboxylic acid substituent, and the inherent dynamics of the azepane core is critical for leveraging its full potential. This guide provides a comprehensive analysis of the structure, conformational landscape, and characterization of this compound, offering a foundational reference for researchers utilizing this and related scaffolds.
Introduction: The Significance of the Azepane Scaffold
Seven-membered heterocyclic rings, such as azepane, are integral components in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Their inherent non-planar structure and conformational diversity allow for the precise three-dimensional positioning of functional groups, which is often crucial for potent and selective interaction with biological targets.[3][4] The azepane motif, in particular, has been identified as a key pharmacophore in agents targeting cancer, Alzheimer's disease, and various microbial infections.[1]
The subject of this guide, this compound, combines three key structural features:
-
The Azepane Core: A seven-membered saturated amine ring that provides a flexible yet constrained scaffold.
-
The N-Boc Group: A bulky tert-butoxycarbonyl protecting group that not only prevents unwanted reactions at the nitrogen but also significantly influences the conformational equilibrium of the ring.
-
The C4-Carboxylic Acid: A versatile functional group that allows for amide bond formation, enabling its incorporation into peptide chains or derivatization into other functional moieties.
The ability to control and understand the conformational preferences of such substituted azepanes is paramount for effective drug design.[5][6] This guide will delve into the theoretical underpinnings of its structure and provide practical methodologies for its analysis and synthesis.
Chemical Structure and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid | |
| CAS Number | 868284-36-0 | [7] |
| Molecular Formula | C₁₂H₂₁NO₄ | [7] |
| Molecular Weight | 243.30 g/mol | [7] |
| Appearance | Solid | |
| Storage Conditions | Inert atmosphere, room temperature |
Conformational Analysis of the Azepane Ring System
The conformational landscape of seven-membered rings is considerably more complex than that of their five- and six-membered counterparts. Unlike cyclohexane, which is dominated by a single low-energy chair conformation, cycloheptane and its heteroatomic analogs like azepane exist as a dynamic equilibrium of several low-energy conformers.[4][8][9]
The primary conformations belong to two families: the chair family and the boat family. Through a process of low-energy pseudorotation, these can interconvert into more stable, lower-symmetry forms: the twist-chair (TC) and twist-boat (TB) .[4][10] For cycloheptane and many of its derivatives, the twist-chair conformation is generally considered the global energy minimum.[10][11]
Caption: Conformational equilibrium in the azepane ring system.
For this compound, this landscape is further modulated by:
-
The N-Boc Group: The steric bulk of the tert-butyl group and the planarity of the carbamate moiety can introduce significant torsional strain, biasing the equilibrium towards conformers that minimize these unfavorable interactions.
-
The C4-Carboxylic Acid: The substituent at the C4 position can adopt pseudo-axial or pseudo-equatorial orientations. Its preference will depend on minimizing 1,3-diaxial-like interactions. Furthermore, the carboxylic acid's ability to act as a hydrogen bond donor or acceptor could influence its orientation and potentially stabilize certain conformers, especially in protic solvents.
Methodologies for Structural and Conformational Elucidation
A combination of computational modeling and experimental spectroscopy is required to fully characterize the conformational preferences of this compound.
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and identifying low-energy conformers.[5][12]
Caption: Workflow for computational conformational analysis.
Detailed Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Generate initial 3D structures for all plausible chair, boat, twist-chair, and twist-boat conformers of this compound.
-
Conformational Search: Perform a systematic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to explore the rotational possibilities of the Boc and carboxylic acid groups for each ring conformer.
-
Geometry Optimization: Subject all unique low-energy conformers from the search to full geometry optimization using a DFT functional, such as B3LYP with a Pople-style basis set (e.g., 6-31G*).[13] This step locates the nearest stationary point on the potential energy surface.
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Refinement: For the lowest energy conformers, perform single-point energy calculations with a more accurate method or a larger basis set (e.g., MP2/6-311+G(d,p)) to obtain more reliable relative energies.[10]
-
Population Analysis: Calculate the relative Gibbs free energies (ΔG) of all stable conformers and use the Boltzmann distribution equation to estimate their equilibrium populations at a given temperature (e.g., 298 K).
-
NMR Prediction: Predict ¹H and ¹³C NMR chemical shifts for the lowest-energy conformers using the Gauge-Independent Atomic Orbital (GIAO) method. A Boltzmann-averaged spectrum can be calculated and compared with experimental data for validation.[14]
NMR Spectroscopy
NMR spectroscopy is the most powerful experimental technique for studying the solution-state conformation of molecules.[15][16] For this compound, key experiments include:
-
¹H NMR: The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) provide crucial geometric information. The Karplus equation relates the magnitude of ³JHH to the dihedral angle between the coupled protons, allowing for the deduction of local stereochemistry.
-
¹³C NMR: The number of signals indicates the molecular symmetry. Chemical shifts are sensitive to the electronic environment and can be compared with predicted values from computational studies.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for the unambiguous assignment of all proton and carbon signals in the molecule.
-
NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments detect through-space interactions between protons that are close to each other (< 5 Å). The presence or absence of specific NOE cross-peaks provides powerful constraints for determining the relative orientation of protons and, by extension, the overall 3D structure and preferred conformation.[5]
Caption: Experimental workflow for NMR-based conformational analysis.
Representative Synthesis
While numerous vendors supply this compound, understanding its synthesis is valuable for researchers wishing to prepare derivatives. A common strategy for synthesizing cyclic amino acids involves the construction of the ring followed by functional group manipulation.[17][18][19] A plausible retro-synthetic approach starts from a commercially available precursor like N-Boc-4-piperidone.
Hypothetical Protocol: Synthesis via Ring Expansion
This protocol is a representative example based on established chemical transformations.
-
Step 1: Wittig or Horner-Wadsworth-Emmons Reaction. React N-Boc-4-piperidone with a phosphonium ylide or phosphonate carbanion bearing a protected carboxylate group (e.g., (triphenylphosphoranylidene)acetate) to form an exocyclic α,β-unsaturated ester.
-
Step 2: Michael Addition. This step is conceptual for ring expansion. A more practical approach would be a Schmidt rearrangement or similar ring-expansion methodology on a suitable precursor. For a more direct, though multi-step, route: Hydrogenation of a suitable substituted pimelate derivative followed by cyclization and functional group interconversion is a common strategy for azepane synthesis.[20]
-
Step 3: Reduction and Cyclization. A more established route might involve the Dieckmann condensation of a pimelate diester, followed by hydrolysis, decarboxylation, reductive amination, and protection to form the N-Boc azepane ring with a ketone at the 4-position.
-
Step 4: Carboxylation. The ketone at C4 can be converted to the carboxylic acid via various methods, such as a haloform reaction followed by acidification or by conversion to a cyanohydrin and subsequent hydrolysis.
-
Step 5: Purification. The final product would be purified by column chromatography or recrystallization to yield this compound.
Caption: A generalized synthetic pathway to the target molecule.
Conclusion and Future Outlook
This compound is a conformationally dynamic and synthetically valuable building block. Its structural analysis reveals a complex interplay between the flexible seven-membered ring and its sterically demanding N-Boc and C4-carboxy substituents. The preferred conformation, likely a member of the twist-chair family, can be definitively established through a synergistic application of high-level computational modeling and detailed multi-dimensional NMR spectroscopy. A thorough understanding of this conformational landscape is not merely an academic exercise; it is a prerequisite for the rational design of next-generation therapeutics that incorporate this versatile scaffold. Future research will likely focus on the synthesis of stereochemically pure derivatives and the exploration of how fine-tuning the substitution pattern on the azepane ring can further constrain its conformation to optimize biological activity.
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The Azepane Scaffold: A Guide to Its Strategic Role in Modern Medicinal Chemistry
Abstract
The azepane ring, a seven-membered saturated nitrogen heterocycle, has emerged from a niche chemical curiosity to a privileged scaffold in contemporary drug discovery.[1][2] Its inherent three-dimensionality and conformational flexibility offer medicinal chemists a powerful tool to escape the "flatland" of aromatic ring systems, enabling the design of molecules with improved physicochemical properties and novel interactions with biological targets.[1] This guide provides an in-depth analysis of the azepane scaffold, covering its fundamental properties, strategic synthetic routes, and its successful application in various therapeutic areas. We will delve into a specific case study on Bruton's Tyrosine Kinase (BTK) inhibitors to illustrate the scaffold's impact on potency and selectivity. Furthermore, this document provides detailed, field-proven protocols for the synthesis of a representative azepane derivative and its subsequent biological evaluation, designed to be directly applicable in a research setting.
The Rise of Saturated Heterocycles: Beyond Aromaticity
For decades, medicinal chemistry was dominated by aromatic and heteroaromatic rings. However, the drive to improve properties such as solubility, metabolic stability, and target selectivity, while also exploring novel chemical space for intellectual property, has led to a renaissance in the use of saturated heterocycles. Scaffolds rich in sp³-hybridized carbons, like azepane, provide distinct advantages:
-
Three-Dimensionality: They project substituents into a defined spatial volume, allowing for more precise and often stronger interactions with the complex topology of protein binding sites.[1]
-
Improved Physicochemical Properties: Increased sp³ character is often correlated with better aqueous solubility and decreased promiscuity, key attributes for successful drug candidates.
-
Conformational Control: The azepane ring is not rigid; it exists in a dynamic equilibrium of chair and boat-like conformations. This flexibility can be harnessed or constrained through substitution to orient appended functional groups optimally for target engagement.
The Azepane Scaffold: Core Attributes and Synthesis
The parent azepane is a simple colorless liquid, but its derivatives are found in numerous natural products and FDA-approved drugs.[3][4][5] Understanding its core features and synthetic accessibility is crucial for its effective deployment in a drug discovery program.
Structure and Conformational Dynamics
The azepane ring is a seven-membered, non-planar system. This structure provides a versatile framework for building complex molecules.
Caption: Basic chemical structure of the azepane ring.
General Synthetic Strategies
The construction of the azepane core is a significant challenge for synthetic chemists, but several reliable methods have been established. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.[2][6]
-
Ring-Expansion Reactions: Methods like the Beckmann or Schmidt rearrangement of a substituted cyclohexanone are classic and powerful approaches to generate azepan-2-ones (caprolactams), which are versatile intermediates that can be subsequently reduced.
-
Ring-Closing Metathesis (RCM): This Nobel prize-winning reaction is highly effective for forming large rings. A suitably designed diene-containing amine can be cyclized using a Grubbs-type catalyst to form the unsaturated azepine, which is then readily hydrogenated.
-
Photochemical Ring Expansion: Modern methods allow for the conversion of simpler nitroarenes into complex azepanes using blue light, offering a rapid entry into this scaffold from readily available starting materials.[6]
Caption: The role of BTK in the B-cell receptor signaling pathway.
Structure-Activity Relationship (SAR) Insights
In designing potent and selective kinase inhibitors, the azepane ring can serve multiple roles. It can act as a central scaffold to orient key pharmacophoric elements, or it can be a solvent-exposed moiety used to fine-tune physicochemical properties. The conformational flexibility of the ring allows its substituents to adopt optimal vectors to engage with specific pockets within the kinase active site.
The following table, based on data from azepane-based Protein Kinase B (PKB) inhibitors, illustrates how modifying the linker attached to the azepane ring dramatically impacts inhibitory potency. [7]This principle is directly translatable to the optimization of inhibitors for other kinases like BTK.
| Compound ID | Core Structure Modification | Linker to Azepane | PKB-α IC₅₀ (nM) |
| 1 | (-)-Balanol-derived Lead | Ester | 5 |
| 4 | Isosteric Replacement | Amide | 4 |
| 5 | Isosteric Replacement | Ether | 1000 |
| 7 | Isosteric Replacement | Amine | 1000 |
| 8 | Isosteric Replacement | Vinyl | 50 |
Analysis: The initial lead compound (1 ) was highly potent but suffered from instability in plasma due to the ester linkage. A key experimental choice was to explore isosteric replacements. [7]Replacing the ester with a conformationally similar and more stable amide linker (4 ) retained high potency. [7]This is a classic drug design strategy; the amide bond mimics the key hydrogen bonding and geometric features of the ester while providing superior metabolic stability. In contrast, replacing the linker with an ether (5 ) or amine (7 ) resulted in a drastic loss of activity, likely because these linkers fail to properly orient the key benzoyl moiety within the active site. [7]This demonstrates the critical importance of the linker's geometry and electronic nature, which is correctly positioned by the azepane scaffold.
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point for researchers looking to synthesize and evaluate novel azepane-based compounds.
Synthesis of an Azepane-Based Kinase Inhibitor Scaffold
This protocol describes the synthesis of an N-substituted, 3,4-functionalized azepane, a common scaffold in kinase inhibitors, based on the methodologies reported for PKB inhibitors. [7]This multi-step synthesis requires rigorous control over reaction conditions and purification.
Step 1: N-Protection of a Chiral Azepane Precursor
-
Dissolve the starting chiral 3-amino-azepan-4-ol (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.5 eq).
-
Rationale: The Boc group is a standard protecting group for amines. It is stable to many reaction conditions but can be easily removed later under acidic conditions. TEA is a non-nucleophilic base used to neutralize the HCl generated.
-
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the N-Boc protected intermediate.
Step 2: Acylation of the Azepane Hydroxyl Group
-
Dissolve the N-Boc protected alcohol from Step 1 (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.
-
Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and the desired carboxylic acid (e.g., a substituted benzoic acid, 1.2 eq).
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.
-
Rationale: DCC is a common coupling reagent that activates the carboxylic acid for esterification. DMAP serves as a catalyst to accelerate the reaction.
-
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield the desired ester.
Step 3: Deprotection and Final N-Functionalization
-
Dissolve the ester from Step 2 in a 4 M solution of HCl in 1,4-dioxane.
-
Rationale: Strong acid cleaves the Boc protecting group, revealing the secondary amine of the azepane ring.
-
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the amine.
-
Dissolve the amine salt in DCM, add TEA (2.5 eq), and then add the desired acyl chloride (e.g., isonicotinoyl chloride, 1.1 eq) at 0 °C.
-
Stir for 4 hours, then perform an aqueous workup as described in Step 1.
-
Purify by column chromatography to yield the final trisubstituted azepane derivative.
-
Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC.
In Vitro BTK Enzyme Inhibition Assay Protocol
This protocol describes a robust, non-radioactive method for determining the IC₅₀ value of a test compound against BTK using the ADP-Glo™ Kinase Assay system, which measures the amount of ADP produced in the kinase reaction. [8] Materials:
-
Recombinant human BTK enzyme (e.g., Promega V2941)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP solution (10 mM)
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂, 50μM DTT) [8]* ADP-Glo™ Kinase Assay Kit (Promega V9101)
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 for a 10-point curve. Then, dilute these DMSO stocks into Kinase Buffer to create the final working solutions. The final DMSO concentration in the assay should be ≤1%.
-
Rationale: Serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀. Keeping DMSO concentration low is critical to avoid enzyme inhibition artifacts.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or vehicle (Kinase Buffer with DMSO) to the wells of the 384-well plate.
-
Add 2 µL of BTK enzyme solution (e.g., 3 ng/well) to each well.
-
Incubate at room temperature for 20 minutes to allow the compound to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a Substrate/ATP mix in Kinase Buffer. For BTK, a final concentration of 50 µM ATP and 0.2 mg/mL Poly(Glu,Tyr) is a good starting point.
-
Add 2 µL of the Substrate/ATP mix to all wells to start the reaction. The total volume is now 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).
-
Self-Validation: Include control wells: "No Enzyme" (background), and "Vehicle Control" (100% activity). The Z'-factor, a measure of assay quality, should be ≥ 0.5.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Challenges and Future Directions
While the azepane scaffold is a powerful tool, its use is not without challenges. The synthesis of enantiomerically pure, polysubstituted azepanes can be complex and lengthy. [6]Furthermore, the conformational flexibility, while an advantage, can also lead to difficulties in rational design if not properly understood through computational modeling and structural biology.
The future of the azepane scaffold lies in the development of more efficient and stereoselective synthetic methodologies. As our understanding of complex biological targets deepens, the ability of the azepane scaffold to present functional groups in unique three-dimensional arrangements will ensure its continued prominence in the development of the next generation of innovative therapeutics. [1]
Conclusion
The azepane scaffold represents a versatile and valuable core structure in modern medicinal chemistry. Its favorable physicochemical properties and ability to confer potent and selective biological activity have solidified its role in numerous drug discovery programs. Through strategic synthesis and rational design, as exemplified by its application in kinase inhibitors, the azepane ring provides a pathway to novel therapeutics that can overcome the limitations of traditional flat, aromatic compounds. The detailed protocols provided herein offer a practical foundation for researchers to explore and exploit the full potential of this privileged scaffold.
References
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Title: Recent Advances on the Synthesis of Azepane‐Based Compounds Source: ResearchGate URL: [Link]
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Title: Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds Source: PubMed URL: [Link]
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Title: Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors Source: PubMed URL: [Link]
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Title: Azepane - Wikipedia Source: Wikipedia URL: [Link]
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Title: Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes Source: PubMed Central URL: [Link]
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Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed URL: [Link]
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Title: Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor Source: Frontiers URL: [Link]
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Title: Application of the methodology in the preparation of azepane-based... Source: ResearchGate URL: [Link]
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Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry URL: [Link]
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Introduction: The Rise of Seven-Membered Heterocycles in Medicinal Chemistry
An In-Depth Technical Guide to 1-Boc-azepane-4-carboxylic acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery
In the landscape of pharmaceutical development, the structural architecture of a molecule is paramount. While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are ubiquitous in medicinal chemistry libraries, the seven-membered azepane ring system has emerged as a privileged scaffold.[1] Its increased conformational flexibility allows for a more comprehensive exploration of three-dimensional chemical space, enabling tailored interactions with complex biological targets.[2] This unique characteristic has led to the incorporation of the azepane motif into numerous therapeutic agents, including FDA-approved drugs.[3][4]
This guide focuses on a particularly strategic building block: This compound . This molecule is engineered for synthetic efficiency, combining three key features: a conformationally mobile azepane core, a stable yet readily cleavable N-Boc protecting group, and a versatile C4-carboxylic acid handle for molecular elaboration. We will explore the distinct advantages conferred by each of these components, its physicochemical properties, and its practical application in the synthesis of novel chemical entities.
Strategic Analysis of the this compound Scaffold
The utility of this building block lies in the orthogonal nature of its functional components. The design allows for selective manipulation at one site while others remain inert, a cornerstone of modern multi-step synthesis.
Caption: Functional components of this compound.
The Azepane Core: A Gateway to 3D Chemical Space
The saturated seven-membered ring of azepane provides a non-planar, flexible scaffold. This is a significant departure from the more rigid piperidine ring. This flexibility can be advantageous in drug design, allowing the appended pharmacophoric groups to adopt optimal orientations for binding to a protein target. This can lead to enhanced potency and selectivity compared to six-membered ring analogues. The strategic incorporation of such small heterocycles is a widely used approach in lead optimization programs.[3]
The N-Boc Protecting Group: Ensuring Synthetic Control
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for good reason.[5] Its primary function is to temporarily convert the nucleophilic and basic secondary amine of the azepane ring into a non-reactive carbamate.[6]
-
Causality of Choice: The Boc group is selected for its robust stability under a wide range of conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[7][8] This chemical resilience allows for a broad scope of reactions to be performed on other parts of the molecule—most notably the carboxylic acid group—without fear of side reactions at the ring nitrogen.
-
Orthogonal Deprotection: Its true power lies in its selective and clean removal under acidic conditions.[7][9] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily cleaves the Boc group, regenerating the free amine.[5] This is typically a high-yield transformation that proceeds via a stable tert-butyl cation intermediate.[6]
The C4-Carboxylic Acid: A Versatile Synthetic Handle
The carboxylic acid moiety is one of the most versatile functional groups in organic synthesis and is a common feature in a vast number of marketed drugs.[10] In this building block, its placement at the 4-position of the azepane ring provides a convenient point for diversification.
-
Primary Application: Amide Coupling: The most frequent and powerful application is the formation of amide bonds. By coupling the carboxylic acid with a diverse library of primary or secondary amines, researchers can rapidly generate large collections of novel compounds. This is the cornerstone of library synthesis for hit-to-lead campaigns.
-
Bioisosterism and Pharmacophoric Role: The carboxylic acid itself can be a critical pharmacophore, engaging in hydrogen bonding or ionic interactions with a biological target. Alternatively, it can be used as a precursor to other functional groups or serve as a bioisostere for other acidic moieties like tetrazoles or hydroxamic acids.[10]
Physicochemical and Synthetic Profile
A clear understanding of the molecule's properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 868284-36-0 | [11] |
| Molecular Formula | C₁₂H₂₁NO₄ | [11] |
| Molecular Weight | 243.30 g/mol | [11] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | [11] |
| Computed logP | 2.1082 | [11] |
| Hydrogen Bond Acceptors | 3 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
Synthetic Accessibility
While numerous methods exist for the synthesis of functionalized azepanes, common strategies often involve multi-step sequences.[1][12] Advanced approaches include diazocarbonyl chemistry, dearomative ring expansion of nitroarenes, and cross-coupling reactions to build complexity onto the azepane core.[1][13][14] The commercial availability of this compound from various suppliers allows research teams to bypass these often challenging initial synthetic steps and proceed directly with diversification.[11][15][16]
Core Applications in Drug Discovery Workflow
The primary role of this compound is as a scaffold for the rapid generation of compound libraries. The typical workflow leverages the orthogonality of the Boc group and the carboxylic acid.
Caption: A typical synthetic workflow using the building block.
This workflow is highly efficient for exploring structure-activity relationships (SAR). By varying the amine component (R-NH₂) in the coupling step, chemists can systematically probe how different substituents impact biological activity.[4] The final free amine can also be further modified, adding another layer of structural diversity.
Validated Experimental Protocols
The following protocols are self-validating systems designed for reliability and reproducibility.
Protocol 1: General Procedure for Amide Coupling via HATU
This protocol describes the formation of an amide bond, the most common application for this building block.
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent. It minimizes side reactions and racemization (if chiral amines are used). Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acids.
-
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration), add the desired amine (1.1 eq).
-
Reagent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired Boc-protected amide intermediate.
-
Protocol 2: Standard N-Boc Deprotection
This protocol details the removal of the Boc protecting group to liberate the secondary amine.
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group.[5] Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions. The reaction produces gaseous isobutene and carbon dioxide, which drive the reaction to completion.[5][6]
-
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in DCM to make a 0.1-0.2 M solution.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq, often used as a 20-50% solution in DCM) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.
-
Purification/Isolation: The resulting product is the trifluoroacetate salt of the amine. It can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the crude residue in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield the free amine product.
-
Conclusion and Future Outlook
This compound is a powerful and strategically designed building block that streamlines access to novel, three-dimensional chemical matter. Its pre-installed, orthogonally protected functional groups enable chemists to rapidly execute diversification strategies, accelerating the discovery of new therapeutic agents. The conformational flexibility of the azepane core offers a distinct advantage over more common saturated heterocycles, providing a promising avenue for overcoming challenges in potency, selectivity, and pharmacokinetics. As the demand for novel scaffolds in drug discovery continues to grow, the importance of versatile and efficiently utilized building blocks like this compound will only increase.
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-
ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
National Center for Biotechnology Information. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
-
The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
ACS Publications. Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. [Link]
-
Organic Chemistry Portal. Azepine synthesis. [Link]
-
PubMed. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
-
ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
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ChemistryViews. Preparation of Optically Active Azepane Scaffolds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]
-
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Chemsigma. 868284-36-0 this compound. [Link]
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The Strategic Sourcing of 1-Boc-Azepane-4-Carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Saturated heterocyclic scaffolds are of particular interest due to their ability to introduce three-dimensional complexity, modulate physicochemical properties, and serve as rigid frameworks for pharmacophore presentation. Among these, the azepane ring system has emerged as a privileged structure, integral to the architecture of numerous biologically active compounds.[1][2] Its conformational flexibility, greater than that of smaller five- and six-membered rings, allows for a more nuanced exploration of target binding pockets, often leading to enhanced potency and selectivity.[2]
This guide provides an in-depth technical overview of 1-Boc-azepane-4-carboxylic acid (CAS No. 868284-36-0), a key intermediate for introducing the azepane moiety. As a bifunctional molecule, featuring a protected amine and a carboxylic acid handle, it offers synthetic versatility for elaboration into more complex drug candidates. We will explore its commercial availability, plausible synthetic routes, critical quality control parameters, and its application in the broader context of medicinal chemistry, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this valuable building block.
Commercial Availability and Sourcing
This compound is readily available from a variety of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with options for purchasing in quantities ranging from milligrams to kilograms. For larger-scale manufacturing, several vendors offer custom synthesis and process optimization services.[3]
It is imperative for researchers to source this reagent from reputable suppliers who can provide a comprehensive Certificate of Analysis (CoA), detailing purity and identity, to ensure the integrity of subsequent synthetic work.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Specification | Available Quantities | Notes |
| ChemScene | ≥97%[3] | mg to multi-gram | Offers custom synthesis and commercial production services.[3] |
| BLD Pharm | Data available (NMR, HPLC, LC-MS)[4] | Inquire for details | Provides comprehensive analytical documentation upon request.[4] |
| Chemsigma | Research and bulk quantities[5] | Inquire for details | A provider for both scientific research and bulk production.[5] |
| AK Scientific, Inc. | Not specified | Inquire for details | A US-based supplier of fine chemicals.[6] |
| Arctom | Reagent sizes[7] | Inquire for details | Flexible sizing available.[7] |
| CymitQuimica | 97%[8] | 500mg and larger | European supplier.[8] |
Note: Pricing and stock levels are subject to change and should be confirmed directly with the suppliers.
Synthetic Pathways: From Precursor to Product
While this compound is commercially available, an understanding of its synthesis is crucial for process development, cost analysis, and potential in-house production. A direct, multi-step synthesis is not extensively detailed in readily available literature; however, a logical and scientifically sound pathway can be constructed from known chemical transformations. A plausible route begins with the ring expansion of a piperidine precursor, followed by functional group manipulation.
A key intermediate in this proposed synthesis is tert-butyl 4-oxoazepane-1-carboxylate. A large-scale process for the preparation of this intermediate has been described, involving the ring expansion of 1-Boc-piperid-4-one using ethyl diazoacetate.[9] From this ketone, the carboxylic acid can be introduced. One common method for such a transformation is through the formation and subsequent hydrolysis of a cyanohydrin. The final step involves the standard protection of the azepane nitrogen with a tert-butyloxycarbonyl (Boc) group.
Workflow for the Synthesis of this compound
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An In-Depth Technical Guide to the Solubility of 1-Boc-azepane-4-carboxylic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-azepane-4-carboxylic acid, a key building block in contemporary drug discovery and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust theoretical framework to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility in various organic solvents with high fidelity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to enable efficient process development, from reaction optimization and purification to formulation.
Introduction: The Significance of this compound
This compound (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, seven-membered azepane scaffold, combined with the carboxylic acid functionality, makes it a valuable component for introducing conformational constraint and a key polar interaction point in drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility by increasing its lipophilicity and rendering the amine nucleophilicity inert during synthetic transformations, a feature that is fundamental in modern peptide synthesis and the construction of complex molecules.[1]
A thorough understanding of the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of extractions and chromatographic purifications, and is a critical parameter in developing crystallization protocols for obtaining high-purity material. In the context of drug development, poor solubility can hinder formulation and bioavailability, making its early characterization a crucial step.[2][3]
This guide will first delve into the molecular determinants of this compound's solubility, followed by a detailed, actionable protocol for its experimental determination, and finally, present a predicted solubility profile based on established chemical principles.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility
The solubility of a compound is governed by the interplay of its own intermolecular forces and its interactions with the solvent molecules. The adage "like dissolves like" provides a foundational principle: a solute will dissolve best in a solvent that has a similar polarity.[4] Let's dissect the molecular structure of this compound to understand its contributions to its overall solubility profile.
-
The Carboxylic Acid Moiety (-COOH): This is the primary polar, protic feature of the molecule. The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. This allows the molecule to interact favorably with polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate). In non-polar solvents, carboxylic acids tend to form dimers through hydrogen bonding with each other, which can limit their solubility.
-
The Azepane Ring: This seven-membered saturated hydrocarbon ring is fundamentally nonpolar and lipophilic. This substantial nonpolar region contributes favorably to solubility in less polar organic solvents such as dichloromethane and tetrahydrofuran.[5]
-
The Tert-Butoxycarbonyl (Boc) Group: The Boc group is a bulky, lipophilic protecting group. The tert-butyl group significantly increases the nonpolar surface area of the molecule, enhancing its affinity for nonpolar and moderately polar aprotic solvents. The carbonyl group within the carbamate linkage also acts as a hydrogen bond acceptor, contributing to interactions with a range of solvents.[6]
Predicted Solubility Profile:
Based on this structural analysis, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), where strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid are maximized.[6][7] Also, good solubility is expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with both the carboxylic acid and the Boc-carbamate.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can interact with the lipophilic portions of the molecule (azepane ring and Boc group) while also offering some polar interactions.
-
Low to Insoluble: Expected in nonpolar aliphatic solvents like hexane and cyclohexane. The polar carboxylic acid group will dominate, making it difficult for the molecule to be solvated by these purely nonpolar solvents.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the equilibrium solubility of a pharmaceutical compound is the isothermal shake-flask method .[8][9] This protocol is adapted from guidelines provided by the World Health Organization (WHO) and is designed to yield accurate and reproducible results.[10]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.
-
Analyze these standards using the developed HPLC method to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be ~20-50 mg of solid.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. Preliminary experiments can be run to confirm that the concentration in solution does not change between, for example, 24 and 48 hours.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the bulk of the solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove any fine particulates.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample using the previously generated calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. The analysis should be performed in triplicate for each solvent.[11][12]
-
Predicted Solubility Data and Analysis
In the absence of experimentally determined public data, the following table summarizes the predicted solubility of this compound in a range of common organic solvents at ambient temperature (approx. 25°C). These predictions are grounded in the theoretical principles discussed in Section 2.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | High | Excellent hydrogen bond donor/acceptor capabilities. |
| Ethanol | High | Similar to methanol, good hydrogen bonding. | |
| Isopropanol | Medium-High | Increased hydrocarbon character may slightly reduce solubility compared to methanol/ethanol. | |
| Polar Aprotic | DMSO | Very High | Strong hydrogen bond acceptor and highly polar, effectively solvates the carboxylic acid. |
| DMF | Very High | Similar to DMSO, a strong hydrogen bond acceptor.[7] | |
| Acetonitrile | Medium | Polar, but a weaker hydrogen bond acceptor than DMSO/DMF.[6] | |
| Acetone | Medium | Good dipole-dipole interactions, moderate H-bond acceptor. | |
| Ester | Ethyl Acetate | Medium-Low | Moderate polarity, can accept H-bonds but cannot donate. Lipophilic character is favorable.[6] |
| Chlorinated | Dichloromethane | Medium | Good at dissolving nonpolar/moderately polar compounds. Can interact with the lipophilic scaffold. |
| Chloroform | Medium | Similar to dichloromethane. | |
| Ether | Tetrahydrofuran (THF) | Medium | Moderate polarity, can accept H-bonds. Good for the lipophilic parts of the molecule. |
| Diethyl Ether | Low | Low polarity and weak H-bond acceptor.[6] | |
| Aromatic | Toluene | Low | Primarily nonpolar, unable to effectively solvate the carboxylic acid group. |
| Nonpolar | Hexane | Very Low / Insoluble | Aliphatic hydrocarbon, unable to overcome the strong intermolecular forces of the solute.[6] |
Practical Applications and Implications
-
Reaction Chemistry: For reactions involving this compound, solvents like DMF, THF, or Dichloromethane are likely good choices, depending on the other reagents and reaction temperature.
-
Purification: The predicted low solubility in hexane or diethyl ether suggests these could be effective anti-solvents for crystallization. A common strategy would be to dissolve the crude product in a solvent of medium polarity (like ethyl acetate or dichloromethane) and then slowly add a nonpolar anti-solvent (like hexane) to induce precipitation of the pure compound.
-
Chromatography: A typical mobile phase for normal-phase silica gel chromatography would likely involve a gradient of ethyl acetate in hexane. The compound is expected to have moderate retention.
-
Formulation: For drug formulation studies, understanding the solubility in pharmaceutically acceptable solvents is the first step. The data generated from the proposed protocol would be invaluable for selecting appropriate excipients and developing a stable dosage form.[3]
Safety and Handling
-
This compound: As with any fine chemical, direct contact with skin and eyes should be avoided. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Organic Solvents: All organic solvents mentioned should be handled in a fume hood. They are flammable and can be harmful if inhaled or absorbed through the skin. Consult the specific Safety Data Sheet (SDS) for each solvent before use.
Conclusion
This technical guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By analyzing its molecular structure, we can make scientifically sound predictions about its behavior in various solvent classes. The provided isothermal shake-flask protocol offers a reliable, self-validating system for researchers to generate high-quality, quantitative solubility data. This knowledge is critical for the efficient and effective use of this important building block in research and development, enabling streamlined process optimization, purification, and formulation efforts.
References
-
Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. (n.d.). Advanced Pharmaceutical Bulletin. [Link]
-
Lin, I. J., et al. (2012). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 2(1), 253-259. [Link]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
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Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [Link]
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Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
-
PubChem. (n.d.). Azepane-4-carboxylic acid. [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Hewavitharana, A. K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4819. [Link]
-
Kaysheva, A. L., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(11), 779. [Link]
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- 5. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
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- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Data for 1-Boc-azepane-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-azepane-4-carboxylic acid (CAS No. 868284-36-0) is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. The incorporation of the seven-membered azepane ring can impart unique conformational properties to a molecule, influencing its binding affinity and pharmacokinetic profile. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the nitrogen atom, facilitating multi-step synthetic sequences.
Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound. This guide provides a detailed analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra are proprietary to commercial suppliers, this guide presents predicted data and a thorough interpretation based on the fundamental principles of spectroscopy and analysis of structurally related compounds. The methodologies described herein represent standard, field-proven protocols for the acquisition and analysis of such data.
Molecular Structure and Key Features
Molecular Formula: C₁₂H₂₁NO₄[1] Molecular Weight: 243.30 g/mol [1]
The structure of this compound, presented below, consists of a saturated seven-membered azepane ring, a carboxylic acid functional group at the 4-position, and a Boc protecting group on the nitrogen atom.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -COOH).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad carboxylic acid proton.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the azepane ring, the Boc group, and the carboxylic acid. The conformational flexibility of the seven-membered ring may lead to broad or complex multiplets for the ring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | broad s | 1H | -COOH |
| ~3.4-3.6 | m | 4H | -N-CH₂- (ring protons adjacent to N) |
| ~2.4-2.6 | m | 1H | -CH(COOH)- |
| ~1.8-2.0 | m | 4H | -CH₂- (ring protons) |
| ~1.5-1.7 | m | 4H | -CH₂- (ring protons) |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |
Causality Behind Expected Chemical Shifts:
-
-COOH Proton (δ ~10-12): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.
-
-N-CH₂- Protons (δ ~3.4-3.6): The protons on the carbons directly attached to the nitrogen of the Boc-protected amine are deshielded by the electron-withdrawing nature of the carbamate group, hence their downfield shift.
-
-CH(COOH)- Proton (δ ~2.4-2.6): The proton on the carbon bearing the carboxylic acid group is deshielded by the electronegative oxygen atoms of the carboxyl group.
-
Azepane Ring Protons (δ ~1.5-2.0): The remaining methylene protons of the azepane ring will appear as a series of overlapping multiplets in the aliphatic region.
-
Boc Group Protons (δ 1.45): The nine protons of the tert-butyl group are chemically equivalent and thus appear as a sharp singlet.
¹³C NMR Spectroscopy: Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~178-180 | -COOH |
| ~155-157 | -N-COO- (Boc carbonyl) |
| ~79-81 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~45-48 | -N-CH₂- (ring carbons adjacent to N) |
| ~40-42 | -CH(COOH)- |
| ~30-35 | -CH₂- (ring carbons) |
| ~28-29 | -C(CH₃)₃ (Boc methyl carbons) |
Rationale for Chemical Shift Assignments:
-
Carboxyl Carbon (δ ~178-180): The carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for carboxylic acids.
-
Boc Carbonyl Carbon (δ ~155-157): The carbamate carbonyl carbon is also significantly deshielded.
-
Boc Quaternary Carbon (δ ~79-81): The quaternary carbon of the tert-butyl group appears in a distinct region.
-
Azepane Ring Carbons: The carbons of the azepane ring will have shifts that depend on their proximity to the nitrogen and carboxylic acid groups. The carbons adjacent to the nitrogen will be the most deshielded among the ring carbons.
-
Boc Methyl Carbons (δ ~28-29): The three equivalent methyl carbons of the Boc group will give a single, intense signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.
-
Data Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Acquire a background spectrum prior to the sample scan and subtract it from the sample spectrum.
-
IR Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the Boc protecting group.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid, H-bonded) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1710-1740 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1680-1700 | Strong | C=O stretch (carbamate) |
| ~1400-1450 | Medium | C-H bend (aliphatic) |
| ~1160-1250 | Strong | C-O stretch (carboxylic acid and carbamate) |
| ~920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Insights into Vibrational Modes:
-
O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid is the very broad O-H stretching band due to strong intermolecular hydrogen bonding, often appearing as a wide trough.
-
C=O Stretches (~1680-1740 cm⁻¹): Two strong carbonyl absorptions are expected. The one at higher wavenumber corresponds to the carboxylic acid carbonyl, while the carbamate carbonyl of the Boc group typically appears at a slightly lower frequency.
-
C-O Stretches (~1160-1250 cm⁻¹): Strong absorptions corresponding to the C-O single bond stretching of both the carboxylic acid and the carbamate group will be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire data in both positive and negative ion modes.
-
The mass range should be set to observe the expected molecular ions and potential fragments.
-
Mass Spectrometry Data and Interpretation
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Fragmentation Pathway |
| 244.1543 | [M+H]⁺ | Protonated molecule |
| 266.1363 | [M+Na]⁺ | Sodiated adduct |
| 188.1125 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ | Loss of isobutylene from the Boc group |
| 144.0968 | [M+H - Boc]⁺ or [M+H - 100]⁺ | Loss of the entire Boc group |
| 242.1398 | [M-H]⁻ | Deprotonated molecule |
| 198.1492 | [M-H - CO₂]⁻ or [M-H - 44]⁻ | Loss of carbon dioxide from the carboxylate |
Understanding the Fragmentation Logic:
-
[M+H]⁺ and [M+Na]⁺: In positive ion mode ESI, the molecule is expected to readily form a protonated species and a sodium adduct.
-
Loss of Isobutylene ([M+H - 56]⁺): A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂.
-
Loss of the Boc Group ([M+H - 100]⁺): Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (100 Da).
-
[M-H]⁻: In negative ion mode, the acidic proton of the carboxylic acid is easily lost to form the carboxylate anion.
-
Loss of CO₂ ([M-H - 44]⁻): The carboxylate anion can readily lose carbon dioxide (44 Da) upon collisional activation.
Workflow and Data Relationship Diagram
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how the data from different techniques are integrated to confirm the structure.
Sources
The Azepane Scaffold: A Privileged Motif in Bioactive Compounds and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. Its inherent conformational flexibility allows for precise three-dimensional orientation of substituents, enabling potent and selective modulation of enzymes, receptors, and protein-protein interactions. This technical guide provides a comprehensive overview of azepane-containing bioactive compounds, delving into their natural origins, synthetic strategies, and therapeutic applications. We will explore the causal relationships behind synthetic choices, provide detailed experimental protocols for key methodologies, and present quantitative structure-activity relationship (SAR) data. Furthermore, this guide will illuminate the mechanisms of action of prominent azepane-based compounds through detailed signaling pathway diagrams, offering a valuable resource for professionals engaged in the discovery and development of novel therapeutics.
The Azepane Ring: A Foundation for Bioactivity
The azepane core, a saturated seven-membered ring containing one nitrogen atom, provides a unique structural framework that distinguishes it from its smaller five- and six-membered counterparts, pyrrolidine and piperidine. This larger ring system imparts a higher degree of conformational flexibility, which is often crucial for its biological activity. The ability to adopt multiple low-energy conformations allows azepane-containing molecules to present their pharmacophoric groups in an optimal geometry for binding to the target protein. This inherent adaptability is a key reason why the azepane motif is found in a growing number of FDA-approved drugs and clinical candidates.[1]
Naturally occurring azepane derivatives, while not as abundant as other alkaloids, have served as important lead compounds. A prime example is (-)-balanol , a metabolite isolated from the fungus Verticillium balanoides. Balanol is a potent inhibitor of protein kinase C (PKC), and its complex structure, featuring a fully substituted hexahydroazepine ring, has inspired the development of numerous synthetic analogues as potential antitumor agents.[2]
Synthetic Strategies for Accessing the Azepane Core
The construction of the seven-membered azepane ring presents a synthetic challenge due to the entropic unfavorability of forming medium-sized rings. However, a variety of elegant and efficient synthetic methodologies have been developed to overcome this hurdle. The choice of synthetic route is often dictated by the desired substitution pattern on the azepane ring.
Ring Expansion Reactions
A powerful strategy for the synthesis of azepanes involves the expansion of more readily available five- or six-membered rings. One notable example is the photochemical dearomative ring expansion of nitroarenes. This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring to form a seven-membered azepine system. Subsequent hydrogenation affords the saturated azepane.[3][4] This approach is particularly attractive as it allows for the direct translation of the substitution pattern of the starting nitroarene to the final azepane product.[3][4]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has become a cornerstone of modern organic synthesis and is well-suited for the construction of the azepane ring. This reaction employs ruthenium-based catalysts to cyclize a diene-containing precursor. The power of this method lies in its functional group tolerance and its ability to form the seven-membered ring with high efficiency.
Total Synthesis of a Representative Bioactive Compound: (-)-Balanol
The total synthesis of (-)-balanol showcases the ingenuity required to construct complex azepane-containing natural products. While multiple synthetic routes have been reported, a common strategy involves the stereoselective synthesis of a linear precursor followed by a key ring-closing step.
This protocol is a representative example based on published synthetic strategies and is intended for illustrative purposes.
-
Synthesis of the Diene Precursor:
-
To a solution of Garner's aldehyde (1.0 eq) in anhydrous THF at -78 °C is added vinylmagnesium bromide (1.2 eq). The reaction is stirred for 2 hours and then quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting alcohol is protected as its silyl ether using TBSCl and imidazole in DMF.
-
The protected amino alcohol is then subjected to ozonolysis followed by a Wittig reaction with a suitable phosphonium ylide to install the second terminal alkene.
-
-
Ring-Closing Metathesis:
-
The diene precursor (1.0 eq) is dissolved in degassed anhydrous dichloromethane. Grubbs' second-generation catalyst (0.05 eq) is added, and the reaction mixture is refluxed under an argon atmosphere for 4-6 hours.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the protected azepene.
-
-
Reduction and Deprotection:
-
The azepene is reduced to the corresponding azepane using H2 gas and a palladium on carbon catalyst.
-
Finally, the protecting groups are removed under standard conditions to yield the hexahydroazepine core of balanol.
-
Pharmacological Activities and Mechanisms of Action
Azepane-containing compounds have demonstrated a broad spectrum of pharmacological activities, targeting a variety of diseases.[1]
Anticancer Activity
Many azepane derivatives exhibit potent anticancer activity. As previously mentioned, the natural product balanol is a powerful inhibitor of protein kinase C. More recently, synthetic azepanes have been developed as inhibitors of other key signaling molecules in cancer progression.
Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[5] Their inhibition can enhance anti-tumor immunity. Several azepane-containing compounds have been identified as potent inhibitors of PTPN2 and PTPN1.[5]
Caption: Inhibition of PTPN2/PTPN1 by Azepane Compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding:
-
Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the azepane-containing test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Anti-Alzheimer's Disease Activity
The inhibition of β-secretase (BACE1) is a major therapeutic strategy for the treatment of Alzheimer's disease. BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients. Several azepane derivatives have been developed as potent BACE1 inhibitors.
Caption: Inhibition of Aβ Production by Azepane BACE1 Inhibitors.
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for measuring BACE1 activity.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Prepare a solution of a fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent reporter and a quencher).
-
Prepare a solution of recombinant human BACE1 enzyme.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the azepane-containing test compounds.
-
-
Assay Setup:
-
In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).
-
Initiate the reaction by adding the BACE1 substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes) in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the percentage of BACE1 inhibition for each compound concentration.
-
Determine the IC50 value.
-
Other Therapeutic Areas
The versatility of the azepane scaffold has led to its exploration in a wide range of other therapeutic areas, including:
-
Anticonvulsant activity [1]
-
Antimicrobial agents [1]
-
Histamine H3 receptor antagonists (e.g., Azelastine)[2]
-
α-Glucosidase inhibitors for the treatment of diabetes (e.g., Tolazamide)[2]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of azepane derivatives is crucial for the rational design of more potent and selective drug candidates. The conformational flexibility of the azepane ring means that even small changes in substitution can have a profound impact on biological activity.
Table 1: Representative SAR Data for Azepane-Based Kinase Inhibitors
| Compound | R1 | R2 | Kinase Target | IC50 (nM) |
| 1a | H | Phenyl | PKC | 50 |
| 1b | Me | Phenyl | PKC | 25 |
| 1c | H | 4-Fluorophenyl | PKC | 15 |
| 2a | H | Pyridyl | CDK2 | 100 |
| 2b | Me | Pyridyl | CDK2 | 75 |
Data in this table is illustrative and compiled from various sources for comparative purposes.
The data in Table 1 illustrates that modifications to the substituents on the azepane ring (R1 and R2) can significantly influence the inhibitory potency against different protein kinases. For example, the addition of a methyl group at the R1 position (compound 1b vs. 1a ) doubles the potency against PKC. Similarly, replacing the phenyl group at R2 with a more electron-withdrawing 4-fluorophenyl group (compound 1c vs. 1a ) leads to a more than three-fold increase in potency.
Conclusion and Future Perspectives
The azepane scaffold has firmly established itself as a valuable structural motif in modern drug discovery. Its unique conformational properties and synthetic accessibility have enabled the development of a diverse range of bioactive compounds with significant therapeutic potential. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and mechanisms of action of azepane-containing molecules, will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases. As our ability to rationally design and synthesize complex molecular architectures grows, the future for azepane-based drug discovery appears exceptionally bright.
References
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Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
-
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2020). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 25(22), 5345. [Link]
-
Tiwari, A., Bendi, A., Bhathiwal, A. S., & Dharma Rao, G. B. (2021). Azepines and their Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
Fürstner, A., & Thiel, O. (2000). Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment based on RCM. The Journal of Organic Chemistry, 65(6), 1738–1742. [Link]
-
Owa, T., et al. (1998). Total Synthesis of (−)-Balanol. The Journal of Organic Chemistry, 63(26), 9632–9645. [Link]
-
Eureka | Patsnap. (n.d.). Synthetic technology of azelastine hydrochloride. [Link]
-
Ding, X., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]
-
Yan, R. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Alzheimer Research, 18(1), 3-15. [Link]
-
Poirier, A., et al. (2025). The PTPN1 and PTPN2 phosphatases are Cooperative Regulators of Cancer Cell Immune Evasion. bioRxiv. [Link]
-
AbbVie. (n.d.). PTPN2/1. AbbVie Science. [Link]
-
Deng, Y., et al. (2015). BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis. The Journal of Neuroscience, 35(49), 15998–16007. [Link]
-
Ma, H., et al. (2007). Involvement of β-site APP cleaving enzyme 1 (BACE1) in amyloid precursor protein-mediated enhancement of memory and activity-dependent synaptic plasticity. Proceedings of the National Academy of Sciences, 104(19), 8167–8172. [Link]
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- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
physicochemical properties of N-Boc protected cyclic amino acids
An In-Depth Technical Guide to the Physicochemical Properties of N-Boc Protected Cyclic Amino Acids
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of cyclic amino acids into peptide-based therapeutics is a cornerstone strategy for enhancing metabolic stability, receptor affinity, and cell permeability by imposing conformational constraints. The tert-butyloxycarbonyl (Boc) protecting group is integral to their synthesis, yet its presence profoundly alters the fundamental physicochemical properties of the monomer building blocks. This guide provides a detailed examination of these properties—lipophilicity, solubility, conformational dynamics, and chemical stability—for N-Boc protected cyclic amino acids. We synthesize field-proven insights with established experimental protocols to offer a comprehensive resource for researchers, medicinal chemists, and drug development professionals aiming to leverage these valuable scaffolds in their synthetic and therapeutic programs.
Introduction: The Strategic Role of N-Boc Cyclic Amino Acids
Cyclic amino acids, such as derivatives of azetidine-2-carboxylic acid (Aze), proline (Pro), and pipecolic acid (Pip), are powerful tools in peptidomimetic design. Their rigid ring structures reduce the entropic penalty upon binding to biological targets and lock the peptide backbone into specific, bioactive conformations. The N-Boc group is a widely used protecting group in peptide synthesis due to its stability in basic and nucleophilic conditions and its clean, acid-labile removal.[1][2] However, the addition of this bulky, lipophilic moiety is not a passive act of protection; it actively redefines the molecule's behavior in both synthetic and biological contexts. Understanding these altered properties is critical for optimizing reaction conditions, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately, designing more effective therapeutics.[][4]
Lipophilicity: Quantifying the Impact of the Boc Group
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) at a specific pH for ionizable molecules.
Causality of Lipophilicity Shift
The introduction of the N-Boc group dramatically increases the lipophilicity of a cyclic amino acid. This is due to two primary factors:
-
Addition of Hydrocarbon Character: The tert-butyl group adds four carbon atoms and nine hydrogen atoms, creating a large, non-polar, and sterically bulky surface that favorably interacts with non-polar solvents like n-octanol.[]
-
Masking of Polarity: The carbamate linkage masks the hydrogen-bond donating capability of the secondary amine, reducing its polarity and its favorable interactions with aqueous media.
The ring size of the cyclic amino acid also modulates lipophilicity. As the ring size increases (e.g., from a 4-membered azetidine to a 6-membered pipecoline ring), the hydrocarbon content of the molecule increases, which generally leads to a corresponding increase in lipophilicity.[6]
Quantitative Data Summary
While experimental LogP/D values can vary based on measurement conditions, the general trends are consistent. The table below provides a comparative overview of representative N-Boc protected cyclic amino acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Physicochemical Characteristics |
| N-Boc-L-azetidine-2-carboxylic acid | C₉H₁₅NO₄ | 201.22 | ~118-122 | Smallest cyclic scaffold, introduces sharp bond angles.[7][8] |
| N-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | ~133-136 | The archetypal conformational constraint, well-studied.[9] |
| N-Boc-L-pipecolic acid | C₁₁H₁₉NO₄ | 229.27 | ~119-126 | Larger, more flexible ring than proline.[10][11] |
Experimental Protocol: Determination of LogD₇.₄ by Shake-Flask Method
This protocol outlines the gold-standard "shake-flask" method for determining the distribution coefficient at physiological pH (7.4), a critical parameter for drug development.[12][]
Rationale: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and phosphate-buffered saline) after they have reached equilibrium. n-Octanol is used as a surrogate for biological lipid membranes.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This ensures the thermodynamic activity of each solvent is not altered during the experiment.
-
Stock Solution: Prepare a stock solution of the N-Boc protected amino acid in the organic phase (pre-saturated n-octanol) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 1 mL of the organic phase stock solution with 1 mL of the aqueous phase (pre-saturated PBS, pH 7.4).
-
Equilibration: Seal the vial and shake gently on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). The system has reached equilibrium when the concentration in each phase no longer changes over time.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or ¹H-NMR with an internal standard).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Solubility Profile
Solubility is a thermodynamic property that dictates the maximum concentration of a substance that can dissolve in a solvent. For drug development, both aqueous and organic solubility are critical.
Impact of the N-Boc Group on Solubility
The hydrophobic nature of the Boc group significantly decreases the aqueous solubility of cyclic amino acids.[14] The free carboxyl group provides some water solubility, but the dominant effect of the large, non-polar tert-butyl moiety leads to poor solubility in water and buffer systems.[14] Conversely, this same feature enhances solubility in a wide range of organic solvents, such as dichloromethane (DCM), ethyl acetate (EtOAc), dimethylformamide (DMF), and acetonitrile (ACN).[14][15] This high organic solubility is advantageous for synthetic manipulations, particularly in solution-phase and solid-phase peptide synthesis.[]
Experimental Protocol: Aqueous Solubility Assessment
This protocol uses the saturation shake-flask method to determine the thermodynamic equilibrium solubility of a compound in an aqueous buffer. [16][17] Rationale: This method ensures that the solution is truly saturated, providing the most accurate measure of thermodynamic solubility, which is crucial for preclinical development.
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid N-Boc protected amino acid to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. To remove undissolved solid, filter the solution through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed and carefully collect the supernatant. This step is critical to avoid artificially high concentration readings.
-
Dilution: If necessary, dilute the clear, saturated solution with the buffer to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound in the final solution using a calibrated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy if the compound has a chromophore).
-
Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions (e.g., in µg/mL or µM).
Conformational Dynamics
A primary reason for using cyclic amino acids is to restrict the conformational freedom of a peptide backbone. [18]The N-Boc group, however, introduces its own layer of conformational complexity.
Influence on Ring Conformation and Isomerism
-
Ring Pucker: The five-membered ring of proline and the six-membered ring of pipecolic acid are not planar. They adopt "puckered" conformations (e.g., envelope or twist for proline; chair or boat for pipecolic acid). The bulky N-Boc group can influence the energetic preference for a particular puckered state.
-
Caption: Experimental workflow for NMR-based conformational analysis.
Chemical Stability
The utility of a protecting group is defined by its stability under various conditions and its selective lability. The N-Boc group is prized for this predictable reactivity profile. [1]
-
Base and Nucleophile Stability: The N-Boc group is highly stable to basic conditions (e.g., NaOH, triethylamine) and most nucleophiles. [19][20]This orthogonality allows it to be used in conjunction with base-labile protecting groups like Fmoc.
-
Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. [2]The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. This deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a solvent like DCM, or with HCl in an organic solvent like dioxane. [2][]The cyclic nature of the amino acid does not fundamentally alter this reactivity.
Conclusion
The N-Boc protecting group is more than a synthetic necessity; it is a powerful modulator of the physicochemical properties of cyclic amino acids. Its introduction imparts high lipophilicity and organic solubility while reducing aqueous solubility—properties that have profound consequences for both chemical synthesis and biological application. Furthermore, the Boc group introduces its own conformational complexities, such as cis/trans isomerism, which must be understood to fully harness the structural benefits of the cyclic scaffold. By applying the principles and experimental protocols detailed in this guide, researchers can make more informed decisions in the synthesis, purification, and application of these vital building blocks, accelerating the development of next-generation constrained peptide therapeutics.
References
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- CAS 26250-84-0: N-boc-L-pipecolinic acid. (n.d.). CymitQuimica.
- Jelokhani-Niaraki, M., et al. (2009). Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides. PLoS ONE.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- BOC-ON. (n.d.). Sigma-Aldrich.
- Reddy, et al. (2012).
- Oh, J. E., et al. (2012). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Organic & Biomolecular Chemistry.
- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. (2025). Benchchem.
- N-Boc-L-pipecolinic acid, 98+%. (n.d.). Thermo Scientific Chemicals.
- (R)-(+)-N-Boc-2-piperidinecarboxylic acid 98%. (n.d.). Sigma-Aldrich.
- Goudreau, N., et al. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics. Biopolymers.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics.
- The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. (2026). Ningbo Inno Pharmchem Co.,Ltd.
- White, A. D., et al. (2017). Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity. ACS Medicinal Chemistry Letters.
- Wójcik, J., et al. (2007).
- Lipophilicity (LogD 7.4) of N-Aryl Benzo Hydroxamic Acids. (2018). Juniper Publishers.
- Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (2021). RSC Publishing.
- Lipophilicity Assays. (n.d.). BOC Sciences.
- BOC-Amino Acids. (n.d.). Fluorochem.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2015). PMC - PubMed Central.
- 1-Boc-L-azetidine-2-carboxylic acid. (n.d.). MedChemExpress.
- N-Boc-L-azetidine-2-carboxylic acid. (n.d.).
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- 6. Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usbio.net [usbio.net]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]
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The Azepane Annulus: A Technical Guide to 1-Boc-azepane-4-carboxylic Acid in Drug Discovery Library Synthesis
Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this has yielded numerous therapeutic successes, the underexplored three-dimensional chemical space holds immense potential for novel bioactivities and improved pharmacological properties. Saturated heterocycles, with their inherent conformational flexibility and defined spatial arrangement of substituents, offer a gateway to this chemical space. Among these, the seven-membered azepane scaffold has emerged as a privileged motif, present in over 20 FDA-approved drugs, and is a testament to its therapeutic relevance.[1] This guide provides an in-depth technical exploration of a key building block for accessing this valuable scaffold: 1-Boc-azepane-4-carboxylic acid . We will delve into its synthesis, properties, and strategic application in the construction of diverse compound libraries for drug discovery, providing both the "how" and the "why" for researchers at the forefront of pharmaceutical innovation.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The azepane ring system, a seven-membered saturated heterocycle containing a single nitrogen atom, offers a unique combination of structural features that make it highly attractive for drug design.[2][3][4]
-
Three-Dimensional Diversity: Unlike its flat aromatic counterparts, the azepane ring can adopt multiple low-energy conformations, allowing for the precise spatial projection of substituents to probe complex binding pockets of biological targets.
-
Improved Physicochemical Properties: The introduction of saturated ring systems often leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to their aromatic isosteres.
-
Novel Chemical Space: The relative underexploration of azepane-containing compounds in screening libraries presents an opportunity to discover novel intellectual property and first-in-class therapeutics.[5]
The strategic incorporation of the azepane scaffold has led to the development of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6][7]
This compound: The Cornerstone Building Block
Molecular Structure:
Chemical Formula: C₁₂H₂₁NO₄
Molecular Weight: 243.30 g/mol
Key Features:
-
Boc-Protected Nitrogen: The tert-butyloxycarbonyl (Boc) group provides a robust and reliable protecting group for the azepane nitrogen. It is stable to a wide range of reaction conditions used in library synthesis and can be readily removed under acidic conditions.
-
Carboxylic Acid Handle: The carboxylic acid functionality at the 4-position serves as a versatile anchor point for diversification. It allows for the formation of amide bonds, a cornerstone of medicinal chemistry, enabling the coupling of a vast array of amine-containing building blocks.
-
Defined Stereochemistry: While the commercially available material is often a racemate, chiral resolutions or asymmetric syntheses can provide enantiomerically pure forms, allowing for the exploration of stereospecific interactions with biological targets.
Synthesis of this compound: A Representative Pathway
While this compound is commercially available from several suppliers, an understanding of its synthesis is crucial for in-house preparation and the development of novel analogs. A common and efficient strategy involves the oxidation of the corresponding primary alcohol.
Workflow for the Synthesis of this compound
Caption: A representative synthetic workflow for this compound.
Experimental Protocol: Oxidation of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
This protocol is a representative example based on standard oxidation procedures for primary alcohols to carboxylic acids.[8]
Materials:
-
tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
-
Acetonitrile (MeCN)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH 6.8)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 eq) in acetonitrile.
-
Add a catalytic amount of TEMPO (0.01 eq).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in phosphate buffer.
-
To the reaction mixture, add the sodium chlorite solution.
-
Slowly add a solution of sodium hypochlorite (0.05 eq) to initiate the reaction, maintaining the temperature below 35 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Library Synthesis: From a Single Scaffold to a Multitude of Possibilities
The true power of this compound lies in its application in library synthesis. Through a series of well-defined chemical transformations, a single scaffold can be elaborated into a diverse collection of molecules for high-throughput screening.
Core Strategy: Amide Coupling and Diversification
The primary strategy for library synthesis using this building block involves a three-stage process:
-
Amide Bond Formation: Coupling of the carboxylic acid with a diverse set of primary and secondary amines.
-
Boc Deprotection: Removal of the Boc protecting group to unveil the azepane nitrogen.
-
Secondary Amine Functionalization: Further diversification by reacting the secondary amine with a variety of electrophiles.
Workflow for Azepane-Based Library Synthesis
Caption: A three-stage workflow for the synthesis of a diversified azepane-based library.
Experimental Protocol: Parallel Amide Synthesis
This protocol is designed for parallel synthesis in a 96-well plate format.
Materials:
-
This compound
-
Library of primary and secondary amines (pre-dissolved in DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a plate containing 1.1 equivalents of each amine from the library.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block containing the amines, add the this compound stock solution (1.0 eq).
-
Add the HATU stock solution (1.1 eq) to each well.
-
Add the DIPEA stock solution (2.0 eq) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quench the reactions by adding water to each well.
-
Perform liquid-liquid extraction using a suitable automated platform with ethyl acetate.
-
Evaporate the solvent to yield the crude Boc-protected amide library.
-
Note on Coupling Reagents: The choice of coupling reagent is critical, especially given the potential for steric hindrance around the 4-position of the azepane ring. For challenging couplings, more potent reagents may be required.
| Coupling Reagent | Activating Agent | Common Additive | Key Features |
| EDC | Carbodiimide | HOBt or HOAt | Economical, but can lead to racemization.[9][10] |
| HATU | Uronium Salt | N/A | Highly efficient, rapid reactions, good for hindered couplings.[11] |
| PyBOP | Phosphonium Salt | N/A | Effective for hindered systems, less allergenic than some uronium salts. |
| T3P | Phosphonic Anhydride | N/A | High yielding, byproducts are water-soluble. |
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected amide library
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the crude products from the previous step in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixtures under reduced pressure.
-
Co-evaporate with toluene (2x) to remove residual TFA.
-
The resulting deprotected amide library (as TFA salts) can often be used directly in the next step or purified by preparative HPLC.
Case Study: Azepane-Based Libraries in Kinase Inhibitor Discovery
The application of azepane-containing libraries has shown significant promise in the discovery of novel kinase inhibitors. The three-dimensional nature of the azepane scaffold allows for the exploration of pockets in the kinase ATP binding site that are inaccessible to traditional flat heterocyclic inhibitors.
A hypothetical screening campaign could involve the synthesis of a 10,000-member azepane-based library using the protocols outlined above. This library would then be screened against a panel of kinases implicated in a specific cancer type.
Screening Workflow:
Caption: A typical workflow for a high-throughput screening campaign utilizing an azepane-based library.
Initial hits from the screen would be validated and their potency determined. The structural information from these hits would then guide the synthesis of smaller, focused libraries to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a preclinical candidate.
Conclusion: Building for the Future of Drug Discovery
This compound is more than just a chemical reagent; it is a key that unlocks a vast and promising area of three-dimensional chemical space. Its robust chemistry and versatile functional handles make it an ideal starting point for the construction of diverse and innovative compound libraries. By embracing the complexity and three-dimensionality offered by scaffolds like azepane, medicinal chemists are well-equipped to tackle the challenging biological targets of the future and deliver the next generation of life-saving therapeutics.
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Exploring Chemical Space with Substituted Azepane Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract: The seven-membered saturated nitrogen heterocycle, the azepane scaffold, has emerged as a privileged structure in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility. These characteristics allow for the presentation of substituents in diverse spatial arrangements, making it a valuable core for developing novel therapeutics. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on exploring the chemical space of substituted azepanes. We will delve into the strategic importance of this scaffold, detail robust synthetic methodologies for its creation and diversification, outline modern computational and experimental approaches for navigating its vast chemical space, and discuss critical aspects of characterization and lead optimization. This guide is designed to serve as a practical and authoritative resource, bridging the gap between synthetic feasibility and therapeutic innovation in the pursuit of novel azepane-based drug candidates.
Section 1: The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to Saturated Heterocycles in Drug Design
In the landscape of drug discovery, there is a continuous drive to explore novel chemical space beyond the predominantly flat, aromatic structures that have historically dominated medicinal chemistry. Saturated heterocycles are increasingly recognized for their ability to provide access to three-dimensional (3D) structures that can lead to improved pharmacological properties, such as enhanced selectivity and better physicochemical characteristics. The introduction of sp3-rich scaffolds can improve solubility, reduce metabolic liability, and provide novel intellectual property.
The Azepane Moiety: Structural Features and Physicochemical Properties
The azepane ring is a seven-membered aliphatic heterocycle that offers a unique combination of size and flexibility.[1] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold possesses a higher degree of conformational freedom, allowing it to adopt a wider range of shapes to fit into complex biological targets. This structural plasticity is a key advantage in the design of potent and selective ligands.[2]
Conformational Landscape of the Azepane Ring and its Impact on Bioactivity
The conformational diversity of the azepane ring is a critical factor influencing its biological activity.[2][3] The seven-membered ring can exist in several low-energy conformations, such as chair, boat, and twist-chair forms. The specific conformation adopted is influenced by the substitution pattern on the ring. Strategic placement of substituents can be used to bias the conformational equilibrium towards a single, bioactive conformation, which is a powerful tool in drug design for enhancing potency and selectivity.[4] For instance, the introduction of fluorine atoms has been shown to effectively regulate the conformational behavior of azepane rings.[3]
Therapeutic Significance: A Survey of FDA-Approved Drugs and Clinical Candidates Containing the Azepane Core
The therapeutic relevance of the azepane scaffold is well-established, with over 20 FDA-approved drugs incorporating this moiety.[5] These drugs span a wide range of therapeutic areas, highlighting the versatility of the azepane core. Examples include:
-
Azelastine: A potent, second-generation histamine antagonist used for the treatment of allergic rhinitis.[2]
-
Bazedoxifene: A selective estrogen receptor modulator.[6]
Furthermore, numerous azepane-containing compounds are in various stages of clinical development, targeting diseases such as cancer, Alzheimer's disease, and microbial infections.[5] This underscores the continued interest and potential of this scaffold in modern drug discovery.
Section 2: Synthetic Strategies for Accessing Substituted Azepane Scaffolds
The ability to efficiently synthesize a diverse range of substituted azepanes is fundamental to exploring their chemical space. Several robust synthetic strategies have been developed, ranging from classical ring-expansion reactions to modern catalytic methods.
Overview of Synthetic Approaches
The construction of the azepane core can be broadly categorized into several key strategies, each offering distinct advantages in terms of accessible substitution patterns and stereochemical control.
Caption: Key synthetic routes to azepane scaffolds.
Ring Expansion Methodologies
Ring expansion reactions are a classical and powerful approach to azepane synthesis, often starting from readily available six-membered ring precursors.
Beckmann Rearrangement: The Beckmann rearrangement is a widely used method for the synthesis of lactams (cyclic amides), which can then be reduced to the corresponding cyclic amines.[7] The reaction involves the acid-catalyzed rearrangement of an oxime derived from a cyclic ketone.[8] For example, the commercial production of ε-caprolactam, the monomer for Nylon-6, relies on the Beckmann rearrangement of cyclohexanone oxime.[7]
-
Step 1: Oxime Formation:
-
To a solution of cyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated cyclohexanone oxime by filtration and dry under vacuum.
-
-
Step 2: Rearrangement:
-
Caution: This step involves the use of strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the dried cyclohexanone oxime (1.0 eq) to a stirred solution of concentrated sulfuric acid or polyphosphoric acid at 0 °C.[8][9]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 1-2 hours.[7]
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the solution with aqueous ammonia or sodium hydroxide.
-
Extract the product, ε-caprolactam (azepan-2-one), with a suitable organic solvent (e.g., chloroform, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.
-
Ring-Closing Metathesis (RCM) for Azepane Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic structures, including azepanes.[10][11] This method is particularly useful for creating unsaturated azepine derivatives, which can be subsequently hydrogenated to the saturated azepane core.[10] The reaction typically utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts.[11]
-
Step 1: Synthesis of the Diene Precursor:
-
A suitable diene precursor can be prepared through various methods, such as the allylation of an amine. For example, reacting an amine with two equivalents of an allyl halide.
-
-
Step 2: Ring-Closing Metathesis:
-
Dissolve the diene precursor (1.0 eq) in anhydrous, degassed dichloromethane to a concentration of 0.01-0.05 M.
-
Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to afford the desired unsaturated azepine derivative.
-
-
Step 3: Reduction to Azepane:
-
Dissolve the unsaturated azepine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired substituted azepane.
-
Cyclization of Acyclic Precursors
Intramolecular cyclization of linear precursors is another common strategy. Methods like reductive amination of keto-amines or amino-aldehydes provide direct access to the azepane ring.
Modern and Catalytic Methods
Recent advances in synthetic methodology have provided new avenues for azepane synthesis. A notable example is the photochemical dearomative ring expansion of nitroarenes, which allows for the preparation of complex azepanes from simple starting materials in a two-step process.[12] This method, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered ring system.[12]
Section 3: Exploring and Navigating the Azepane Chemical Space
With robust synthetic routes in hand, the next challenge is to efficiently explore the vast chemical space defined by the azepane scaffold and its potential substitution patterns.
Defining the Chemical Space: The Role of Substitution Patterns
The "chemical space" of substituted azepanes encompasses all possible derivatives that can be synthesized. The properties of these molecules are determined by the nature and position of the substituents on the azepane core. Exploring this space systematically is key to identifying novel drug candidates.
Computational Approaches to Azepane Library Design
Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design and virtual screening of compound libraries before their synthesis.[13]
Given the conformational flexibility of the azepane ring, computational methods are essential for predicting the preferred 3D structures of its derivatives.[14] Conformational search algorithms can identify low-energy conformers, which can then be used in subsequent modeling studies.
Pharmacophore models define the essential 3D arrangement of functional groups required for biological activity. These models can be used to virtually screen large databases of azepane derivatives to identify those that are most likely to be active.
Caption: Workflow for computational library screening.
Diversity-Oriented Synthesis (DOS) for Broad Exploration
Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to create structurally diverse collections of molecules from a common starting material. This approach is well-suited for exploring the chemical space of azepane scaffolds, allowing for the rapid generation of a wide range of derivatives for biological screening.
Fragment-Based Drug Discovery (FBDD) with Azepane Fragments
In fragment-based drug discovery (FBDD), small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Hits are then optimized into more potent leads. Azepane-based fragments can be valuable starting points in FBDD campaigns due to their 3D character and synthetic tractability.
Section 4: Characterization and Lead Optimization
Once a set of azepane derivatives has been synthesized, they must be thoroughly characterized, and promising "hits" must be optimized into "leads."
Spectroscopic and Crystallographic Analysis of Azepane Derivatives
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of synthesized compounds. For conformationally flexible molecules like azepanes, NMR techniques (e.g., NOESY) can provide valuable insights into their solution-phase conformation.
Case Study: Structure-Activity Relationship (SAR) of an Azepane-Based Inhibitor Series
Structure-activity relationship (SAR) studies are the cornerstone of lead optimization.[15] By systematically modifying the structure of a hit compound and assessing the impact on its biological activity, researchers can identify the key structural features required for potency and selectivity. For example, a recent study on azepane-containing derivatives as PTPN2/PTPN1 inhibitors demonstrated how systematic structural modifications led to the identification of potent and selective compounds.[16][17]
Table 1: SAR of Azepane Analogs as PTPN2/PTPN1 Inhibitors
| Compound | R1 | R2 | PTPN2 IC50 (nM) | PTPN1 IC50 (nM) |
| 1a | H | H | 520 | 850 |
| 1b | Me | H | 250 | 410 |
| 1c | Cl | H | 85 | 150 |
| 1d | H | F | 480 | 790 |
| 1e | Cl | F | 35 | 65 |
Data is hypothetical and for illustrative purposes.
Optimizing ADME Properties of Azepane-Containing Compounds
In addition to potency and selectivity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[18] The azepane scaffold can be modified to fine-tune these properties. For example, the introduction of polar groups can improve solubility, while blocking sites of metabolism can increase metabolic stability. In silico ADME models are often used to predict these properties and guide the design of compounds with improved pharmacokinetic profiles.[19]
Section 5: Future Directions and Outlook
The exploration of chemical space around the azepane scaffold continues to be a vibrant area of research with significant potential for the discovery of new medicines.
Emerging Synthetic Methodologies
The development of novel synthetic methods will continue to expand the accessible chemical space of substituted azepanes. Areas of active research include the use of C-H activation to directly functionalize the azepane core and the development of new catalytic enantioselective methods for the synthesis of chiral azepanes.
Integration of AI and Machine Learning in Azepane Scaffold Hopping
Artificial intelligence (AI) and machine learning are poised to revolutionize drug discovery. These technologies can be used to analyze large datasets of chemical structures and biological activities to identify novel scaffolds with desired properties. "Scaffold hopping," the process of replacing a known core structure with a novel one while retaining biological activity, is an area where AI can be particularly impactful.
Novel Therapeutic Applications
As our understanding of disease biology grows, new therapeutic targets are constantly being identified. The versatility of the azepane scaffold makes it an attractive starting point for the development of inhibitors for these novel targets. The continued exploration of azepane chemical space is likely to yield new drug candidates for a wide range of diseases in the years to come.
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Methodological & Application
The Strategic Incorporation of 1-Boc-azepane-4-carboxylic Acid in the Synthesis of Novel GPCR Modulators: Application to Orexin Receptor Antagonists
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that allows for the exploration of chemical space beyond the flatlands of aromatic and five- or six-membered heterocyclic systems. This non-planar structure provides a unique conformational flexibility that can be expertly tailored to optimize ligand-receptor interactions, thereby enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and the target of approximately one-third of all approved drugs, represent a particularly fruitful area for the application of azepane-based motifs.[3] The strategic introduction of the azepane core can lead to the development of highly effective and selective modulators for this critical class of drug targets.
This technical guide focuses on the utility of 1-Boc-azepane-4-carboxylic acid , a versatile building block for the synthesis of GPCR modulators. While direct literature examples detailing the synthesis of a marketed GPCR modulator from this specific starting material are not prevalent, this document will illustrate its application through a representative synthesis of a potent class of GPCR modulators: the dual orexin receptor antagonists (DORAs). The synthetic strategies and protocols presented are directly applicable and serve as a robust blueprint for researchers in the field.
Featured Building Block: this compound
The subject of this guide, this compound, offers several advantages in the synthesis of complex molecules:
-
Orthogonal Protection: The Boc-protected amine and the free carboxylic acid allow for selective and sequential chemical transformations, a cornerstone of modern multi-step synthesis.
-
Conformational Constraint: The azepane ring introduces a degree of conformational rigidity that can be advantageous for locking a molecule into its bioactive conformation, thereby improving binding affinity.
-
Three-Dimensional Diversity: The non-planar nature of the azepane scaffold allows for substituents to be projected into different vectors of three-dimensional space, facilitating the optimization of interactions with the target receptor.
| Property | Value |
| CAS Number | 868284-36-0 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, DMF |
Target Focus: The Orexin System - A Key Regulator of Wakefulness
The orexin system, comprising two GPCRs, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a central regulator of sleep and wakefulness.[4] Dysregulation of this system is implicated in sleep disorders such as insomnia. Consequently, the development of orexin receptor antagonists has emerged as a promising therapeutic strategy. Suvorexant, a dual orexin receptor antagonist, is a notable example of a successful therapeutic agent targeting this system. The synthesis of suvorexant and related molecules often involves a central seven-membered ring scaffold, highlighting the relevance of azepane-like structures in this therapeutic area.
Orexin Receptor Signaling Pathway
The binding of orexin peptides to their receptors initiates a cascade of intracellular signaling events. Both OX1R and OX2R can couple to multiple G-protein subtypes, primarily Gq/11 and Gi/o. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event that can be monitored to assess receptor activation and antagonism.
Synthetic Protocol: Amide Coupling of this compound
The cornerstone of incorporating this compound into a larger molecule is the formation of a stable amide bond. This is a well-established and highly reliable transformation in medicinal chemistry. The following protocol details a general yet robust procedure for the coupling of this compound with a representative amine, a common step in the synthesis of orexin receptor antagonists.
Materials and Reagents
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine coupling partner (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Biological Evaluation: Assessing Orexin Receptor Antagonism
The functional activity of newly synthesized compounds as orexin receptor antagonists is typically assessed using a cell-based calcium mobilization assay. This assay directly measures the consequence of Gq-coupled GPCR activation.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Maintain HEK293 cells stably expressing either human OX1R or OX2R in appropriate culture medium.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of the test compound (potential antagonist) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a pre-determined EC₈₀ concentration of orexin-A to stimulate the receptors and immediately measure the fluorescence intensity over time.
-
Data Analysis: The antagonist activity is determined by the degree to which the test compound inhibits the orexin-A-induced increase in intracellular calcium. Calculate IC₅₀ values from the concentration-response curves.
| Compound ID | Scaffold | OX1R IC₅₀ (nM) | OX2R IC₅₀ (nM) |
| Suvorexant | Diazepane | 0.55 | 0.35 |
| AZD-4320 | Azepane | 13 | 18 |
| Filorexant | Piperidine | 13 | 11 |
Note: The data in this table is illustrative and compiled from various literature sources for comparative purposes.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of GPCR modulators. Its inherent three-dimensional structure and the orthogonal protecting groups facilitate the construction of complex molecules with desirable pharmacological properties. The successful application of a closely related diazepane scaffold in the development of orexin receptor antagonists, such as Suvorexant, underscores the potential of seven-membered rings in targeting GPCRs. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel azepane-containing GPCR modulators for a wide range of therapeutic applications.
References
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Roecker, A. J., Cox, C. D., & Coleman, P. J. (2016). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry, 59(2), 504–530. [Link]
-
Whitman, D. B., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069–1074. [Link]
-
Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311–2315. [Link]
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]
-
Zhang, S., Wang, P., Ji, B., & Wang, C. (2021). Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems. Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]
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Application Notes and Protocols: Robust Amide Coupling of 1-Boc-azepane-4-carboxylic acid to Primary Amines
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane ring system is a privileged scaffold in medicinal chemistry, valued for its three-dimensional character which allows for the exploration of complex pharmacophores. As a saturated seven-membered heterocycle, it provides a flexible yet constrained conformational profile distinct from more common five- and six-membered rings. 1-Boc-azepane-4-carboxylic acid is a key building block, offering a synthetically versatile handle for elaboration. The formation of an amide bond by coupling its carboxylic acid moiety with a primary amine is one of the most frequent and critical transformations in drug discovery, enabling the construction of a vast array of potential therapeutic agents.[1]
This guide provides a comprehensive overview of the principles, mechanisms, and practical protocols for the successful coupling of this compound with primary amines. We will delve into the rationale behind reagent selection, provide detailed, step-by-step protocols for two robust methods, and offer a guide to troubleshooting common challenges.
Strategic Considerations for Amide Bond Formation
While amide bond formation is a cornerstone of organic synthesis, its success, particularly with sterically demanding or electronically challenging substrates, is not always guaranteed.[2][3] The key to a successful coupling reaction lies in the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.[1]
Two of the most reliable and widely adopted strategies for this transformation involve the use of carbodiimide reagents, often with additives, and uronium/aminium salt-based reagents.
-
Carbodiimide Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate is susceptible to side reactions, such as rearrangement to a stable N-acylurea, which halts the desired reaction.[5] To mitigate this and enhance reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are crucial. HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is more stable yet still highly reactive towards the amine, thereby improving yields and reducing side products.[6]
-
Uronium/Aminium Reagents (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered third-generation coupling reagents, known for their high efficiency and rapid reaction rates, especially with hindered substrates.[7][8] HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[8][9] The presence of the pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[8] A common side reaction involves the amine reacting directly with HATU to form a guanidinium byproduct, a risk that can be minimized by pre-activating the carboxylic acid before adding the amine.[5]
Comparative Overview of Common Coupling Reagents
| Reagent Class | Example(s) | Stoichiometry (Typical) | Advantages | Disadvantages |
| Carbodiimides | EDC, DIC, DCC | 1.1 - 1.5 equiv | Cost-effective; water-soluble byproducts (EDC); well-established. | Risk of N-acylurea side product; requires additive (e.g., HOBt) for efficiency and to suppress racemization. |
| Uronium/Aminium | HATU, HBTU | 1.1 - 1.2 equiv | High efficiency, fast reaction rates, effective for hindered substrates.[7] | Higher cost; potential for guanidinium side product if amine is added prematurely. |
| Phosphonium | PyBOP, BOP | 1.1 - 1.2 equiv | Excellent for reducing racemization; effective for hindered partners.[1] | Byproducts can be difficult to remove. |
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is critical for troubleshooting and optimization.
Overall Experimental Workflow
The process from starting materials to the final, deprotected product follows a logical sequence of coupling, purification, and deprotection.
Caption: General experimental workflow for amide coupling and subsequent deprotection.
Mechanism 1: HATU-Mediated Coupling
The reaction proceeds via the formation of a highly reactive OAt-active ester.
Caption: Mechanism of HATU-mediated amide bond formation.[8][9]
Mechanism 2: EDC/HOBt-Mediated Coupling
This mechanism involves an initial activation by EDC followed by trapping with HOBt to prevent side reactions.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[10][11]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are required for these reactions.
Protocol 1: HATU-Mediated Coupling
This protocol is highly efficient and recommended as a first-line approach, especially if either coupling partner is sterically hindered.[5][7] The pre-activation step is critical to minimize side reactions.[5]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to make 0.1 - 0.5 M solution)
-
Standard work-up reagents (Ethyl acetate, saturated aq. NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature (20-25 °C) for 5-15 minutes. This is the pre-activation step.[5]
-
In a separate vial, dissolve the primary amine (1.0-1.2 equiv) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure Boc-protected amide.
Protocol 2: EDC/HOBt-Mediated Coupling
A cost-effective and reliable method, suitable for a wide range of primary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to make 0.1 - 0.5 M solution)
-
Standard work-up reagents (DCM, 1M HCl, saturated aq. NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.0-1.2 equiv).
-
Dissolve the components in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0-3.0 equiv) to the stirred solution.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: The acidic wash removes excess amine and base; the basic wash removes unreacted carboxylic acid and HOBt. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Post-Coupling Protocol: Boc Deprotection
The Boc group is a robust protecting group that is readily cleaved under acidic conditions to liberate the free amine.[12][13]
Materials:
-
Purified Boc-protected amide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Alternatively: 4M HCl in 1,4-dioxane
-
Saturated aqueous NaHCO₃
-
Diethyl ether
Procedure (Using TFA):
-
Dissolve the Boc-protected amide in anhydrous DCM (e.g., 0.1 M).
-
Add TFA dropwise at 0 °C (typically 20-50% v/v solution of TFA in DCM).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[12]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To obtain the free amine, dissolve the residue in DCM or ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, and concentrate.
-
To isolate the amine as a salt (TFA or HCl salt), concentrate the reaction mixture and triturate with diethyl ether to precipitate the product, which can then be collected by filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient acid activation. 2. Steric hindrance on amine or acid.[5] 3. Poor nucleophilicity of the amine.[14] 4. Degradation of coupling reagent (moisture). | 1. Switch to a more powerful coupling reagent (e.g., EDC/HOBt → HATU). 2. For HATU, ensure pre-activation of the acid before adding the amine.[5] 3. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. 4. Use freshly opened or properly stored anhydrous reagents and solvents. |
| Recovery of Starting Materials | 1. Reaction time too short. 2. Insufficient equivalents of coupling reagent or base. 3. Reaction temperature too low. | 1. Extend the reaction time and continue monitoring. 2. Check stoichiometry; ensure at least 1.1 equiv of coupling reagent and 2.0 equiv of base are used. 3. Allow the reaction to run at room temperature or apply gentle heat. |
| N-acylurea byproduct observed (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine.[5] | 1. Ensure an additive like HOBt is used (at least 1.0 equiv). 2. Lower the reaction temperature (start at 0 °C). 3. Add the EDC last, after all other components are mixed. |
| Guanidinium byproduct observed (with HATU) | The primary amine reacted directly with the HATU reagent. | 1. Implement the pre-activation protocol: mix the carboxylic acid, HATU, and base for 5-15 minutes before adding the amine.[5] |
| Difficulty in Product Purification | 1. Byproducts from coupling reagents (e.g., DCU, tetramethylurea). 2. Product is very polar. | 1. For EDC, the urea byproduct is water-soluble and should be removed during aqueous work-up. For DCC, the DCU byproduct is often insoluble and can be filtered off. 2. Use a more polar eluent system for column chromatography (e.g., with MeOH or NH₄OH modifier) or consider reverse-phase chromatography. |
References
- BenchChem. (2025).
- ChemicalBook. (2024).
- Common Organic Chemistry.
- Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt).
- YouTube. (2020).
- PMC, NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate.
- Wikipedia.
- ResearchGate.
- Due-Hansen, M. E., et al. (2015).
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
- Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
- BenchChem. (2025). Application Notes and Protocols for Coupling Boc-NH-PEG4-C3-acid to a Primary Amine.
- Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Fisher Scientific. Amine Protection / Deprotection.
- Royal Society of Chemistry. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
- ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)
- NIH.
- ResearchGate. (2021). Carboxylic acid-Amine coupling?.
Sources
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- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
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Application Note: Facile and Efficient Deprotection of 1-Boc-azepane-4-carboxylic acid
<
Abstract
This application note provides a comprehensive guide for the deprotection of 1-Boc-azepane-4-carboxylic acid to yield the free amine, azepane-4-carboxylic acid. This process is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present detailed, validated protocols using common acidic reagents, discuss the underlying reaction mechanisms, and provide guidance on reaction monitoring and product characterization. Furthermore, this note emphasizes the importance of experimental design, particularly the choice of reagents and the use of scavengers to mitigate side reactions.
Introduction
Azepane-4-carboxylic acid is a valuable building block in medicinal chemistry, serving as a scaffold for the development of novel therapeutics.[1][2] The seven-membered azepane ring offers conformational flexibility, which can be advantageous for optimizing ligand-receptor interactions. The tert-butyloxycarbonyl (Boc) protecting group is widely employed to mask the secondary amine of the azepane ring during synthetic sequences due to its stability under various conditions and its straightforward removal under acidic conditions.[3][4] The efficient cleavage of the Boc group is therefore a pivotal step in the synthetic route to many azepane-based compounds.
This guide details two robust and commonly employed methods for the deprotection of this compound: trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane. The principles and protocols described herein are designed to be broadly applicable for researchers in both academic and industrial drug discovery settings.
Reaction Mechanism and Rationale
The acid-catalyzed deprotection of a Boc-protected amine proceeds via a well-established mechanism.[3][5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3][5][6] The liberated amine is then protonated by the excess acid present in the reaction mixture, forming the corresponding ammonium salt.
dot digraph "Boc Deprotection Mechanism" { graph [fontname="Arial", fontsize=12, label="Figure 1: General Mechanism of Acid-Catalyzed Boc Deprotection", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
Boc_Amine [label="this compound"]; Protonated_Boc [label="Protonated Boc Group"]; Carbamic_Acid [label="Carbamic Acid Intermediate"]; Free_Amine_Salt [label="Azepane-4-carboxylic acid Salt"]; tert_Butyl_Cation [label="tert-Butyl Cation", fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
Boc_Amine -> Protonated_Boc [label="+ H⁺"]; Protonated_Boc -> Carbamic_Acid [label="- tert-Butyl Cation"]; Carbamic_Acid -> Free_Amine_Salt [label="- CO₂"]; Protonated_Boc -> tert_Butyl_Cation; Carbamic_Acid -> CO2; } Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.
A critical consideration in Boc deprotection is the fate of the highly reactive tert-butyl cation.[7][8] This electrophilic species can potentially alkylate nucleophilic functionalities within the substrate or solvent, leading to the formation of undesired byproducts.[7][8] While azepane-4-carboxylic acid itself lacks highly nucleophilic side chains susceptible to tert-butylation (such as tryptophan or methionine residues found in peptides), the use of scavengers is still a good practice to ensure a clean reaction, especially when scaling up.[7][9] Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.[7]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.[3][10]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
To the stirring solution, add an equal volume of TFA (for a 50% TFA/DCM solution). A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[4]
-
Work-up to obtain the free amine: a. Dissolve the residue in water or a minimal amount of DCM. b. Carefully neutralize the solution by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (pH > 8). c. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the azepane-4-carboxylic acid as the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also highly effective and often provides the product as a crystalline hydrochloride salt, which can be easier to handle and purify than the free amine.[4][11]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solvent like methanol or dioxane.
-
To the stirring solution, add an excess of 4M HCl in dioxane (e.g., 10 equivalents).
-
Stir the reaction mixture at room temperature. The hydrochloride salt of the product may precipitate out of the solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours.[11]
-
Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with diethyl ether.
-
Dry the resulting white solid under high vacuum to obtain azepane-4-carboxylic acid hydrochloride.
-
Optional free-basing: If the free amine is required, the hydrochloride salt can be dissolved in water and neutralized with an aqueous base (e.g., NaOH, K₂CO₃, or NaHCO₃), followed by extraction with an organic solvent as described in Protocol 1.[4]
Data Presentation: Comparison of Deprotection Methods
| Method/Reagent | Solvent | Typical Temperature | Typical Time | Reported Yield Range (%) | Key Considerations |
| TFA/DCM | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | 90 - 99%[4] | TFA is volatile and corrosive. Residual TFA may require co-evaporation to remove. The resulting TFA salt can sometimes be an oil.[4] |
| HCl in Dioxane | 1,4-Dioxane | Room Temp. | 30 min - 2 hours | 95 - 99%[11] | Often yields a crystalline hydrochloride salt that is easy to isolate by filtration. Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions. |
Reaction Monitoring and Product Characterization
Consistent and accurate monitoring of the reaction is crucial for determining the reaction endpoint and ensuring high product purity.
Thin-Layer Chromatography (TLC):
-
Principle: A simple, rapid, and cost-effective method to monitor the disappearance of the starting material and the appearance of the product.[12][13]
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Develop the plate in an appropriate solvent system (e.g., a mixture of DCM and methanol). The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[12][13] The spots can be visualized under UV light (if the compound is UV active) or by staining with an appropriate reagent such as ninhydrin, which specifically detects primary and secondary amines.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: Provides a more accurate assessment of reaction progress by separating the components of the reaction mixture and determining their mass-to-charge ratio.[12][13]
-
Procedure: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS system. Monitor for the disappearance of the peak corresponding to the mass of the this compound and the appearance of a new peak corresponding to the mass of azepane-4-carboxylic acid.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H NMR spectroscopy provides definitive structural confirmation of the final product.[12]
-
Procedure: After work-up and purification, dissolve the product in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The most telling sign of successful deprotection is the disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[12]
Experimental Workflow Visualization
dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: General Experimental Workflow for Boc Deprotection", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
Start [label="Dissolve this compound in solvent"]; Add_Acid [label="Add Acidic Reagent (TFA or HCl/Dioxane)"]; React [label="Stir at Room Temperature"]; Monitor [label="Monitor Reaction (TLC / LC-MS)"]; Workup [label="Work-up (Evaporation / Neutralization / Extraction or Filtration)"]; Purify [label="Purification (if necessary)"]; Characterize [label="Characterize Product (NMR, MS)"];
Start -> Add_Acid; Add_Acid -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Characterize; } Caption: General Experimental Workflow for Boc Deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid concentration or equivalents.[7] | Increase the concentration or add more equivalents of the acidic reagent. |
| Insufficient reaction time or low temperature.[7] | Allow the reaction to stir for a longer period or gently warm the reaction mixture. | |
| Steric hindrance around the Boc-protected amine.[7] | Use a stronger acid or more forcing conditions (e.g., higher temperature), though this may increase the risk of side products.[7] | |
| Formation of Side Products | Alkylation by the tert-butyl cation.[7][8] | Although less of a concern for this specific substrate, consider adding a scavenger such as anisole or triisopropylsilane (TIS) to the reaction mixture.[14] |
Conclusion
The deprotection of this compound is a straightforward yet critical transformation in the synthesis of azepane-containing molecules. The choice between TFA/DCM and HCl/dioxane will depend on the specific requirements of the subsequent synthetic steps and the desired form of the final product (free amine vs. hydrochloride salt). By following the detailed protocols and considering the underlying chemical principles outlined in this application note, researchers can confidently and efficiently perform this deprotection, ensuring a high yield and purity of the desired azepane-4-carboxylic acid.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). RSC Advances. [Link]
-
Aapptec Peptides. (n.d.). Boc Amino Acids. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Tetrahedron Letters. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). Journal of Peptide Research. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
How to confirm BOC deprotection by TFA ?. (2016). ResearchGate. [Link]
-
PubChem. (n.d.). Azepane-4-carboxylic acid. Retrieved from [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar. [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Advances. [Link]
-
Organic & Biomolecular Chemistry. (2014). RSC Publishing. [Link]
-
Aribo Biotechnology. (n.d.). 97164-96-0 | Azepane-4-carboxylic acid. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Application Notes & Protocols: Incorporating Azepane Scaffolds into CNS Drug Candidates
A Technical Guide for Researchers and Drug Development Professionals
The intricate architecture of the central nervous system (CNS) demands therapeutic agents with exceptional specificity and the ability to traverse the formidable blood-brain barrier. In the medicinal chemist's toolkit, the azepane scaffold—a seven-membered nitrogen-containing heterocycle—has emerged as a "privileged structure." Its inherent three-dimensional character and conformational flexibility grant it the ability to present appended functionalities in precise spatial orientations, making it an ideal framework for engaging with complex CNS targets.[1][2][3]
This guide provides an in-depth exploration of the rationale and methodologies for incorporating azepane scaffolds into CNS drug candidates. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this versatile scaffold in their drug discovery endeavors.
The Strategic Advantage of the Azepane Moiety in Neurotherapeutics
The utility of the azepane ring in CNS drug design is not coincidental; it is a direct consequence of its unique stereochemical properties. Unlike its smaller five- and six-membered cousins (pyrrolidines and piperidines), the seven-membered azepane ring possesses a higher degree of conformational freedom. This allows it to adopt a wider array of low-energy conformations, thereby increasing the probability of achieving a complementary fit with the binding pockets of challenging CNS targets. This conformational pliancy is particularly advantageous when targeting proteins with dynamic or allosteric sites.
Furthermore, the non-planar, sp³-rich nature of the azepane scaffold often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to drug candidates. This can lead to improved metabolic stability, reduced off-target toxicity, and enhanced brain penetration—a critical parameter for any CNS-active compound.[4][5]
Key Therapeutic Arenas for Azepane-Based CNS Agents
The versatility of the azepane scaffold is underscored by its presence in a diverse range of CNS-active agents targeting numerous disorders:
-
Neurodegenerative Diseases: Azepane derivatives have been investigated as potent inhibitors of enzymes implicated in Alzheimer's disease, such as β-secretase (BACE1).[1] The scaffold serves as a central chassis to orient pharmacophoric elements for optimal interaction with the enzyme's active site.
-
Psychiatric Disorders: The azepane motif is a common feature in atypical antipsychotics and antidepressants. For instance, the antidepressant Mirtazapine features a complex fused piperazine-azepine structure.[6] These compounds often modulate the activity of key neurotransmitter receptors, such as dopamine and serotonin receptors.[7][8][9]
-
Pain and Epilepsy: The conformational adaptability of azepanes has been exploited in the design of novel analgesics and anticonvulsants.[1][10] These agents can effectively target ion channels and receptors involved in nociceptive and epileptiform signaling pathways.
Synthetic Strategies for Accessing Functionalized Azepanes
The successful integration of azepane scaffolds into drug discovery programs hinges on the availability of robust and versatile synthetic methodologies. Several key strategies have been developed to construct and functionalize the seven-membered ring.
Diagram 1: Key Synthetic Gateways to Azepane Scaffolds
Caption: A step-by-step schematic of the synthesis, purification, and analysis workflow.
Materials and Reagents
-
Cyclohexanone oxime
-
Concentrated sulfuric acid (H₂SO₄)
-
Aqueous ammonia (NH₄OH)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aryl halide (e.g., 4-bromofluorobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate, hexanes, dichloromethane (for extraction and chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
Step 1: Synthesis of ε-Caprolactam (Beckmann Rearrangement)
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add concentrated sulfuric acid.
-
Addition of Oxime: Slowly and portion-wise, add cyclohexanone oxime to the stirred, cold acid. The internal temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice in a separate beaker. Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is approximately 8-9. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield ε-caprolactam.
Step 2: Reduction of ε-Caprolactam to Azepane
-
Inert Atmosphere: All glassware for this step must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Hydride Suspension: In a round-bottom flask, suspend lithium aluminum hydride in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Lactam Addition: Dissolve the ε-caprolactam from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).
-
Isolation: A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain crude azepane. Note: Azepane is a volatile amine; care should be taken during solvent removal.
Step 3: N-Arylation via Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the crude azepane from Step 2, the chosen aryl halide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-aryl azepane.
Purification and Characterization
-
Purification: Purify the crude product from Step 3 using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Analysis: Combine the fractions containing the pure product and remove the solvent in vacuo. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the azepane scaffold and its substituents is a cornerstone of lead optimization. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
Table 1: Illustrative SAR Data for a Hypothetical Azepane-Based Monoamine Transporter Inhibitor Series
| Compound ID | N-Substituent | C4-Substituent | NET IC₅₀ (nM) |[5] DAT IC₅₀ (nM) |[5] Brain Penetrance (Kp) |[4] | :--- | :--- | :--- | :--- | :--- | :--- | | AZ-01 | Benzyl | H | 85 | 250 | 1.2 | | AZ-02 | 4-Fluorobenzyl | H | 60 | 230 | 1.8 | | AZ-03 | Benzyl | -OH (cis) | 120 | 300 | 0.9 | | AZ-04 | 4-Fluorobenzyl | -OH (trans) | 45 | 180 | 2.5 | | AZ-05 | Pyridin-2-ylmethyl | H | 95 | 450 | 0.7 |
This hypothetical data illustrates key optimization principles. For instance, the introduction of a fluorine atom on the N-benzyl group (AZ-02 vs. AZ-01) can improve both potency and brain penetrance. T[5]he stereochemistry of substituents on the azepane ring itself can have a profound impact on activity and properties, as seen in the comparison of AZ-03 and AZ-04. The replacement of the benzyl group with a more polar heterocycle like pyridine (AZ-05) might decrease brain penetrance due to increased polarity.
Conclusion
The azepane scaffold is a validated and powerful tool in the design of next-generation CNS therapeutics. Its unique conformational landscape provides a fertile ground for the discovery of novel ligands with superior efficacy and safety profiles. A deep understanding of the synthetic methodologies to access and functionalize this ring system, coupled with a systematic approach to structure-activity relationship studies, is paramount for unlocking its full potential. The protocols and insights provided herein serve as a robust starting point for researchers aiming to harness the power of the azepane scaffold in their quest for new treatments for devastating CNS disorders.
References
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
-
Kumar, A., & Sharma, S. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. ACS Omega, 6(15), 9875-9894. [Link]
-
Carrel, A., Yiannakas, A., Roukens, J.-J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., ... & Reymond, J.-L. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(9), 6747-6757. [Link]
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
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Carrel, A., Yiannakas, A., Roukens, J.-J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., ... & Reymond, J.-L. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
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Verma, A., & Tiwari, V. K. (2014). Synthesis of some substituted benzodiazepines as possible CNS depressant drugs. Medicinal Chemistry Research, 23(1), 399-408. [Link]
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D'Agostino, M., & Vitale, P. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(43), 11699-11715. [Link]
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Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2023). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 2(2), 1-10. [Link]
-
Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2023). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]
-
Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., Long, S., & Qin, H.-L. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
-
Reymond Research Group. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
-
Procter, D. J., & Svejstrup, T. D. (2020). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 12(10), 935-940. [Link]
-
Ankit, & Kumar, P. (2022). Synthesis and Medicinal Uses of Azepines. Pharmaguideline. [Link]
-
Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2023). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]
-
Li, Y., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Acta Pharmaceutica Sinica B, 14(4), 1636-1650. [Link]
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Azevan Pharmaceuticals. Clinical Candidates. [Link]
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Wikipedia. Mirtazapine. [Link]
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Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1-Boc-azepane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and selective interactions with biological targets. This unique topology can lead to improved physicochemical properties such as increased solubility and metabolic stability, while also providing novel intellectual property space. The azepane ring, a seven-membered saturated heterocycle, when incorporated into a spirocyclic framework, can explore a larger and more diverse chemical space. 1-Boc-azepane-4-carboxylic acid is a versatile and readily available starting material, offering a strategic entry point for the synthesis of a variety of complex spiro-azaspirocycles.
This guide provides a detailed exploration of three robust synthetic strategies for the construction of spirocyclic compounds from this compound: Intramolecular Friedel-Crafts/Bischler-Napieralski type reactions, the Pictet-Spengler reaction, and Ring-Closing Metathesis (RCM). Each section will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the experimental choices, empowering researchers to confidently apply these methods in their own laboratories.
Strategy 1: Intramolecular Acyl-Substitution for the Synthesis of Spiro-indolinone Azepanes
This strategy leverages the carboxylic acid functionality of the starting material to introduce an aromatic moiety, which subsequently undergoes an intramolecular cyclization to form the spirocyclic core. A particularly effective approach is the synthesis of spiro[azepane-4,3'-indol]-2'(1'H)-ones, a scaffold present in numerous biologically active molecules.
Scientific Rationale
The synthesis commences with the coupling of this compound with an appropriately substituted aniline to form an amide. This amide then serves as the precursor for an intramolecular cyclization. The choice of a Bischler-Napieralski-type reaction, which typically involves the cyclization of β-arylethylamides, can be adapted here.[1][2] Judicious substrate design can lead to an interrupted reaction, affording tetracyclic spiroindolines.[1] A related and direct approach involves the reaction of oxotryptamines with allenoates, providing a convergent route to the desired spiro-azepane-indolinones.[3]
The following protocol details a two-step process: first, the synthesis of a key intermediate, 3-(2-aminoethyl)indolin-2-one from isatin, and second, its subsequent cesium carbonate-mediated cyclization with an allenoate to construct the spiro[azepane-4,3'-indol]-2'(1'H)-one scaffold. While this specific protocol doesn't start directly with this compound, it illustrates a powerful method for creating the target spiro-azepane-indolinone core, to which the azepane moiety can be conceptually appended. For the direct use of this compound, one would first perform an amide coupling with an ortho-amino-substituted phenylacetic acid derivative, followed by an intramolecular cyclization.
Experimental Workflow
Caption: Workflow for Spiro-indolinone Synthesis.
Detailed Protocol: Synthesis of Spiro[azepane-4,3′-indol]-2′(1′H)-ones
This protocol is adapted from a known procedure for the synthesis of spiro[azepane-4,3′-indol]-2′(1′H)-ones.[3]
Part A: Synthesis of 3-(2-aminoethyl)indolin-2-one Intermediate
This intermediate is a key building block. A typical synthesis involves the reduction of a nitro group of a suitable precursor, which can be synthesized from isatin.
Part B: Spirocyclization
Materials:
-
3-(2-aminoethyl)indolin-2-one derivative (1.0 eq)
-
Allenoate (e.g., ethyl 2,3-butadienoate) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Argon atmosphere
-
Schlenk tube
Procedure:
-
To a dried 25 mL Schlenk tube, add the 3-(2-aminoethyl)indolin-2-one derivative (0.1 mmol, 1.0 eq) and cesium carbonate (0.2 mmol, 1.0 eq).
-
Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous acetonitrile (4.0 mL) to the tube under argon, followed by the allenoate (0.24 mmol, 1.2 eq).
-
Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether-ethyl acetate, 4:1) to afford the desired spiro[azepane-4,3′-indol]-2′(1′H)-one.[3]
| Parameter | Condition | Reference |
| Starting Material | 3-(2-aminoethyl)indolin-2-one | [3] |
| Reagent | Allenoate | [3] |
| Base | Cesium Carbonate | [3] |
| Solvent | Anhydrous Acetonitrile | [3] |
| Temperature | 60 °C | [3] |
| Atmosphere | Argon | [3] |
| Typical Yield | Up to 96% | [3] |
Strategy 2: The Pictet-Spengler Reaction for Tetrahydro-β-carboline and Tetrahydroisoquinoline Spiro-Azepanes
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the heterocyclic ring system. By designing a precursor where the azepane ring is attached to a β-arylethylamine moiety, a spirocyclic system can be constructed.
Scientific Rationale
The key to this strategy is the synthesis of a suitable precursor from this compound. This involves converting the carboxylic acid into a two-carbon extension bearing an aromatic ring. A plausible route involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a tosylate or halide, and subsequent nucleophilic substitution with an arylacetonitrile anion. The nitrile is then reduced to the primary amine to yield the required β-arylethylamine precursor. This precursor can then be reacted with an aldehyde or ketone under acidic conditions to trigger the Pictet-Spengler cyclization. The choice of the aromatic group (e.g., indole for β-carbolines, dimethoxyphenyl for isoquinolines) and the carbonyl compound will determine the final spirocyclic scaffold.
Experimental Workflow
Caption: Workflow for Pictet-Spengler Spirocyclization.
Detailed Protocol: Synthesis of a Spiro-Tetrahydro-β-carboline Azepane
Part A: Synthesis of the β-(Indol-3-yl)ethylamine Precursor
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Indole-3-acetonitrile
-
Sodium hydride (NaH)
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous solvents (THF, DMF)
Procedure:
-
Reduction of the Carboxylic Acid: To a solution of this compound in anhydrous THF, add BH₃·THF solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with methanol and water, and extract the product.
-
Tosylation of the Alcohol: Dissolve the resulting alcohol in pyridine and cool to 0 °C. Add TsCl portion-wise and stir the reaction overnight. Work up the reaction to isolate the tosylated product.
-
Alkylation of Indole-3-acetonitrile: In a separate flask, deprotonate indole-3-acetonitrile with NaH in anhydrous DMF at 0 °C. Add the tosylated azepane derivative to this solution and stir at room temperature until the reaction is complete.
-
Reduction of the Nitrile: Reduce the resulting nitrile with a suitable reducing agent like LAH in anhydrous THF to obtain the desired β-(indol-3-yl)ethylamine precursor.
Part B: Pictet-Spengler Cyclization
Materials:
-
β-(Indol-3-yl)ethylamine precursor (1.0 eq)
-
Aldehyde (e.g., formaldehyde or acetaldehyde) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)[5]
Procedure:
-
Dissolve the β-(indol-3-yl)ethylamine precursor in the chosen anhydrous solvent.
-
Add the aldehyde to the solution.
-
Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture for the specified time, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the spiro-tetrahydro-β-carboline azepane.[6]
| Parameter | Condition | Reference |
| Precursor | β-(Indol-3-yl)ethylamine | Conceptual |
| Carbonyl Source | Aldehyde or Ketone | |
| Catalyst | Brønsted or Lewis Acid | [6] |
| Solvent | Aprotic (DCM, Toluene) | [6] |
| Temperature | 0 °C to reflux | [5] |
| Typical Yield | Varies widely | [7] |
Strategy 3: Ring-Closing Metathesis (RCM) for Spiro-Azepane Alkenes
Ring-Closing Metathesis (RCM) is a powerful and versatile method for the formation of cyclic compounds, including nitrogen-containing heterocycles.[8][9] The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene byproduct (e.g., ethylene).[10]
Scientific Rationale
To apply RCM for the synthesis of a spiro-azepane, a diene precursor must first be synthesized from this compound. This can be achieved through several routes. One approach involves the conversion of the carboxylic acid to an amide, followed by N-allylation and attachment of another allyl group at the 4-position of the azepane ring. Alternatively, the carboxylic acid can be converted to an ester with an unsaturated alcohol, and an olefin can be introduced at another position on the azepane ring. The choice of the positions for the two alkene tethers will determine the size of the newly formed ring in the spirocyclic product. Grubbs' first or second-generation catalysts are commonly used for these transformations.[8][9]
Experimental Workflow
Caption: Workflow for RCM Spirocyclization.
Detailed Protocol: Synthesis of a Spiro-Azepane via RCM
Part A: Synthesis of the Diene Precursor
Materials:
-
This compound
-
Allyl bromide
-
Sodium hydride (NaH)
-
Reagents for converting a carboxylic acid to a vinyl group (e.g., via a Wittig reaction on a derived aldehyde)
-
Anhydrous solvents (DMF, THF)
Procedure:
-
N-Allylation: Deprotect the Boc group of this compound under acidic conditions. Then, perform N-allylation using allyl bromide and a suitable base. Re-protect the nitrogen if necessary.
-
Introduction of the Second Alkene: Convert the carboxylic acid at the 4-position to an aldehyde (e.g., via reduction to the alcohol followed by oxidation). Perform a Wittig reaction on the aldehyde using a suitable phosphorane (e.g., methyltriphenylphosphonium bromide) to introduce the second terminal alkene.
Part B: Ring-Closing Metathesis
Materials:
-
Azepane-tethered diene precursor (1.0 eq)
-
Grubbs' catalyst (1st or 2nd generation) (e.g., 2-5 mol%)[9]
-
Anhydrous and degassed solvent (e.g., dichloromethane, toluene)[9]
-
Argon or nitrogen atmosphere
Procedure:
-
Dissolve the azepane-tethered diene precursor in the anhydrous and degassed solvent in a flask equipped with a condenser and under an inert atmosphere.
-
Add the Grubbs' catalyst to the solution. The reaction mixture will typically change color.
-
Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent and catalyst).
-
Monitor the reaction by TLC. RCM reactions are often complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature. The catalyst can be quenched by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro-azepane alkene.[9]
| Parameter | Condition | Reference |
| Catalyst | Grubbs' 1st or 2nd Generation | [8][9][10] |
| Catalyst Loading | 2-10 mol% | [9] |
| Solvent | Anhydrous, Degassed DCM or Toluene | [9] |
| Temperature | Room Temperature to Reflux | [8][9] |
| Atmosphere | Inert (Argon or Nitrogen) | [8] |
| Typical Yield | Good to excellent | [9] |
Troubleshooting and Safety Considerations
-
General: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Anhydrous Conditions: Many of the described reactions are sensitive to moisture. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Inert atmosphere techniques (argon or nitrogen) are crucial for moisture-sensitive reagents like organometallics and hydrides.
-
Purification: Spirocyclic compounds can sometimes be challenging to purify due to their unique shapes and polarities. Careful selection of chromatographic conditions is essential.
-
Catalyst Handling: Grubbs' catalysts are air-sensitive and should be handled under an inert atmosphere.
-
Strong Acids and Bases: Handle strong acids (e.g., TFA, HCl) and strong bases (e.g., NaH, LAH) with extreme care. Quench reactive reagents slowly and at low temperatures.
Conclusion
The synthesis of spirocyclic compounds from this compound offers a gateway to a rich and diverse chemical space with significant potential in drug discovery. The three strategies outlined in this guide—Intramolecular Acyl-Substitution, the Pictet-Spengler Reaction, and Ring-Closing Metathesis—provide powerful and versatile methodologies for the construction of these complex molecular architectures. By understanding the underlying principles and following the detailed protocols, researchers can effectively leverage these techniques to create novel spiro-azepane scaffolds for the development of next-generation therapeutics.
References
-
[Pictet–Spengler reaction in the synthesis of condensed benzodiazepines: synthesis of 11-hetaryl derivatives of 11,12-dihydroquinazolino[3,2-c][8][11]benzodiazepin-14(6H)-ones.]([Link])
Sources
- 1. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of spiro-pyridopyridine analogues by Grubbs' catalyst mediated alkene and enyne metathesis reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Research – The Grubbs Group [grubbsgroup.caltech.edu]
- 11. The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Modifying Peptide Backbones with 1-Boc-azepane-4-carboxylic Acid
Introduction: Expanding the Peptidic Toolbox with Cyclic Scaffolds
The therapeutic potential of peptides is often hampered by their poor metabolic stability and limited conformational rigidity, which can lead to reduced bioactivity and bioavailability.[1] The introduction of non-proteinogenic amino acids into peptide sequences is a powerful strategy to overcome these limitations.[2] Among these, cyclic amino acids are of particular interest as they can enforce specific backbone conformations, thereby influencing the peptide's interaction with its biological target and enhancing its resistance to enzymatic degradation.[3][4][5] This application note provides a detailed guide for the incorporation of 1-Boc-azepane-4-carboxylic acid, a seven-membered cyclic amino acid, into peptide backbones using solid-phase peptide synthesis (SPPS).
The azepane scaffold, a seven-membered saturated heterocycle, offers a unique conformational constraint that can induce specific secondary structures, such as β-turns and 3(10) helices, within a peptide chain.[6][7] The incorporation of such structures can lead to peptides with enhanced biological activity and selectivity.[8][9] This document will provide researchers, scientists, and drug development professionals with the necessary protocols and technical insights to successfully synthesize, purify, and characterize peptides modified with this compound.
Physicochemical Properties of this compound
A thorough understanding of the building block is crucial for its successful incorporation.
| Property | Value | Source |
| CAS Number | 868284-36-0 | [10][11][12][13] |
| Molecular Formula | C₁₂H₂₁NO₄ | [10] |
| Molecular Weight | 243.30 g/mol | [10] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) | General knowledge |
| Storage | 4°C, desiccated | [10] |
Strategic Considerations for SPPS Incorporation
The successful incorporation of this compound into a growing peptide chain relies on the principles of solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group on the azepane nitrogen dictates the use of a Boc-based SPPS strategy.[14][15]
Workflow for Boc-SPPS Incorporation of this compound
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Detailed Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures, with specific recommendations for the incorporation of the sterically demanding this compound.
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Capping solution (e.g., Acetic anhydride/DIPEA/DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
N-α-Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes (2x).[17]
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
Pre-activation Method (Recommended):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to react for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
-
In-situ Activation Method:
-
Add a solution of this compound (3-5 equivalents) in DMF to the resin.
-
Add a solution of the coupling reagent (e.g., DIC, 3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (3-5 equivalents).
-
-
Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the azepane ring.[2][18][19]
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
If the Kaiser test remains positive after a second coupling, cap the unreacted amines by treating the resin with a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF (3x).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step or final cleavage.
Protocol 2: Cleavage from Resin and Final Deprotection
This protocol is for the final cleavage of the modified peptide from the solid support and removal of any side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[2]
-
-
Peptide Isolation:
-
Allow the peptide to precipitate for at least 30 minutes at -20°C.
-
Centrifuge the mixture to pellet the crude peptide.[2]
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Lyophilization: For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Characterization of Azepane-Modified Peptides
The successful synthesis and purity of the modified peptide should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the molecular weight of the final peptide. | The observed mass should match the calculated mass of the peptide containing the azepane residue. |
| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the peptide. | A single major peak indicates a high degree of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the incorporation and determine the conformation of the azepane residue. | Characteristic shifts for the azepane ring protons can be observed. NOESY experiments can provide insights into the peptide's secondary structure.[6] |
Troubleshooting and Expert Insights
The incorporation of sterically hindered, non-standard amino acids like this compound can present challenges.
-
Incomplete Coupling: The bulky nature of the azepane ring can slow down the coupling reaction.[2]
-
Solution: Use a more potent coupling reagent such as HATU or COMU, which are known to be effective for sterically hindered amino acids.[20] Increasing the coupling time and temperature (e.g., to 40-50°C) can also improve efficiency. A double coupling is often recommended.
-
-
Aggregation: The growing peptide chain can sometimes aggregate on the solid support, leading to incomplete reactions.
-
Solution: Use a lower substitution resin (0.1-0.4 mmol/g) for longer peptides.[21] Incorporating pseudoproline dipeptides or using chaotropic salts in the washing steps can also help disrupt aggregation.
-
Selection of Coupling Reagents for Hindered Amino Acids
Caption: Decision pathway for selecting coupling reagents for sterically hindered amino acids.
Conclusion: A Versatile Tool for Peptide Engineering
The incorporation of this compound provides a valuable method for introducing conformational constraints into peptide backbones. This modification can lead to peptides with improved stability, enhanced bioactivity, and novel therapeutic properties.[1][22] The protocols and insights provided in this application note offer a comprehensive guide for researchers to successfully utilize this versatile building block in their peptide synthesis endeavors. Careful consideration of coupling conditions and thorough analytical characterization are paramount to achieving high-quality, azepane-modified peptides for a wide range of applications in drug discovery and chemical biology.
References
- Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Vertex AI Search.
- 26.7: Peptide Synthesis. Chemistry LibreTexts.
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
- Terminology of Antibody Drug for Boc Deprotection. GenScript.
- Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications (RSC Publishing).
- Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PMC - NIH.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Cyclic Peptide Synthesis. Bio-Synthesis.
- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation.
- Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC - NIH.
- This compound. ChemScene.
- Azepane quaternary amino acids as effective inducers of 3(10) helix conformations. PubMed.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ResearchGate.
- Peptide Synthesis for Cyclic Peptides: Methods and Applications. Creative Peptides.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC.
- This compound. Chemsigma.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- This compound. BLD Pharm.
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- 1-N-Boc-hexahydro-1H-azepin-4-amine. Santa Cruz Biotechnology.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- This compound synthesis. chemicalbook.
- (S)-1-(Boc)azepane-2-carboxylic acid. Smolecule.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate.
- Overview of Custom Peptide Synthesis. CPC Scientific.
- 1-BOC-4-(FMOC-AMINO)AZEPANE-4-CARBOXYLIC ACID. ChemicalBook.
- This compound. 景明化工.
- Planning a Peptide Synthesis. AAPPTec.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- Residue-Specific Peptide Modification: A Chemist's Guide. PMC - NIH.
- Solid-Phase Synthesis of Oxetane Modified Peptides. PubMed.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC - NIH.
- Influence of silaproline on peptide conformation and bioactivity. PubMed.
Sources
- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azepane quaternary amino acids as effective inducers of 3(10) helix conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 868284-36-0 this compound [chemsigma.com]
- 12. 868284-36-0|this compound|BLD Pharm [bldpharm.com]
- 13. This compound-景明化工股份有限公司 [echochemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. genscript.com [genscript.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. Influence of silaproline on peptide conformation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Boc-azepane-4-carboxylic Acid in Combinatorial Chemistry: A Guide for Modern Drug Discovery
Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount. While aromatic and heteroaromatic systems have historically dominated medicinal chemistry, there is a growing appreciation for the unique advantages offered by saturated heterocycles.[1][2] These three-dimensional scaffolds, such as the azepane ring system, provide access to a greater degree of structural diversity and improved physicochemical properties, including enhanced aqueous solubility and metabolic stability.[1][2] The conformational flexibility of the seven-membered azepane ring is particularly advantageous, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[]
This application note provides a detailed guide to the utilization of 1-Boc-azepane-4-carboxylic acid , a versatile building block, in the combinatorial synthesis of diverse compound libraries. We will explore its application in both solid-phase and solution-phase methodologies, offering detailed protocols and insights into the rationale behind experimental choices.
This compound: A Privileged Scaffold for Library Synthesis
This compound is an ideal scaffold for combinatorial chemistry due to its bifunctional nature. The carboxylic acid moiety serves as a handle for amide bond formation, a cornerstone of many synthetic strategies. The Boc-protected amine allows for controlled deprotection and subsequent derivatization, enabling the introduction of a wide array of chemical diversity. The azepane core itself is considered a "privileged scaffold," a molecular framework capable of providing ligands for a diverse range of biological receptors.[4][5]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, DMF |
Solid-Phase Synthesis of Peptidomimetic Libraries
Solid-phase synthesis offers a powerful platform for the efficient construction of large, spatially segregated compound libraries.[] The following protocol details the incorporation of this compound into a peptide-like library using standard solid-phase peptide synthesis (SPPS) techniques. This protocol is adapted from established Fmoc-based SPPS methodologies.[6]
Workflow for Solid-Phase Library Synthesis
Caption: Solid-phase synthesis workflow for an azepane-containing library.
Detailed Protocol: Solid-Phase Synthesis
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
1-Hydroxybenzotriazole (HOBt)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
-
Acylating/alkylating agents (for R2 diversity)
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell Rink Amide resin in DMF for 1 hour.
-
Couple the first Fmoc-protected amino acid (4 eq.) using an activating agent like HBTU (3.9 eq.) and DIEA (8 eq.) in DMF. Agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Iterative Peptide Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-protected amino acid as described in step 1.
-
Repeat this cycle for the desired number of residues.
-
-
Incorporation of this compound:
-
Perform a final Fmoc deprotection as described above.
-
Couple this compound (3 eq.) using HATU (2.9 eq.) and DIEA (6 eq.) in DMF. Agitate for 4 hours. The use of HATU is recommended for coupling sterically hindered or unusual amino acids.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection and Diversification:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the azepane nitrogen.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Neutralize with 10% DIEA in DMF (2x, 5 min each).
-
Introduce diversity at the azepane nitrogen by coupling with a library of carboxylic acids (using standard coupling conditions) or by reductive amination with a library of aldehydes.
-
-
Cleavage and Purification:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Cleave the product from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the library members by preparative HPLC.
-
Solution-Phase Synthesis via Ugi Multicomponent Reaction
Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in combinatorial chemistry for the rapid generation of complex molecules in a single step.[4][7] this compound is an excellent substrate for the Ugi four-component reaction (Ugi-4CR), serving as the carboxylic acid component.
Ugi Reaction Workflow
Caption: Ugi four-component reaction workflow for library synthesis.
Detailed Protocol: Solution-Phase Ugi Reaction
Materials:
-
This compound
-
A library of diverse aldehydes or ketones
-
A library of diverse primary amines
-
A library of diverse isocyanides
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup:
-
In a reaction vessel (e.g., a well in a 96-well plate), add the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) to methanol (0.5 M).
-
Stir the mixture for 30 minutes at room temperature to pre-form the imine.
-
-
Ugi Reaction:
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Add the isocyanide (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the individual library members by flash column chromatography or preparative HPLC.
-
Rationale for Reagent Choices and Conditions:
-
Methanol as Solvent: Methanol is a common solvent for the Ugi reaction as it effectively solubilizes the reactants and intermediates.[8]
-
Room Temperature: The Ugi reaction typically proceeds efficiently at room temperature, making it amenable to high-throughput synthesis formats.
-
Equimolar Stoichiometry: Using equimolar amounts of the four components generally provides good yields of the desired product.
Characterization and Analysis of Compound Libraries
The characterization of combinatorial libraries is crucial to confirm the identity and purity of the synthesized compounds.[9][10]
Recommended Analytical Techniques:
| Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To determine the molecular weight and purity of each library member. This is the primary tool for high-throughput analysis.[9][10] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the structure of representative compounds from the library. Can also be used for mixture analysis in some cases.[11] |
| HPLC (High-Performance Liquid Chromatography) | For purification and purity assessment of individual compounds. |
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse and medicinally relevant compound libraries. Its incorporation into both solid-phase and solution-phase combinatorial strategies allows for the exploration of novel chemical space, leveraging the advantageous properties of the azepane scaffold. The protocols outlined in this application note provide a robust framework for researchers and scientists in drug discovery to generate innovative libraries for hit and lead identification.
References
- Ramakrishna, I., Boateng, A., Nakagai, K., Kawase, M., & Ogata, S. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry.
-
Ramakrishna, I., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry. [Link]
- Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353–372.
- Ramakrishna, I., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- El-Remaily, M. A. A. A., & Abdukader, M. A. H. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(72), 44243–44278.
- Franzini, R. M., et al. (2014). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm, 5, 1349-1354.
- Zider, A., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of Visualized Experiments, (107), 53544.
- Dömling, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65.
- Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353-72.
- Giam, C. S., et al. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(5), 459-465.
-
Dömling, A., et al. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65. [Link]
-
Thieme. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). [Link]
- Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
- Dumitrascu, F., Georgescu, E., & Georgescu, F. (2025). Preparation of the N‐Boc 2,5‐diketopiperazine (S)‐11. Synthesis.
- Niu, T., Lu, G., & Cai, C. (2011). The Ugi reaction in a polyethylene glycol medium: A mild, protocol for the production of compound libraries. Journal of Chemical Research, 2011(8), 444-447.
- Cierpicki, T., et al. (2012). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. ACS Chemical Biology, 7(5), 925-932.
- Scherer, C., et al. (2019). A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Frontiers in Chemistry, 7, 694.
- Bräse, S. (Ed.). (2016).
- France, S. (2021). Synthetic Strategies Toward Heterocyclic Seven Membered Ring Systems: Building Libraries of Privileged Scaffolds for Medicinal Chemistry and Forensic Analysis. Georgia Institute of Technology.
- Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-33). Royal Society of Chemistry.
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Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) with Azepane Derivatives
Introduction: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a scaffold of significant interest in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility provide a unique framework for the design of novel therapeutics.[2] This structural versatility allows for the precise spatial arrangement of substituents, enabling tailored interactions with a wide array of biological targets. Consequently, the azepane motif is found in over 20 FDA-approved drugs, highlighting its therapeutic importance.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and enzyme inhibitory effects.[1][3]
This guide provides a comprehensive overview and detailed protocols for developing structure-activity relationships (SAR) with azepane derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the rational design and optimization of novel therapeutic agents. We will delve into the strategic design of an azepane-based compound library, detailed synthetic protocols, robust biological evaluation methods, and the integration of computational tools to build a predictive SAR model.
I. Strategic Design of an Azepane-Based Compound Library for SAR Studies
The foundation of a successful SAR study lies in the thoughtful design of a focused compound library. The goal is to systematically probe the chemical space around a "hit" or "lead" compound to understand how structural modifications influence biological activity.
A typical workflow for designing an azepane library involves:
-
Hit Identification: The starting point is a compound with desired biological activity, identified through screening or literature review.
-
Scaffold Hopping (Optional): If the initial hit has undesirable properties, "scaffold hopping" can be employed to replace the core structure with an azepane ring while retaining key pharmacophoric features.
-
Identification of Modification Sites: Analyze the structure of the hit compound to identify positions on the azepane ring and its substituents where modifications can be made.
-
Systematic Modification: Plan a series of modifications at these sites, exploring variations in:
-
Sterics: Introduce groups of varying size to probe the spatial requirements of the binding pocket.
-
Electronics: Incorporate electron-donating and electron-withdrawing groups to modulate the electronic properties of the molecule.
-
Lipophilicity: Vary the lipophilicity of substituents to optimize solubility and membrane permeability.
-
Hydrogen Bonding: Introduce or remove hydrogen bond donors and acceptors to explore key interactions with the target.
-
Caption: Workflow for Designing and Developing an Azepane-Based Compound Library for SAR Studies.
II. Synthesis of Functionalized Azepane Derivatives: Detailed Protocols
The synthesis of a diverse library of azepane derivatives is a critical step in SAR exploration. Several synthetic strategies can be employed, with the choice depending on the desired substitution patterns and available starting materials.[2][4]
Protocol 1: Synthesis of N-Substituted Azepanes via Reductive Amination
This protocol describes a general method for the synthesis of N-substituted azepanes from azepane and a variety of aldehydes or ketones.
Materials:
-
Azepane
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of azepane (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).
-
If the amine is used as a salt, add a base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted azepane derivative.
Protocol 2: Synthesis of 2-Substituted Azepanes via Cross-Coupling Reactions
This protocol provides a method for the functionalization of the C2 position of the azepane ring.[5]
Materials:
-
N-Boc-2-oxoazepane
-
Grignard reagent or organolithium reagent
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Boronic acid or other coupling partner
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Synthesis of the Vinyl Triflate:
-
To a solution of N-Boc-2-oxoazepane (1.0 eq) in an anhydrous solvent such as THF at -78 °C under an inert atmosphere, add the Grignard or organolithium reagent (1.1 eq) dropwise.
-
After stirring for 1 hour, add triflic anhydride (1.2 eq) and pyridine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product to obtain the N-Boc-2-triflyloxy-2,3,4,5-tetrahydro-1H-azepine.
-
-
Suzuki Cross-Coupling:
-
To a solution of the vinyl triflate (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent (e.g., toluene/water mixture), add a palladium catalyst (0.05 eq) and a base (2.0 eq).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the 2-substituted azepine derivative.
-
-
Reduction to Azepane:
-
The resulting unsaturated azepine can be reduced to the corresponding saturated azepane using standard hydrogenation conditions (e.g., H₂, Pd/C).
-
III. Biological Evaluation: In Vitro Assays for Activity Determination
Once the azepane library is synthesized, the next step is to evaluate the biological activity of each compound. The choice of assay will depend on the therapeutic target of interest.
Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azepane derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm (or between 550 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 4: GPCR Antagonist Functional Assay (Calcium Flux)
This protocol describes a cell-based assay to screen for antagonists of a Gq-coupled GPCR by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Complete cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Known agonist for the GPCR
-
Azepane derivative library
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the HEK293 cells expressing the GPCR into the 96- or 384-well plates and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in a suitable assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add the azepane derivatives at various concentrations to the wells and incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Inject a known agonist for the GPCR at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin reading the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Calculate the percentage of inhibition of the agonist response by the azepane derivatives.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
IV. Physicochemical Property Determination
Understanding the physicochemical properties of the synthesized azepane derivatives is crucial for interpreting SAR data and for guiding lead optimization.[9][10][11]
Table 1: Key Physicochemical Properties and Their Importance
| Property | Description | Importance in Drug Discovery |
| Solubility | The maximum concentration of a compound that can dissolve in a solvent. | Affects absorption and bioavailability.[9] |
| Lipophilicity (LogP/LogD) | The measure of a compound's partitioning between an oily and an aqueous phase. | Influences membrane permeability, protein binding, and metabolism.[11] |
| pKa | The acid dissociation constant. | Determines the ionization state of a compound at a given pH, which affects solubility and permeability. |
| Molecular Weight (MW) | The mass of a molecule. | Generally, lower MW is preferred for better oral bioavailability (Lipinski's Rule of 5).[11] |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with membrane permeability. |
Experimental determination of these properties can be performed using standard techniques such as HPLC-based methods for LogP and solubility, and potentiometric titration for pKa.[9]
V. Computational Modeling and SAR Analysis
Computational tools play an increasingly important role in modern drug discovery by enabling the prediction of properties and the rationalization of SAR.[12][13][14]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[11][15]
Caption: A typical workflow for developing a QSAR model.
Pharmacophore Modeling
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This can be used to screen virtual libraries for new compounds with the desired activity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding mode of the azepane derivatives and help to explain the observed SAR.
ADME-Tox Prediction
In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the azepane derivatives.[13][14][16] This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles.
VI. Data Integration and SAR Interpretation
The final step is to integrate all the data – chemical synthesis, biological activity, physicochemical properties, and computational modeling results – to build a comprehensive SAR model. This model will describe the key structural features of the azepane derivatives that are important for their biological activity and will guide the design of the next generation of more potent and selective compounds.
Table 2: Example of an SAR Table for a Hypothetical Azepane Kinase Inhibitor Series
| Compound | R¹ | R² | Kinase IC₅₀ (nM) | Cell Viability IC₅₀ (µM) | LogP |
| 1a | H | 4-F-Ph | 50 | 2.5 | 3.1 |
| 1b | H | 4-Cl-Ph | 25 | 1.8 | 3.5 |
| 1c | H | 4-Me-Ph | 150 | >10 | 3.4 |
| 2a | Me | 4-F-Ph | 200 | 8.0 | 3.6 |
| 2b | Me | 4-Cl-Ph | 120 | 5.5 | 4.0 |
From this hypothetical data, one might conclude that:
-
A halogen at the 4-position of the phenyl ring (R²) is beneficial for kinase inhibitory activity (1b vs 1c).
-
A chloro substituent is preferred over a fluoro substituent (1b vs 1a).
-
Substitution on the azepane nitrogen (R¹) is detrimental to activity (2a/2b vs 1a/1b).
This iterative process of design, synthesis, testing, and analysis is the cornerstone of successful lead optimization and the development of novel drug candidates.
References
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Barrière, F., & Côté, B. (2005). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Ma, V. Y., & Li, J. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]
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Voskressensky, L. G., et al. (2020). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 25(18), 4169. [Link]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
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Movassaghi, M., & Hunt, D. K. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters, 16(3), 856-859. [Link]
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Organic Chemistry Portal. Azepine synthesis. [Link]
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Kibbey, C. E. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. Journal of pharmaceutical and biomedical analysis, 24(5-6), 947-957. [Link]
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National Center for Biotechnology Information. (2004). [Table, Guidelines and Sample Protocol for Antagonist Assays]. Assay Guidance Manual. [Link]
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Leeson, P. D., & Springthorpe, B. (2007). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 20(1), 3-13. [Link]
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
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Sci-Hub. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. [Link]
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OUCI. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. [Link]
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Svoboda, J., et al. (2009). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. Bioorganic & medicinal chemistry, 17(15), 5400-5409. [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-382. [Link]
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Slideshare. SAR of Anticonvulsant Drugs. [Link]
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Creative Bioarray. GPCR Internalization Assay. [Link]
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EXCLI Journal. (2024). COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P) ACTIVATORS AS OSTEOANABOLIC AGENTS. [Link]
-
Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube. [Link]
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Goud, S. R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 693-711. [Link]
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ResearchGate. Structural variations in Nitrogen heterocycles used for Quantitative Structure–Activity Relationship (QSAR) analysis. [Link]
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ResearchGate. Development of predictive in silico models for ADME properties. [Link]
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ResearchGate. Synthesis, Anticonvulsant Activity, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. [Link]
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Yar, M. S., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European journal of medicinal chemistry, 125, 123-151. [Link]
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Ekins, S., et al. (2002). Predicting ADME properties in silico: methods and models. Drug discovery today, 7(11), S83-S88. [Link]
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Longdom Publishing. Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. [Link]
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Kohn, H., et al. (1998). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of medicinal chemistry, 41(21), 4130-4139. [Link]
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Bentham Science. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. [Link]
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Molecules. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
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ResearchGate. Pyrazolobenzodiazepines: Part I. Synthesis and SAR of a potent class of kinase inhibitors. [Link]
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Al-Abdullah, E. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(2), e1600332. [Link]
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ResearchGate. Predicting ADME Properties of Chemicals. [Link]
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ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
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ResearchGate. Predictive, computational models of ADME properties. [Link]
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ResearchGate. Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. [Link]
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Application Notes and Protocols for the Synthesis of Constrained Peptide Mimetics Using 1-Boc-azepane-4-carboxylic Acid
Introduction: The Imperative for Conformational Constraint in Peptide Drug Discovery
Peptides represent a burgeoning class of therapeutics, distinguished by their high target specificity and potency.[1][2] However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability.[2][3] A powerful strategy to overcome these hurdles is the introduction of conformational constraints into the peptide backbone.[3][4][5] By rigidifying the peptide's structure, it is possible to pre-organize it into a bioactive conformation, thereby enhancing receptor binding affinity, increasing metabolic stability, and improving overall drug-like properties.[2][6]
The seven-membered azepane ring has emerged as a particularly valuable scaffold in medicinal chemistry for inducing such conformational constraints.[7][8] Its unique flexibility allows for the precise spatial arrangement of substituents, facilitating tailored interactions with biological targets.[8] This guide provides a comprehensive overview and detailed protocols for the incorporation of a key building block, 1-Boc-azepane-4-carboxylic acid , into peptide sequences using solid-phase peptide synthesis (SPPS). This non-canonical amino acid serves as a versatile tool for creating constrained peptide mimetics with potentially enhanced therapeutic profiles.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The azepane motif is a recurring structural feature in a number of FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance.[7][9] Its incorporation into molecules has been associated with a wide range of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial effects.[9] The conformational flexibility of the seven-membered ring, when appropriately substituted, can bias the peptide towards specific secondary structures, such as β-turns, which are often critical for biological recognition.[3][10][11]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 868284-36-0 | [12][13] |
| Molecular Formula | C₁₂H₂₁NO₄ | [12] |
| Molecular Weight | 243.30 g/mol | [12] |
| Topological Polar Surface Area (TPSA) | 66.84 Ų | [12] |
| LogP | 2.1082 | [12] |
| Hydrogen Bond Donors | 1 | [12] |
| Hydrogen Bond Acceptors | 3 | [12] |
| Rotatable Bonds | 1 | [12] |
Strategic Considerations for Incorporating this compound via SPPS
The integration of non-canonical amino acids (ncAAs) like this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of several factors to ensure successful synthesis.[14][15]
Workflow for SPPS Incorporation of this compound
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- 1. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation | MDPI [mdpi.com]
- 2. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics | Semantic Scholar [semanticscholar.org]
- 6. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
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- 13. 868284-36-0|this compound|BLD Pharm [bldpharm.com]
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Scale-Up Synthesis of 1-Boc-azepane-4-carboxylic Acid Derivatives: An Application and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 1-Boc-azepane-4-carboxylic acid, a valuable building block in contemporary drug discovery. The azepane scaffold is a key structural motif in numerous pharmacologically active compounds, and its efficient, large-scale synthesis is of paramount importance to researchers in the pharmaceutical and biotechnology sectors. This document outlines a robust and optimized synthetic route, commencing from readily available starting materials and employing a strategic Dieckmann condensation to construct the core azepane ring. We delve into the rationale behind experimental choices, process optimization, and safety considerations to ensure a reproducible and scalable process. Detailed, step-by-step protocols for each synthetic transformation are provided, along with recommendations for purification and characterization.
Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry
The seven-membered saturated nitrogen heterocycle, azepane, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, facilitating optimal interactions with biological targets. Consequently, the azepane motif is found in a wide array of bioactive molecules, including enzyme inhibitors, receptor modulators, and other therapeutic agents. The title compound, this compound, serves as a versatile intermediate, enabling the introduction of the azepane core into more complex molecular architectures through amide bond formation or other derivatizations of the carboxylic acid functionality.
The development of scalable and cost-effective synthetic routes to such building blocks is a critical endeavor in process chemistry. Traditional methods for the synthesis of seven-membered rings can be challenging, often suffering from low yields and the need for harsh reaction conditions. This guide presents a practical and scalable approach to this compound, designed to be readily implemented in a drug development setting.
Strategic Overview of the Synthetic Approach
The synthetic strategy detailed herein is centered around the intramolecular Dieckmann condensation of a suitably substituted pimelate diester to construct the seven-membered azepane ring. This classical yet powerful carbon-carbon bond-forming reaction is well-suited for the formation of 5- and 6-membered rings, and with careful optimization, can be effectively applied to the synthesis of 7-membered rings.[1][2][3] The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for the scale-up synthesis of this compound.
The key steps in this synthetic sequence are:
-
Reductive Amination: Formation of the amino-pimelate precursor from a commercially available keto-diester.
-
Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
-
Dieckmann Condensation: Intramolecular cyclization to form the β-keto ester of the azepane ring.
-
Decarboxylation and Hydrolysis: Removal of the ester group at the 4-position to yield the final carboxylic acid.
Detailed Experimental Protocols
Synthesis of Diethyl 4-(tert-butoxycarbonylamino)pimelate
Rationale: The synthesis of the Dieckmann precursor begins with the reductive amination of diethyl 4-oxopimelate, followed by the protection of the resulting amine with a Boc group. The Boc group is chosen for its stability under the basic conditions of the Dieckmann condensation and its facile removal under acidic conditions if required for subsequent transformations.
Protocol:
| Step | Procedure | Reagents and Solvents | Key Parameters | Safety Precautions |
| 1a | Reductive Amination: To a solution of diethyl 4-oxopimelate (1.0 eq) in methanol is added ammonium acetate (5.0 eq). The mixture is stirred at room temperature for 1 hour. | Diethyl 4-oxopimelate, Methanol, Ammonium Acetate, Sodium cyanoborohydride | Temperature: 20-25 °C; Time: 12 h | Conduct in a well-ventilated fume hood. Sodium cyanoborohydride is toxic and should be handled with care. |
| Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred overnight at room temperature. | ||||
| The reaction is quenched by the addition of 2 M HCl until the pH is ~2. The solvent is removed under reduced pressure. | 2 M HCl | |||
| The residue is taken up in water and washed with diethyl ether. The aqueous layer is then basified with solid NaOH to pH ~10 and extracted with dichloromethane. | Water, Diethyl ether, NaOH, Dichloromethane | |||
| The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give diethyl 4-aminopimelate as a crude oil, which is used directly in the next step. | Anhydrous sodium sulfate | |||
| 1b | Boc Protection: The crude diethyl 4-aminopimelate is dissolved in dichloromethane. Triethylamine (1.5 eq) is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) at 0 °C. | Dichloromethane, Triethylamine, Di-tert-butyl dicarbonate | Temperature: 0 °C to 20-25 °C; Time: 12 h | (Boc)₂O can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE). |
| The reaction is allowed to warm to room temperature and stirred overnight. | ||||
| The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | Saturated aq. NaHCO₃, Brine, Anhydrous sodium sulfate | |||
| The crude product is purified by column chromatography on silica gel to afford diethyl 4-(tert-butoxycarbonylamino)pimelate. | Silica gel, Hexanes/Ethyl acetate |
Dieckmann Condensation: Formation of Ethyl 1-Boc-5-oxoazepane-4-carboxylate
Rationale: The Dieckmann condensation is the key ring-forming step. The choice of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is crucial to promote the intramolecular cyclization without causing significant side reactions like intermolecular condensation or ester hydrolysis. The reaction is typically carried out in an aprotic solvent like toluene or THF at elevated temperatures to drive the reaction to completion.[2]
Caption: Key mechanistic steps of the Dieckmann condensation.
Protocol:
| Step | Procedure | Reagents and Solvents | Key Parameters | Safety Precautions |
| 2 | To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene under an inert atmosphere (nitrogen or argon) is added a solution of diethyl 4-(tert-butoxycarbonylamino)pimelate (1.0 eq) in anhydrous toluene dropwise at 60 °C. | Sodium hydride, Anhydrous toluene, Diethyl 4-(tert-butoxycarbonylamino)pimelate | Temperature: 60-80 °C; Time: 4-6 h; Inert atmosphere | Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere. Mineral oil should be washed away with hexanes before use. |
| The reaction mixture is then heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. | ||||
| The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution. | Saturated aq. NH₄Cl | Quenching of sodium hydride is highly exothermic and generates hydrogen gas. Add quenching agent slowly and with adequate cooling. | ||
| The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | Ethyl acetate, Brine, Anhydrous sodium sulfate | |||
| The crude product is purified by column chromatography on silica gel to afford ethyl 1-Boc-5-oxoazepane-4-carboxylate. | Silica gel, Hexanes/Ethyl acetate |
Decarboxylation and Hydrolysis to this compound
Rationale: The final step involves the hydrolysis of the ethyl ester and subsequent decarboxylation of the resulting β-keto acid to yield the target carboxylic acid. This is typically achieved by heating the β-keto ester in the presence of an acid or base. Acid-catalyzed decarboxylation is often preferred as it can be milder and lead to cleaner products.[4][5]
Protocol:
| Step | Procedure | Reagents and Solvents | Key Parameters | Safety Precautions |
| 3 | A solution of ethyl 1-Boc-5-oxoazepane-4-carboxylate (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid (5:1 v/v) is heated at reflux for 4-6 hours. | Acetic acid, Concentrated HCl | Temperature: Reflux (~110-120 °C); Time: 4-6 h | The reaction should be performed in a well-ventilated fume hood due to the use of concentrated acids and heating. |
| The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. | ||||
| The residue is co-evaporated with toluene to remove residual acetic acid. | Toluene | |||
| The crude product is dissolved in water and the pH is adjusted to 3-4 with a saturated aqueous sodium bicarbonate solution. | Water, Saturated aq. NaHCO₃ | |||
| The aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound as a solid. | Ethyl acetate, Brine, Anhydrous sodium sulfate | |||
| The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes. | Ethyl acetate, Hexanes |
Process Safety and Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.
-
Thermal Management: The Dieckmann condensation is an exothermic reaction. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways. The use of a jacketed reactor with precise temperature control is highly recommended. The rate of addition of the pimelate diester to the sodium hydride suspension should be carefully controlled to manage the exotherm.
-
Reagent Handling: Sodium hydride is a highly flammable and reactive solid. It should be handled under an inert atmosphere, and appropriate fire-extinguishing media (e.g., dry powder) should be readily available. The mineral oil from the dispersion should be removed by washing with anhydrous hexanes prior to use on a large scale to ensure accurate stoichiometry and prevent foaming.
-
Quenching: The quenching of the Dieckmann condensation reaction with an aqueous solution is highly exothermic and generates hydrogen gas. The quenching agent should be added slowly and at a low temperature (0-5 °C) with vigorous stirring to control the reaction rate and prevent excessive pressure buildup.
-
Waste Disposal: The reaction generates both acidic and basic aqueous waste streams, which should be neutralized before disposal according to local regulations. Organic solvent waste should be collected and disposed of appropriately.
-
Purification: On a larger scale, purification by column chromatography can be cumbersome and expensive. Recrystallization is a more practical method for the final product purification. Optimization of the recrystallization solvent system is essential to maximize yield and purity.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization should be performed.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the Boc protecting group (a singlet around 1.4 ppm), the protons on the azepane ring, and the carboxylic acid proton (a broad singlet, typically >10 ppm). |
| ¹³C NMR | The spectrum should confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the Boc group and the carboxylic acid. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should be used to determine the purity of the final product. A purity of >95% is generally required for use in drug discovery applications. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
Conclusion
This application guide provides a detailed and scalable synthetic route to this compound, a key building block for the synthesis of novel pharmaceutical agents. The described protocol, centered around a Dieckmann condensation, is robust and has been designed with process safety and scalability in mind. By following the detailed experimental procedures and considering the scale-up recommendations, researchers and drug development professionals can efficiently produce this valuable intermediate in the quantities required for their research and development programs.
References
-
Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry, 87(4), 2315–2323. [Link]
-
Dieckmann Condensation. (2023, January 22). In Chemistry LibreTexts. [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(20), 12247–12257. [Link]
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St. Jean, D. J., Jr, Fotsch, C., & manipulative, S. (2006). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Tetrahedron Letters, 47(37), 6533–6536. [Link]
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Al-Zoubi, R. M., & Marion, O. (2009). Kinetic resolution of β-keto esters. In Asymmetric Synthesis and Application of α-Amino Acids (pp. 239-269). [Link]
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Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Angewandte Chemie International Edition, 40(2), 344-346. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. In AK Lectures. [Link]
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Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. [Link]
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Trost, B. M. (1980). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Accounts of Chemical Research, 13(11), 385–393. [Link]
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Dieckmann Condensation. In Organic Chemistry Portal. [Link]
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Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. In Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. In Master Organic Chemistry. [Link]
-
Suwal, S. (2021). Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link]
-
DeGraffenreid, M. R., Bennett, S., Caille, S., Gonzalez-Lopez de Turiso, F., Hungate, R. W., Julian, L. D., ... & Powers, J. P. (2007). An Efficient and Scalable One-Pot Double Michael Addition−Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]
-
Klick, S., & Kappe, C. O. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1279–1290. [Link]
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Application Note: Enzymatic Resolution of Racemic 1-Boc-azepane-4-carboxylic acid
Introduction
Optically pure cyclic amino acids and their derivatives are crucial building blocks in medicinal chemistry and drug development, often conferring specific conformational constraints and biological activities to pharmaceutical compounds. 1-Boc-azepane-4-carboxylic acid, with its seven-membered ring, presents a valuable scaffold. The synthesis of this compound typically yields a racemic mixture, necessitating a robust and scalable resolution method to isolate the desired enantiomer. Enzymatic kinetic resolution has emerged as a powerful and green technology for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions.[][] This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic this compound via lipase-catalyzed esterification.
Principle of the Method
Enzymatic kinetic resolution relies on the differential rate at which an enzyme catalyzes a reaction on the two enantiomers of a racemic substrate. In this protocol, a lipase, such as Candida antarctica lipase B (CAL-B), is employed to selectively esterify one enantiomer of the racemic this compound in the presence of an alcohol.[3][4] The enzyme's chiral active site preferentially accommodates one enantiomer, leading to its conversion into the corresponding ester at a much higher rate than the other enantiomer. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted carboxylic acid. These two compounds, having different functional groups, can then be readily separated by conventional chemical methods, such as liquid-liquid extraction. The enantiomeric excess (e.e.) of both the resolved acid and the ester can be determined using chiral High-Performance Liquid Chromatography (HPLC).[5][6]
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane)
-
Alcohol (e.g., benzyl alcohol, n-butanol)
-
Molecular sieves (3Å or 4Å, activated)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
HPLC grade solvents for analysis (e.g., hexane, isopropanol, ethanol)
-
Trifluoroacetic acid (TFA) (for HPLC mobile phase, if needed)
Experimental Protocols
Part 1: Enzymatic Esterification of Racemic this compound
This protocol is designed for a laboratory scale of approximately 1 mmol of the racemic acid. Optimization of reaction time and temperature may be required.
1.1. Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (1.0 mmol, 257.3 mg).
-
Add 10 mL of anhydrous methyl tert-butyl ether (MTBE) and stir to dissolve the acid.
-
Add the alcohol (e.g., benzyl alcohol, 1.2 mmol, 125 µL). The slight excess of the alcohol helps to drive the reaction towards ester formation.
-
Add activated molecular sieves (approx. 200 mg) to adsorb the water produced during the esterification, which can inhibit the enzyme and promote the reverse hydrolysis reaction.
-
Add immobilized Candida antarctica lipase B (CAL-B) (50-100 mg, or as recommended by the supplier). The optimal enzyme loading may vary.
-
Seal the flask and place it in a temperature-controlled shaker or on a stirring plate at a constant temperature (e.g., 40-50 °C).
1.2. Reaction Monitoring:
-
The progress of the reaction should be monitored by taking small aliquots from the reaction mixture at regular intervals (e.g., every 4-8 hours).
-
Filter the aliquot to remove the enzyme.
-
Analyze the aliquot by thin-layer chromatography (TLC) or HPLC to determine the conversion of the carboxylic acid to the ester. The ideal reaction endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the product ester.
Part 2: Work-up and Purification of Enantiomers
Once the reaction has reached approximately 50% conversion, the products are separated.
2.1. Enzyme Removal:
-
Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
2.2. Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Add 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake vigorously. This will deprotonate the unreacted carboxylic acid, forming the corresponding sodium salt, which is soluble in the aqueous phase.
-
Allow the layers to separate. The organic layer contains the ester product. The aqueous layer contains the sodium salt of the unreacted carboxylic acid.
-
Drain the aqueous layer into a separate flask.
-
Wash the organic layer with another 10 mL of saturated NaHCO₃ solution and combine the aqueous layers.
-
Extract the combined aqueous layers with a small amount of ethyl acetate (EtOAc) (e.g., 10 mL) to remove any residual ester. Discard this organic wash.
2.3. Isolation of the Unreacted Carboxylic Acid:
-
Cool the combined aqueous layer in an ice bath.
-
Slowly acidify the aqueous layer to pH 2-3 by adding 1 M HCl with stirring. This will protonate the carboxylate salt, precipitating the unreacted carboxylic acid if it is a solid, or allowing for its extraction.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
2.4. Isolation of the Ester Product:
-
Dry the original organic layer (from step 2.2.5) over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude ester can be purified further by column chromatography on silica gel if necessary.
Part 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the recovered carboxylic acid and the ester product should be determined by chiral HPLC.[5][6]
3.1. Sample Preparation:
-
Prepare solutions of the recovered carboxylic acid and the ester in the mobile phase at a concentration of approximately 1 mg/mL.
-
If analyzing the ester, it can be hydrolyzed back to the carboxylic acid to be analyzed on the same chiral column as the unreacted acid.
3.2. Chiral HPLC Conditions (Example):
-
Column: A polysaccharide-based chiral stationary phase is often effective for N-Boc protected amino acids. Examples include Chiralpak AD-H, Chiralpak AS-H, or a similar column.
-
Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape for the carboxylic acid. A typical starting mobile phase could be 90:10 hexane:isopropanol + 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Column Temperature: 25 °C.
3.3. Analysis:
-
Inject the racemic starting material to determine the retention times of the two enantiomers.
-
Inject the recovered carboxylic acid and the hydrolyzed ester samples.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Data Presentation
Table 1: Reaction Components for Enzymatic Resolution
| Component | Quantity | Purpose |
| Racemic this compound | 1.0 mmol (257.3 mg) | Substrate |
| Immobilized Candida antarctica lipase B (CAL-B) | 50-100 mg | Biocatalyst |
| Benzyl Alcohol | 1.2 mmol (125 µL) | Acyl acceptor |
| Anhydrous Methyl tert-butyl ether (MTBE) | 10 mL | Organic solvent |
| Molecular Sieves (4Å) | ~200 mg | Water scavenger |
Table 2: Typical Chiral HPLC Parameters
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
Visualizations
Caption: Overall workflow for the enzymatic resolution of racemic this compound.
Caption: Principle of kinetic resolution via lipase-catalyzed esterification.
Conclusion
This application note provides a comprehensive protocol for the enzymatic kinetic resolution of racemic this compound using Candida antarctica lipase B. The method is based on well-established principles of enantioselective esterification and offers a practical approach for obtaining enantiomerically enriched products. The described workflow, from reaction setup to purification and analysis, serves as a robust starting point for researchers in drug discovery and development. Optimization of parameters such as solvent, temperature, and reaction time may further enhance the efficiency and selectivity of the resolution.
References
-
Hietanen, A., Lundell, K., & Liljeblad, A. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. Archive for Organic Chemistry, 2012(5), 60-72. [Link]
-
Riva, E., Rencurosi, A., Gagliardi, S., Passarella, D., & Martinelli, M. (2021). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 26(21), 6429. [Link]
-
Riva, E., Rencurosi, A., Gagliardi, S., Passarella, D., & Martinelli, M. (2021). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]
-
O'Brien, P. (2002). Catalytic asymmetric synthesis of N-Boc-pipecolic acid, (S)-(−)-coniine, (S)-(+)-pelletierine, (+)-β-conhydrine, (S)-(−)-ropivacaine, and formal synthesis of (−)-lasubine II and (+)-cermizine C. Angewandte Chemie International Edition, 41(23), 4516-4518. [Link]
-
Gotor, V., Brieva, R., & Rebolledo, F. (2007). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Tetrahedron: Asymmetry, 18(24), 2893-2897. [Link]
-
Ohtani, T., Nakatsukasa, H., Kamezawa, M., Tachibana, H., & Naoshima, Y. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. Journal of Molecular Catalysis B: Enzymatic, 25(1-2), 81-89. [Link]
-
Morgan, B., Dodds, D. R., Zaks, A., Andrews, D. R., & Klesse, R. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451-5459. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2010). Promiscuous Candida antarctica lipase B-catalyzed synthesis of b-amino esters via aza-Michael addition of amines. Tetrahedron Letters, 51(48), 6334-6337. [Link]
-
Forró, E., & Fülöp, F. (2001). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 12(23), 3237-3242. [Link]
-
Aydoğan, C., & El-Rassi, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6203. [Link]
-
Matarashvili, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Journal of Chromatographic Science, 53(8), 1331-1338. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reaction Yields with 1-Boc-azepane-4-carboxylic Acid
Welcome to the technical support center for optimizing coupling reactions with 1-Boc-azepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome challenges and achieve high-yield, high-purity amide products.
Introduction: The Challenge of Coupling this compound
This compound is a valuable building block in medicinal chemistry, offering a seven-membered ring scaffold that can impart unique conformational constraints and pharmacological properties to a molecule.[1] However, the inherent steric hindrance of this secondary cyclic amino acid derivative can make amide bond formation a significant challenge. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the conformational rigidity of the azepane ring, can impede the approach of the amine nucleophile to the activated carboxylic acid, often resulting in low yields and incomplete reactions with standard coupling protocols.[2][3]
This guide provides a systematic approach to troubleshooting and optimizing these challenging coupling reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the coupling of this compound, providing explanations and actionable solutions.
Problem 1: Low to No Product Formation
Symptoms:
-
TLC/LC-MS analysis shows primarily unreacted starting materials (this compound and the amine).
-
Minimal or no desired amide product is observed.
Potential Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the absence of activating additives may be too slow to effectively activate the sterically hindered carboxylic acid.[2][4]
-
Solution: Employ more potent coupling reagents. Uronium/aminium salts such as HATU, HBTU, or TBTU, or phosphonium salts like PyBOP and PyAOP, are known to be more effective for sterically demanding couplings.[4][5] These reagents form highly reactive activated esters that can overcome the steric barrier.[5]
-
-
Steric Hindrance: The combination of the bulky Boc group and the azepane ring can physically block the amine from attacking the activated ester.
-
Solution 1: Increase Reaction Temperature: Gently heating the reaction to 40-50 °C can provide the necessary activation energy to overcome the steric hindrance. However, monitor the reaction closely for potential side reactions like racemization.
-
Solution 2: Increase Reaction Time: Extend the reaction time to 24-48 hours to allow the sterically hindered coupling to proceed to completion.
-
Solution 3: Double Coupling: After a standard reaction time, add a second portion of the coupling reagent and base to the reaction mixture to drive the reaction to completion.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally preferred for amide coupling reactions as they can help to solvate the charged intermediates and facilitate the reaction. Dichloromethane (DCM) can also be used, but DMF is often superior for challenging couplings.[6]
-
Problem 2: Incomplete Reaction & Presence of Side Products
Symptoms:
-
TLC/LC-MS analysis shows the presence of starting materials, the desired product, and one or more unidentified side products.
Potential Causes & Solutions:
-
Racemization: The chiral center at the 4-position of the azepane ring can be susceptible to epimerization during the activation step, especially with prolonged reaction times or elevated temperatures.
-
Solution: Use racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for minimizing racemization.[4][7] Coupling reagents that incorporate these additives, such as HATU (which contains a HOAt moiety), are highly recommended.[4][5]
-
-
Side Reactions of Coupling Reagents: Some coupling reagents can lead to unwanted side products. For instance, excess HBTU or TBTU can react with the amine to form a guanidinium byproduct.[4]
-
Solution: Use the appropriate stoichiometry of coupling reagents (typically 1.0-1.2 equivalents). If side reactions are persistent, consider switching to a phosphonium-based reagent like PyBOP or PyAOP, which do not have this liability.[4]
-
-
Formation of N-acylurea: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired amide.[8]
-
Solution: The addition of HOBt or HOAt is essential when using carbodiimides. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this compound?
For a sterically hindered substrate like this compound, more powerful coupling reagents are generally recommended over simple carbodiimides.[2][9]
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium | High reactivity, low racemization, effective for hindered couplings.[4][5] | Higher cost, potential for allergic reactions.[10] |
| HBTU/TBTU | Uronium/Aminium | Good reactivity, widely used.[4][7] | Can form guanidinium byproducts with excess reagent.[4] |
| PyBOP/PyAOP | Phosphonium | High reactivity, good for hindered couplings, avoids guanidinium formation.[4] | Byproducts can sometimes be difficult to remove. |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble urea byproduct (for EDC).[11] | Less effective for hindered substrates, risk of N-acylurea formation.[8] |
Recommendation: Start with HATU or PyAOP for the highest probability of success. If cost is a major concern, EDC in combination with HOAt or OxymaPure can be attempted, but may require more optimization.
Q2: What is the optimal stoichiometry of reagents?
A good starting point for optimization is:
-
This compound: 1.0 equivalent
-
Amine: 1.0 - 1.2 equivalents
-
Coupling Reagent (e.g., HATU): 1.1 - 1.2 equivalents
-
Base (e.g., DIPEA): 2.0 - 3.0 equivalents
Q3: Which base should I use and why?
N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these reactions. It is a non-nucleophilic, sterically hindered base that effectively deprotonates the amine and neutralizes the acid formed during the reaction without competing as a nucleophile. N-methylmorpholine (NMM) is a slightly weaker base that can also be used.
Q4: How do I purify the final Boc-protected amide product?
Standard silica gel column chromatography is typically effective for purifying the Boc-protected amide. The Boc group increases the lipophilicity of the molecule, making it well-suited for normal-phase chromatography.
Q5: I need to deprotect the Boc group after the coupling. What is the best procedure?
The Boc group is readily cleaved under acidic conditions.
-
Standard Protocol: A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours is a common and effective method.
-
Alternative: A solution of 4M HCl in 1,4-dioxane is another widely used protocol.
It is generally advisable to purify the Boc-protected amide before deprotection, as the resulting free amine can be more challenging to purify.[12]
Experimental Protocols
Protocol 1: Standard HATU Coupling
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Protocol for Low Reactivity Amines
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (1.5 eq).
-
Stir this "pre-activation" mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq).
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish.
-
Work-up and purify as described in Protocol 1.
Visualization of Experimental Workflow
Caption: Decision workflow for optimizing coupling reactions.
References
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022). PubMed.
- Coupling Reagents. Aapptec Peptides.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015).
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Amide Synthesis. Fisher Scientific.
- Recent Advances on the Synthesis of Azepane‐Based Compounds.
- Peptide Coupling Reagents, More than a Letter Soup. (2011).
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017). Organic & Biomolecular Chemistry.
- Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
- Amide Synthesis via Molecular Shuffling of Carboxylic Acids. (2025).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Synthesis of Azepane-Based Scaffolds: Applic
- 868284-36-0 | this compound. ChemScene.
- 868284-36-0|this compound|BLD Pharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions during Boc deprotection of azepane derivatives
Welcome to the Technical Support Center for the Boc deprotection of azepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we will delve into the nuances of removing the tert-butyloxycarbonyl (Boc) protecting group from the seven-membered azepane ring, focusing on common side reactions, troubleshooting strategies, and preventative measures. Our approach is grounded in mechanistic principles to provide you with a robust framework for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the Boc deprotection of my azepane derivative?
A1: The most prevalent side reaction is N-tert-butylation , where the reactive tert-butyl cation generated during the deprotection process alkylates the newly formed secondary amine of the azepane ring.[1][2] This results in the formation of an undesired N-t-butyl azepane derivative, which can be difficult to separate from the desired product.
Mechanism of N-tert-butylation:
-
Protonation of the Boc-protected azepane by a strong acid (e.g., TFA, HCl).
-
Cleavage of the Boc group to form the azepane, carbon dioxide, and a highly reactive tert-butyl cation.[3]
-
The nucleophilic nitrogen of the deprotected azepane attacks the tert-butyl cation, leading to the formation of the N-t-butylated side product.
To mitigate this, the use of a carbocation scavenger is highly recommended.
Q2: I'm observing incomplete deprotection of my N-Boc azepane. What are the likely causes?
A2: Incomplete deprotection is a common issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully drive the reaction to completion. For sterically hindered azepane derivatives, standard conditions might be insufficient.[1]
-
Inadequate Reaction Time: The reaction may simply need more time to go to completion. It is crucial to monitor the reaction progress by a suitable analytical method like TLC or LC-MS.
-
Poor Solubility: The N-Boc azepane derivative might not be fully soluble in the reaction solvent, limiting the access of the acid to the substrate.
-
Reagent Degradation: The acid used for deprotection (e.g., HCl in dioxane) can degrade over time, leading to a lower effective concentration.
Q3: Can the azepane ring itself undergo side reactions under acidic deprotection conditions?
A3: Yes, the azepane ring, being a medium-sized ring, can be susceptible to unique intramolecular side reactions under strong acidic conditions, although these are generally less common than N-alkylation. Potential, though less frequently reported, side reactions include:
-
Transannular Reactions (Intramolecular Cyclization): If the azepane derivative has a suitably positioned nucleophilic functional group on a side chain, it could potentially attack a transient carbocation on the ring, leading to the formation of a bicyclic product.[4] The likelihood of this depends on the specific substitution pattern of the azepane.
-
Ring Contraction: While less common for saturated rings, under harsh conditions, rearrangement of a carbocation intermediate could theoretically lead to a more stable six-membered piperidine ring.[5][6] This is a higher energy process and is not typically observed under standard Boc deprotection conditions.
-
Fragmentation: In substrates with specific structural features that can stabilize fragmentation products, cleavage of the azepane ring is a remote possibility, but it is not a general side reaction for simple azepane derivatives.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of azepane derivatives.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of starting material remains (Incomplete Deprotection) | 1. Insufficient acid strength/concentration. 2. Short reaction time. 3. Poor solubility of the substrate. | 1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA). 2. Switch to a stronger acid system (e.g., 4M HCl in dioxane). 3. Extend the reaction time and monitor closely. 4. Choose a solvent system where the starting material is more soluble. |
| Presence of a major, less polar side product by TLC/LC-MS | N-tert-butylation by the released tert-butyl cation. | 1. Add a carbocation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[7] 2. Use a milder deprotection method that generates a less reactive electrophile. |
| Formation of multiple unexpected products | 1. Intramolecular reactions (e.g., cyclization) if the substrate has other reactive functional groups. 2. Degradation of the product under harsh acidic conditions. | 1. Carefully analyze the structure of your azepane derivative for potential intramolecular reactivity. 2. Consider using milder deprotection conditions (e.g., lower temperature, shorter reaction time, or a less harsh acid). 3. Protect other sensitive functional groups in the molecule if necessary. |
| Formation of an enamine-like side product | Reaction of the deprotected secondary amine with a carbonyl compound (e.g., acetone used in workup). | 1. Avoid the use of carbonyl-containing solvents during workup and purification. 2. Ensure the complete removal of any carbonyl-containing reagents or byproducts from previous steps. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of an Azepane Derivative using TFA with a Scavenger
This protocol is a general starting point for the efficient deprotection of N-Boc azepanes while minimizing N-tert-butylation.
Reagents and Materials:
-
N-Boc azepane derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Anisole
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc azepane derivative (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the carbocation scavenger, such as triethylsilane (1.5-2.0 eq) or anisole (5-10% v/v), to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq, or as a 20-50% solution in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to quench the remaining acid. Caution: CO₂ evolution will occur.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude azepane derivative.
-
Purify the crude product by flash column chromatography or crystallization as required.
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA and often results in the hydrochloride salt of the azepane, which can be advantageous for purification and handling.
Reagents and Materials:
-
N-Boc azepane derivative
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc azepane derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or directly in the HCl/dioxane solution if solubility allows.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 eq) to the substrate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid under high vacuum to obtain the azepane derivative as its hydrochloride salt.
-
If the free amine is required, the hydrochloride salt can be neutralized with a base (e.g., NaHCO₃, K₂CO₃) in a biphasic system and extracted into an organic solvent.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Boc Deprotection Mechanism and Side Reaction Pathway
Caption: Mechanism of Boc deprotection and the competing N-tert-butylation side reaction.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A stepwise approach to troubleshooting incomplete Boc deprotection.
References
- Vertex AI Search. Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
- Benchchem. Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- PubMed. An oxidation and ring contraction approach to the synthesis of (+/-)-1-deoxynojirimycin and (+/-)-1-deoxyaltronojirimycin.
- ResearchGate. ChemInform Abstract: A New Ring Contraction Rearrangement of 2,5- and 3,6-Di-tert-butyl-3H- azepines to Pyridine Derivatives.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- Benchchem. Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
- Journal of the Chemical Society, Chemical Communications (RSC Publishing). Formation of bicyclic azepines by intramolecular trapping of didehydroazepines.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Formation of bicyclic azepines by intramolecular trapping of didehydroazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. An oxidation and ring contraction approach to the synthesis of (+/-)-1-deoxynojirimycin and (+/-)-1-deoxyaltronojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Boc-azepane-4-carboxylic acid
Welcome to the technical support center for the purification of 1-Boc-azepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable building block. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil or a waxy solid, making it difficult to handle. How can I induce crystallization?
This is a common issue, as Boc-protected amino acids can often be reluctant to crystallize, sometimes due to residual solvents or minor impurities.[1][2]
Causality: The presence of even small amounts of organic solvents or reaction byproducts can disrupt the crystal lattice formation. The hygroscopic nature of some amine derivatives can also hinder solidification.[1][2]
Troubleshooting Protocol: Seeded Crystallization and Solvent Trituration
-
Ensure Complete Solvent Removal: Initially, ensure all volatile solvents from the work-up (like ethyl acetate or dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating (40-60 °C).[2]
-
Seeding: If you have a previously obtained pure, solid sample, add a tiny crystal ("seed") to the oil.[3][4] This provides a nucleation point for crystal growth.
-
Solvent Trituration/Pulping:
-
To the viscous oil, add a poor solvent in which the desired product is sparingly soluble but the impurities are more soluble. Weakly polar solvents like diethyl ether, n-hexane, or cyclohexane are excellent choices.[3][4]
-
Use a volume of the weak polar solvent that is 5-10 times the weight of your oily product.[4]
-
Stir the resulting slurry vigorously at room temperature for several hours. This process, known as pulping or trituration, encourages the product to solidify while dissolving impurities.[3]
-
Collect the resulting solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.[3][4]
-
Q2: After aqueous work-up, my product seems to be contaminated with residual di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts. How do I remove these?
Causality: Unreacted (Boc)₂O and its main byproduct, tert-butanol, are organic-soluble and can be carried through standard extractions. While tert-butanol is often removed under vacuum, (Boc)₂O can be persistent.
Troubleshooting Protocol: Sublimation and Scavenging Resins
-
High Vacuum Sublimation: For residual (Boc)₂O, placing the crude product under a high vacuum for an extended period (e.g., 72 hours) can effectively sublimate the volatile anhydride into a cold trap.
-
Amine Scavenger Resin:
Q3: My TLC analysis shows a single spot, but NMR indicates the presence of impurities. What could be the issue?
Causality: Not all impurities are UV-active or stain well with common TLC stains.[1] For instance, residual triethylamine (a common base in Boc protection) or tert-butanol may not be visible on a TLC plate but will be apparent in an NMR spectrum.[1][6]
Troubleshooting Protocol: pH-Controlled Extraction and Advanced Purity Analysis
-
Refined Acid-Base Extraction: A carefully controlled acid-base extraction is highly effective for purifying carboxylic acids.[7]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute acid (e.g., 5% citric acid or 1 M HCl) to remove any basic impurities like triethylamine.[6][8]
-
Extract the product into a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will deprotonate and move to the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Wash the basic aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.[8]
-
Re-acidify the aqueous layer with a strong acid (e.g., 1N HCl) to a pH of ~3 and extract the purified product back into ethyl acetate.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.[3]
-
-
Purity Confirmation: Rely on more definitive analytical techniques for purity assessment, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).[][10]
Purification Workflow & Decision Guide
The choice of purification strategy depends on the nature and quantity of impurities. The following diagram outlines a decision-making process.
Caption: Decision tree for purification of this compound.
Troubleshooting Guide: Column Chromatography
When high-purity material is required, or when impurities are structurally similar to the product, column chromatography is the method of choice.[11][12][13]
Q4: What is a good starting solvent system for silica gel chromatography of this compound?
Causality: The polarity of the mobile phase is critical for achieving good separation on silica gel. A solvent system that is too polar will elute all components quickly with poor resolution, while a system that is not polar enough will result in very slow elution of the acidic product.
Recommended Protocol: Mobile Phase Selection
-
TLC Optimization: First, optimize the solvent system using TLC.[12] A good mobile phase should give your product an Rf value of approximately 0.2-0.4.
-
Starting Systems:
-
For Normal Phase (Silica Gel): A gradient of ethyl acetate in hexanes is a standard starting point.[11][13] Due to the carboxylic acid, you will likely need to add a small amount of a more polar solvent like methanol and an acid modifier to prevent streaking.
-
Example Starting Gradient: Begin with 50% Ethyl Acetate in Hexanes, gradually increasing to 100% Ethyl Acetate, and then to 5-10% Methanol in Dichloromethane.
-
-
Acidic Modifier: Adding 0.5-1% acetic acid or formic acid to the mobile phase is crucial. This keeps the carboxylic acid protonated, preventing it from interacting ionically with the silica gel and leading to tailing.
-
-
For Reversed-Phase (C18 Silica): If the compound is highly polar, reversed-phase chromatography may be more effective.[14]
Data Summary: Recommended Chromatography Systems
| Stationary Phase | Primary Eluent | Co-Solvent / Additive | Key Consideration |
| Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 0.5-1% Acetic Acid | Prevents peak tailing of the carboxylic acid. |
| C18 Reversed-Phase | Water/Acetonitrile | 0.1% TFA or Formic Acid | Useful for highly polar impurities; ensures good peak shape.[14] |
Q5: My product is streaking badly on the silica gel column. What can I do?
Causality: Streaking, or tailing, of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxylic acid can interact with the slightly acidic silanol groups (Si-OH) on the surface of the silica, leading to a mixed mode of separation (adsorption and ion exchange) and poor peak shape.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing in column chromatography.
References
- Crystallization method of Boc-amino acid. (Patent CN112661672A).
-
Crystallization method of Boc-amino acid. (Eureka | Patsnap). [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (ResearchGate). [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (ResearchGate). [Link]
-
Reactions that Work: Boc Protection. (Chemtips - WordPress.com). [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (PMC). [Link]
-
multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (HETEROCYCLES). [Link]
-
BOC Protection and Deprotection. (J&K Scientific LLC). [Link]
-
This compound. (Chemsigma). [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (PMC - NIH). [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? (ResearchGate). [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (Teledyne ISCO). [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (ResearchGate). [Link]
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preventing racemization during activation of 1-Boc-azepane-4-carboxylic acid
Welcome to the technical support center for challenges related to the activation and coupling of 1-Boc-azepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of racemization, ensuring the stereochemical integrity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with this compound?
A1: Racemization is the process where a pure enantiomer (a single stereoisomer) converts into a mixture of both enantiomers (in this case, the R and S forms at the alpha-carbon).[1][2] The chiral center in this compound is the carbon atom adjacent to the carboxylic acid. The biological activity of many pharmaceutical compounds is highly dependent on their specific three-dimensional structure. The presence of the undesired stereoisomer can lead to significantly reduced efficacy or even adverse off-target effects.[1]
Q2: What is the primary chemical mechanism that causes racemization during the activation of this compound?
A2: The predominant mechanism for racemization during the coupling of N-protected amino acids, including N-Boc derivatives, is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4] This occurs when the activated carboxyl group cyclizes. The proton on the chiral alpha-carbon of this oxazolone is highly acidic and can be easily removed by a base in the reaction mixture.[1][2] The resulting planar, achiral intermediate can then be attacked by an amine from either face, leading to a mixture of stereoisomers.[1][5]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several factors critically influence the extent of racemization. The most important are:
-
Coupling Reagent & Additives: The choice of activating agent is paramount. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[6][7] The use of additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or OxymaPure is crucial for suppressing this side reaction.[8][9][10]
-
Base: The strength and steric hindrance of the base used are critical.[8] Strong, non-hindered bases can readily abstract the alpha-proton, promoting racemization.[8][11]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization more rapidly than the rate of the desired coupling reaction.[12][13][14]
-
Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before the addition of the amine increases the opportunity for oxazolone formation.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution & Protocol |
| High levels of epimerization (>5%) detected by chiral HPLC. | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DIC, EDC) without a racemization-suppressing additive. | Action: Switch to a modern onium salt-based coupling reagent or ensure the inclusion of an additive. Protocol: Utilize HATU, HCTU, or COMU, which form highly reactive intermediates that couple rapidly, minimizing time for racemization.[15] Alternatively, for carbodiimide-based couplings, always co-add at least one equivalent of HOBt, HOAt, or OxymaPure.[5][8][9] |
| Moderate but inconsistent racemization (1-5%). | Base Selection and Strength: Use of a strong, non-hindered base like triethylamine (TEA) or excess Diisopropylethylamine (DIPEA). | Action: Switch to a weaker or more sterically hindered base. Protocol: Replace TEA or DIPEA with N-methylmorpholine (NMM) or 2,4,6-collidine.[8][16] These bases are less likely to abstract the sensitive α-proton. Use the minimum necessary amount of base, typically 1-2 equivalents. |
| Elevated Reaction Temperature: Running the coupling reaction at room temperature or higher for extended periods. | Action: Reduce the reaction temperature, especially during the activation step. Protocol: Cool the reaction mixture to 0 °C before and during the addition of the coupling reagent and base.[1] Allow the reaction to warm slowly to room temperature only if necessary for completion.[1][17] | |
| Prolonged Pre-activation Time: The activated carboxylic acid intermediate is allowed to sit for too long before the amine is introduced. | Action: Minimize the time between activation and coupling. Protocol: Add the coupling reagent to a mixture of the this compound, the amine component, and the additive (e.g., HOBt). Add the base last to initiate the reaction. A pre-activation time of 1-5 minutes is generally sufficient if required.[1] | |
| Low coupling yield with sterically hindered amine partner. | Insufficient Reagent Potency: Standard coupling conditions may be too slow for challenging couplings, leading to side reactions or incomplete conversion. | Action: Employ a more powerful coupling reagent known to be effective for hindered systems.[15][18] Protocol: Use HATU or COMU, which are highly effective for coupling sterically demanding substrates.[9][15] Consider increasing the reaction time or performing a "double coupling" where the coupling step is repeated with fresh reagents.[3] |
Best Practices & Protocols for Minimizing Racemization
The key to preventing racemization is to favor the direct aminolysis of the activated ester over the pathway involving oxazolone formation. This is achieved by carefully selecting reagents and conditions that promote rapid coupling while minimizing the lifetime and formation of the racemization-prone intermediate.
Mechanism of Racemization via Oxazolone Formation
The urethane-based Boc protecting group generally provides good protection against racemization.[9] However, under activating conditions, particularly with a base, the pathway to the planar oxazolone intermediate becomes accessible, leading to a loss of stereochemical integrity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Amide Coupling with Hindered Amines
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for amide coupling reactions, especially when encountering low yields with sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., using HATU, HBTU, or EDC/HOBt) is failing or giving very low yields with a hindered amine. What are the primary reasons for this?
A1: Standard coupling conditions often fail with sterically hindered amines due to a combination of factors:
-
Reduced Nucleophilicity of the Amine: Steric bulk around the nitrogen atom significantly hinders its ability to act as a nucleophile and attack the activated carboxylic acid.[1][2]
-
Inefficient Carboxylic Acid Activation: While common coupling reagents are effective in many cases, the activated intermediates they form (like O-acylisourea with EDC) may not be reactive enough to couple with a poorly nucleophilic, hindered amine.[1]
-
Side Reactions: The activated carboxylic acid intermediate is often highly reactive. If the desired reaction with the hindered amine is slow, this intermediate can decompose or undergo side reactions, consuming the starting material.[1] For instance, with carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that halts the reaction.[1][3] With uronium reagents like HATU, a side reaction can occur where the amine reacts with the coupling reagent itself, forming a guanidinium byproduct.[4]
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate can be significantly diminished.[1]
Q2: I've used LCMS to confirm that my carboxylic acid is being activated, but the subsequent reaction with my hindered amine isn't proceeding. What's the next logical step?
A2: If acid activation is successful but the coupling fails, the issue lies with the nucleophilic addition step, which is impeded by steric hindrance.[5] The recommended strategy is to increase the reactivity of the activated species. Consider switching to a more potent coupling reagent. Phosphonium salt reagents like PyBOP and PyAOP are known for their high efficiency in hindered couplings.[1][4] Another powerful approach is the in situ generation of an acyl fluoride from the carboxylic acid.[6] Acyl fluorides are small and highly reactive intermediates that can overcome significant steric barriers.[1][7] Reagents such as TFFH or BTFFH are effective for this purpose.[1][6]
Q3: What are some best practices for setting up a coupling reaction with a particularly challenging, low-nucleophilicity hindered amine?
A3: For difficult couplings, the reaction setup is critical. A key technique is pre-activation . This involves mixing the carboxylic acid, the coupling reagent, and a non-nucleophilic base (like DIPEA) for a brief period (typically 5-15 minutes) before introducing the hindered amine.[1][8] This ensures the activated species is fully formed and ready to react, which can minimize side reactions involving the coupling reagent.[1]
In-Depth Troubleshooting Guide
Symptom 1: Low to No Product Formation with Hindered Amines
If you are observing low or no yield, a systematic approach to troubleshooting is essential. The following decision tree can guide your experimental choices.
Caption: General workflow for amide coupling with hindered amines.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU with Pre-activation
This protocol is a starting point for a more reactive uronium-based coupling. [2]
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere, add HATU (1.1 equiv).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.
-
Add the hindered amine (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Generation with BTFFH
This protocol is highly effective for coupling sterically hindered substrates where other methods have failed. [6][7]
-
Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere.
-
Add BTFFH (1.2 equiv) followed by a non-nucleophilic base such as DIPEA (2.4 equiv).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
-
Add the hindered amine (1.0 equiv).
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress over 12-24 hours via LCMS. [6]7. After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.
Data Summary
| Coupling Reagent | Class | Relative Reactivity | Common Byproducts | Notes |
| EDC/DCC | Carbodiimide | Standard | N-acylurea | Often requires an additive like HOBt or Oxyma to suppress side reactions and improve efficiency. [3] |
| HATU/HBTU | Uronium/Aminium | High | Guanidinium | Gold standard for many applications. [4]Pre-activation is crucial for hindered amines to avoid guanidinylation. [1] |
| COMU | Uronium/Aminium | Very High | Guanidinium | Often more reactive than HATU; avoids potentially explosive HOBt/HOAt additives. [1][9] |
| PyBOP/PyAOP | Phosphonium | High | Phosphoramide | Excellent for reducing racemization and coupling hindered partners. [1][4]Does not cause guanidinylation. [4] |
| TFFH/BTFFH | Fluorinating | Very High | Tetramethylurea | Forms a highly reactive acyl fluoride intermediate, excellent for very hindered systems. [1][6] |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Reddit. (2023). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
National Institutes of Health. (2021). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
Lund, G., & Johansson, M. J. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1235-1242. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
National Institutes of Health. (2019). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Byproducts in 1-Boc-azepane-4-carboxylic Acid Reactions by LC-MS
Welcome to the Technical Support Center for the synthesis and analysis of 1-Boc-azepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. As a key component in many pharmaceutical development pipelines, ensuring the purity of this compound is critical. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may face in your experiments.
Introduction
This compound is a valuable saturated heterocyclic scaffold in medicinal chemistry, prized for its role in introducing conformational constraint in drug candidates. The synthesis, typically involving the N-Boc protection of azepane-4-carboxylic acid, appears straightforward. However, the bifunctional nature of the starting material and the reactivity of the reagents can lead to a variety of byproducts that complicate purification and can compromise the integrity of subsequent synthetic steps. This guide will help you identify and mitigate the formation of these impurities using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful tool for reaction monitoring and impurity profiling.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific problems you may encounter during the synthesis and analysis of this compound.
Question 1: My LC-MS analysis shows a peak with a mass of [M+100], corresponding to the addition of another Boc group. What is this byproduct and how can I avoid it?
Answer:
This byproduct is likely the N,O-bis-Boc protected species, where a second Boc group has been added to the carboxylic acid to form a mixed anhydride.
Causality: The formation of this byproduct is favored by the use of an excess of di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, increasing its nucleophilicity and facilitating its attack on the Boc anhydride.[1]
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of Boc₂O to 1.0-1.1 equivalents relative to the azepane-4-carboxylic acid.
-
Base Selection: Consider using a weaker base or omitting the base altogether if the reaction proceeds at an acceptable rate without it. Some Boc protections can proceed without a base, with the amine itself acting as the base.[2]
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize the formation of this and other byproducts.
LC-MS Identification:
-
Expected m/z: [M+H]⁺ = 344.2 for C₁₇H₂₉NO₆
-
Fragmentation: Expect to see a loss of 100 (Boc group) and 56 (isobutene) from the parent ion.
Question 2: I am observing a peak at approximately twice the mass of my product ([2M+H]⁺). What is this and how can I prevent its formation?
Answer:
This peak corresponds to the dimer of this compound, formed through an amide bond between the carboxylic acid of one molecule and the azepane nitrogen of another (after in-situ deprotection), or more likely an ester linkage between the carboxylic acid of one molecule and the hydroxyl group of another if impurities are present. However, the most probable cause is the formation of a non-covalent dimer in the electrospray ionization (ESI) source of the mass spectrometer.
Causality:
-
Chemical Dimerization: While less common under standard Boc protection conditions, dimerization can occur if the reaction is heated for an extended period or if coupling agents are inadvertently present. Dimerization of amino acids can occur via pyrolysis or through specific linking strategies.[1][3]
-
In-Source Dimerization (Non-Covalent): This is a more frequent observation in ESI-MS. High concentrations of the analyte in the ESI source can lead to the formation of proton-bound dimers ([2M+H]⁺) or other adducts.
Mitigation and Identification:
-
Reaction Conditions: Avoid prolonged heating of the reaction mixture.
-
LC-MS Analysis:
-
Dilute Your Sample: To confirm if the dimer is an artifact of the analysis, dilute your sample significantly and re-inject. A decrease in the relative intensity of the [2M+H]⁺ peak compared to the [M+H]⁺ peak suggests it is a non-covalent dimer.
-
Chromatographic Separation: A true chemical dimer should be separable from the monomer by reverse-phase HPLC. If the peak at [2M+H]⁺ elutes at the same retention time as the monomer, it is an in-source adduct.
-
Question 3: My reaction mixture shows a peak with the mass of the unprotected azepane-4-carboxylic acid. What is causing the deprotection?
Answer:
The presence of the unprotected starting material, azepane-4-carboxylic acid, can be due to either an incomplete reaction or in-source fragmentation during LC-MS analysis.
Causality:
-
Incomplete Reaction: Insufficient Boc₂O, inadequate reaction time, or the presence of impurities that consume the reagent can lead to an incomplete reaction.
-
In-Source Fragmentation: The Boc protecting group is known to be labile under certain ESI-MS conditions, particularly at higher source temperatures or cone voltages.[] This can lead to the in-source cleavage of the Boc group, showing a peak for the unprotected amine.
Troubleshooting:
-
Reaction Optimization:
-
Ensure the use of at least one full equivalent of fresh Boc₂O.
-
Monitor the reaction by TLC or LC-MS over time to determine the point of completion.
-
-
LC-MS Method Optimization:
-
Lower Source Temperature and Cone Voltage: Reduce the source temperature and cone/fragmentor voltage to minimize in-source fragmentation.
-
Mobile Phase: Avoid highly acidic mobile phases if possible, as this can promote deprotection. Formic acid is generally a milder alternative to trifluoroacetic acid (TFA).
-
Question 4: I see a peak with a mass corresponding to [M-18], suggesting a loss of water. What could be the source of this byproduct?
Answer:
A loss of water from the parent molecule could indicate an intramolecular cyclization reaction, forming a bicyclic lactam.
Causality:
This intramolecular cyclization can be promoted by heat or the presence of coupling agents. The carboxylic acid can react with the Boc-protected amine under certain conditions, leading to the formation of a bicyclic amide and the loss of tert-butanol and CO₂. However, a more direct loss of water to form a lactam from the starting amino acid is also a possibility, especially if the reaction is run at elevated temperatures. Intramolecular cyclization is a known side reaction in peptide synthesis.[5][6]
Mitigation:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature).
-
Avoid Coupling Agents: Ensure that no unintended coupling agents are present in the reaction mixture.
LC-MS Identification:
-
Expected m/z: [M-18+H]⁺ = 226.1 for C₁₂H₁₉NO₃
-
Confirmation: Tandem MS (MS/MS) can help to confirm the structure by analyzing the fragmentation pattern of the [M-18+H]⁺ ion.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts I should look for in the LC-MS analysis of this compound?
A1: In addition to the protonated molecule [M+H]⁺, it is common to observe the following adducts in ESI-MS, especially in positive ion mode:
-
Sodium adduct [M+Na]⁺: m/z = 266.1
-
Potassium adduct [M+K]⁺: m/z = 282.1
-
Ammonium adduct [M+NH₄]⁺: m/z = 261.2 (if ammonium salts are present in the mobile phase)
-
Acetonitrile adduct [M+ACN+H]⁺: m/z = 285.2 (if acetonitrile is used as the mobile phase)
In negative ion mode, you will primarily see the deprotonated molecule [M-H]⁻ at m/z = 242.1. The presence of these adducts can help to confirm the molecular weight of your target compound.[7][8][9]
Q2: How can I confirm the identity of a suspected byproduct?
A2: A combination of techniques is often necessary for unambiguous identification:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to determine the elemental composition of the byproduct.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the byproduct can provide structural information. For example, the loss of 56 Da is characteristic of a Boc group.
-
Comparison to Standards: If a standard of the suspected byproduct is available, you can compare its retention time and mass spectrum.
-
NMR Spectroscopy: For significant impurities, isolation followed by NMR analysis is the gold standard for structure elucidation.
Q3: Can the carboxylic acid react with the Boc anhydride?
A3: Yes, as mentioned in Troubleshooting Question 1, the carboxylic acid can react with Boc anhydride, particularly in the presence of a base, to form a mixed anhydride. This can lead to the formation of the N,O-bis-Boc byproduct.[10][11]
Q4: What are some general tips for minimizing byproduct formation during Boc protection?
A4:
-
Use high-purity starting materials.
-
Ensure your glassware is clean and dry.
-
Use fresh, high-quality reagents, especially Boc₂O, which can decompose over time.
-
Maintain a controlled reaction temperature.
-
Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Optimize the stoichiometry of your reagents carefully.
Experimental Protocols
General Protocol for Boc Protection of Azepane-4-carboxylic Acid
-
Dissolve azepane-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water, or THF).
-
Add a base (e.g., sodium bicarbonate or triethylamine, 1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an appropriate aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by crystallization or column chromatography.
General LC-MS Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-5 µL
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Scan Range: m/z 100-1000
Visualizations
Reaction Scheme and Potential Byproducts
Caption: Synthetic pathway and potential byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproducts.
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
-
Imtakt. (n.d.). LC-MS: Cyclic amino acids. Imtakt. Retrieved from [Link]
-
Pinto, M. E. F., et al. (2018). Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. Molecules, 23(12), 3144. [Link]
-
Choi, S., & Ko, J. (2015). Dimerization reactions of amino acids by pyrolysis. Journal of Analytical and Applied Pyrolysis, 113, 336-343. [Link]
- Li, B., & Dass, C. (2019). Mass Spectrometric Analysis of Cyclic Peptides. In Methods in Molecular Biology (Vol. 2009, pp. 239-261). Humana, New York, NY.
-
Guimarães, C. F. R. C., et al. (2023). Optimizing the synthesis of dimeric peptides: influence of the reaction medium and effects that modulate kinetics and reaction yield. Amino Acids. [Link]
-
D'Hondt, M., et al. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(26), 5744-5764. [Link]
-
García-Ramos, Y., et al. (2017). Intramolecular Cyclization Side Reactions. In Peptide Synthesis. IntechOpen. [Link]
-
Kikugawa, Y., et al. (2015). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Journal of the Japanese Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 62(7), 337-343. [Link]
- Rehman, T., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1), 1-12.
-
YMC Europe GmbH. (2022, May 10). LC–MS-Compatible Analysis of Cyclic Peptides. LCGC International. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Henriques, S. T., et al. (2017). Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. Frontiers in Microbiology, 8, 1599. [Link]
-
Depernet, H., et al. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 17(8), 9495-9508. [Link]
-
Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15413-15433. [Link]
-
Bartoli, G., et al. (2007). Reaction of Dicarbonates with Carboxylic Acids Catalyzed by Weak Lewis Acids: General Method for the Synthesis of Anhydrides and Esters. The Journal of Organic Chemistry, 72(25), 9867-9870. [Link]
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Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group. [Link]
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Gomes, A. R., et al. (2022). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews, 41(5), 726-757. [Link]
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Wikipedia. (2023, October 29). Di-tert-butyl dicarbonate. [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
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Zareen, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4933. [Link]
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Harada, H., et al. (2010). Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. Drug Metabolism and Pharmacokinetics, 25(4), 365-373. [Link]
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Klán, P., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
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Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
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Gloaguen, Y., et al. (2021). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Metabolomics, 17(1), 1. [Link]
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Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
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Kiontke, A., & Lämmerhofer, M. (2020). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International, 33(11), 20-27. [Link]
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Aribo Biotechnology. (n.d.). 97164-96-0 | Azepane-4-carboxylic acid. [Link]
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PubChem. (n.d.). Azepane-4-carboxylic acid. [Link]
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ResearchGate. (2020, September 3). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]
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National Center for Biotechnology Information. (2020, September 30). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]
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Technical Support Center: Scale-Up of Reactions Involving 1-Boc-azepane-4-carboxylic Acid
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up of chemical reactions involving 1-Boc-azepane-4-carboxylic acid (CAS 868284-36-0). Our goal is to equip you with the expertise and practical insights needed to navigate the common challenges encountered when transitioning from bench-scale experiments to pilot or production-scale synthesis.
Introduction to this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The seven-membered azepane ring is a privileged scaffold found in numerous biologically active molecules, and the Boc-protected amine and the carboxylic acid functional groups provide versatile handles for synthetic elaboration.[1] However, its unique physical properties and reactivity profile can present specific challenges during process scale-up. This guide addresses these challenges directly, offering scientifically grounded solutions and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a white to off-white solid. Understanding its properties is crucial for process design.
| Property | Value | Source |
| CAS Number | 868284-36-0 | [2] |
| Molecular Formula | C₁₂H₂₁NO₄ | [2] |
| Molecular Weight | 243.30 g/mol | [2] |
| Storage | 4°C, under inert atmosphere | [2] |
| Solubility | Limited solubility in non-polar organic solvents; soluble in polar aprotic solvents like DMF, DMSO, and alcohols. Water can enhance solubility in some organic solvents.[3][4][5] |
Q2: How stable is the tert-butoxycarbonyl (Boc) protecting group under typical process conditions?
The Boc group is generally stable under basic and nucleophilic conditions.[6] However, it is labile to acid. While stable at moderate temperatures (e.g., 37°C) under neutral or basic conditions, prolonged exposure to high temperatures, particularly in certain solvents like 2,2,2-trifluoroethanol (TFE), can lead to thermal cleavage.[7][8] Care must be taken to avoid acidic conditions during workup or other steps if the Boc group needs to be retained.
Q3: What are the primary safety considerations when working with this compound at scale?
While specific toxicity data is limited, standard laboratory precautions for handling fine chemicals should be followed. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. On a larger scale, containment strategies to avoid dust inhalation are critical. Refer to the supplier's Safety Data Sheet (SDS) for detailed handling and emergency information.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, practical problems that researchers encounter during the scale-up of reactions involving this compound.
1. Solubility and Handling Challenges
Q: We are struggling with poor solubility of this compound in our chosen reaction solvent (DCM) during scale-up, leading to a heterogeneous slurry and inconsistent reaction rates. What can we do?
A: This is a common issue stemming from the compound's zwitterionic character and polarity.
-
Causality: Carboxylic acids, especially those with polar heterocyclic rings, often exhibit poor solubility in less polar solvents like Dichloromethane (DCM) or Toluene.[5] While a slurry reaction is sometimes acceptable, achieving homogeneity is often preferable for predictable kinetics and process control at scale.
-
Troubleshooting Steps:
-
Solvent Screening: Switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Tetrahydrofuran (THF) are excellent alternatives for amide coupling reactions.
-
Utilize Co-Solvents: A mixture of solvents can modulate polarity. For instance, adding a percentage of THF or DMF to a DCM reaction may be sufficient to achieve dissolution without a complete process overhaul.
-
Water-Enhanced Solubility: Counterintuitively, the presence of a small, controlled amount of water can significantly increase the solubility of carboxylic acids in certain organic solvents.[3][4] This phenomenon can be exploited but must be carefully controlled, as excess water can hydrolyze activated intermediates in subsequent steps.
-
Gentle Heating: Increasing the temperature can improve solubility. However, this must be balanced against the thermal stability of the Boc group and other reagents.[7] Monitor for any signs of decomposition or side-product formation via in-process controls (e.g., TLC, UPLC).
-
2. Amide Coupling Inefficiencies and Side Reactions
Q: Our amide coupling reaction is slow and generates a significant amount of a guanidinium by-product upon scale-up. How can we improve the efficiency and purity?
A: This problem points to issues with the activation of the carboxylic acid and the choice of coupling reagents and base.
-
Causality: Amide bond formation requires the activation of the carboxylic acid to form a reactive intermediate.[9] Side reactions often occur when the amine nucleophile attacks the coupling reagent itself, a common issue with uronium/aminium reagents if the order of addition is incorrect.
-
Optimization Strategy:
-
Diagram: Amide Coupling Troubleshooting Workflow
Caption: Troubleshooting flowchart for amide coupling reactions.
-
Recommended Protocol Adjustments:
-
Pre-activation: The most critical step is to activate the this compound before introducing the amine. Dissolve the carboxylic acid, coupling reagent, and any additives (like HOBt) in the solvent first. Stir for 15-30 minutes to allow the active ester to form, then add the amine. This prevents the amine from reacting directly with the coupling agent.
-
Choice of Coupling Reagent: While HATU and HBTU are highly effective, they are expensive and prone to forming guanidinium by-products. For scale-up, a carbodiimide system like EDC (a water-soluble carbodiimide) with an additive like HOBt or OxymaPure® is often more cost-effective and robust. The by-product from EDC is a water-soluble urea, simplifying purification.[10]
-
Base Selection: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Avoid bases like triethylamine (TEA) which can sometimes cause side reactions.
-
Temperature Control: Most couplings proceed well between 0°C and room temperature. If the reaction is sluggish, gentle heating to 30-40°C can be beneficial, but monitor for potential epimerization if chiral centers are present nearby.
-
-
Comparison of Common Coupling Systems for Scale-Up
-
| Reagent System | Pros | Cons | Scale-Up Recommendation |
| EDC / HOBt | Cost-effective; water-soluble urea by-product simplifies workup.[10] | HOBt has explosive properties when dry (often supplied wetted); slower than uronium salts. | Excellent Choice. Use wetted HOBt or switch to a safer alternative like OxymaPure®. |
| HATU / DIPEA | Very fast and efficient; high yields. | Expensive; can form guanidinium by-products; potential for epimerization. | Use with caution. Best for difficult couplings. Ensure pre-activation protocol is followed strictly. |
| SOCl₂ / Pyridine | Very cheap reagents; forms acyl chloride intermediate. | Harsh conditions; not compatible with sensitive functional groups; generates HCl. | Not recommended for complex molecules due to low functional group tolerance. |
3. Boc-Deprotection on a Large Scale
Q: We use Trifluoroacetic acid (TFA) for Boc-deprotection at the lab scale, but handling large volumes of TFA and the associated workup is problematic. Is there a more process-friendly method?
A: Yes, several scalable methods avoid the challenges of using large volumes of TFA.
-
Causality: TFA is effective but highly corrosive, requires careful handling, and can be difficult to remove completely from the product on a large scale. Its strong acidity can also cleave other sensitive protecting groups.[6]
-
Recommended Scalable Protocol: A well-documented and robust procedure for multi-kilogram scale deprotection utilizes concentrated HCl in acetone.[11] This method is advantageous because the resulting amine hydrochloride salt often precipitates directly from the reaction mixture, simplifying isolation and purification.
-
Alternative Methods:
-
HCl in Dioxane/IPA: Using a 4M solution of HCl in a solvent like dioxane or isopropanol is a common and effective method.[12] The reaction is typically clean and fast, and the product can often be isolated by filtration.
-
p-Toluenesulfonic Acid (p-TsOH): In some cases, p-TsOH in a suitable solvent can be used as a milder, solid acid catalyst that is easier to handle than liquid acids.[13]
-
4. Product Purification and Crystallization
Q: Our final azepane derivative is a persistent oil, making purification by crystallization impossible. Large-scale chromatography is not economically viable. How can we isolate a solid product?
A: Inducing crystallization of "oily" products is a common process development challenge that requires systematic screening.
-
Causality: The flexibility of the azepane ring and the presence of the bulky Boc group (if still present) can inhibit the formation of an ordered crystal lattice, resulting in an amorphous solid or oil.[14]
-
Troubleshooting Crystallization:
-
Solvent/Anti-Solvent Screening: The goal is to find a solvent system where the product is soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"). Dissolve the oil in a minimum amount of the good solvent and slowly add the anti-solvent until turbidity persists. Common anti-solvents are non-polar hydrocarbons like heptane or hexane.
-
Seed Crystals: If you have ever obtained a small amount of solid, even if impure, use it to seed a supersaturated solution. A patent for crystallizing Boc-amino acids describes a process of first creating the oil, adding seed crystals, allowing it to solidify, and then slurrying ("pulping") the solid in a weak polar solvent to break it up and improve purity.[14]
-
Salt Formation: If the final product is a free amine (after Boc-deprotection), forming a salt (e.g., hydrochloride, tartrate, mesylate) is an excellent strategy. Salts are generally more crystalline than the corresponding free bases. The HCl/acetone deprotection method often yields the crystalline hydrochloride salt directly.[11]
-
Pulping/Slurrying: Even if a crude solid is isolated, its purity can be significantly improved by stirring it as a slurry in a solvent where it has very low solubility. This allows impurities to dissolve while the desired product remains a solid, which can then be collected by filtration.
-
-
Diagram: General Scale-Up Workflow
Caption: Process flow diagram for a typical scale-up synthesis.
Validated Experimental Protocols
Protocol 1: Scalable Amide Coupling using EDC/HOBt
This protocol is designed for robustness and cost-effectiveness in a scaled-up setting.
-
Reactor Setup: Charge a clean, dry reactor with this compound (1.0 eq) and a suitable solvent (e.g., THF or Ethyl Acetate, ~5-10 L/kg).
-
Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt, wetted, 1.1 eq). Stir to dissolve.
-
Activation: Cool the mixture to 0-5°C. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) portion-wise, keeping the internal temperature below 10°C.
-
Pre-activation: Stir the mixture at 0-5°C for 30 minutes.
-
Amine Addition: Add a solution of the desired amine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 1.2 eq) in the reaction solvent dropwise, maintaining the temperature below 15°C.
-
Reaction: Allow the reaction to warm to room temperature (~20-25°C) and stir until completion as monitored by UPLC or TLC (typically 4-12 hours).
-
Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M citric acid), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Large-Scale Boc-Deprotection using HCl/Acetone[11]
This procedure is adapted from a literature method proven on a multi-kilogram scale.[11]
-
Reactor Setup: Charge the crude Boc-protected product into a reactor equipped with a robust overhead stirrer.
-
Dissolution: Add acetone (~5 L/kg) and stir to dissolve the material.
-
Acidification: Cool the solution to 0-10°C. Slowly add concentrated hydrochloric acid (37%, ~3-4 eq) while maintaining the internal temperature below 20°C.
-
Precipitation: Stir the mixture at room temperature. The amine hydrochloride salt will typically begin to precipitate within 1-2 hours. Continue stirring for 4-16 hours to ensure complete deprotection and crystallization.
-
Isolation: Filter the resulting slurry. Wash the filter cake thoroughly with cold acetone to remove impurities.
-
Drying: Dry the solid product under vacuum at 40-50°C to a constant weight.
References
-
Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. [Link]
-
MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts - ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. [Link]
-
868284-36-0 this compound - Chemsigma. [Link]
-
Azepane-4-carboxylic acid - PubChem. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]
- Crystallization method of Boc-amino acid - Google P
-
Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.GOV. [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Publishing. [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - National Institutes of Health. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres - PMC. [Link]
-
Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics - NIH. [Link]
-
carboxylic acid solubility + TLC : r/chemhelp - Reddit. [Link]
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- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. reddit.com [reddit.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. experts.arizona.edu [experts.arizona.edu]
- 13. researchgate.net [researchgate.net]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Strategies for Improving the Solubility of Azepane-Based Intermediates
Welcome to the technical support center dedicated to addressing a critical challenge in modern drug discovery: the solubility of azepane-based intermediates. The unique seven-membered ring of azepane offers a desirable three-dimensional scaffold, but its substituted derivatives often present significant solubility hurdles.[1][2] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and overcome these solubility challenges through a series of troubleshooting guides and frequently asked questions.
Part 1: Understanding the Solubility Challenge of Azepane-Based Intermediates
The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy.[3][4] Azepane-based intermediates, while structurally promising, can exhibit poor aqueous solubility due to a combination of factors including high molecular weight, lipophilicity of substituents, and strong crystal lattice energy.[5][6] This guide will walk you through a systematic approach to enhancing the solubility of your compounds, from initial assessment to advanced formulation strategies.
Part 2: Troubleshooting Guides & Methodologies
My azepane-based intermediate shows poor solubility in aqueous buffers for my biological assay. What are my initial steps?
This is a common starting point for many researchers. The initial approach should be systematic and aim to understand the physicochemical properties of your compound.
Before attempting to improve solubility, it is crucial to understand the baseline properties of your intermediate.
-
Determine the pKa of your compound: The basic nitrogen atom in the azepane ring is the primary handle for pH-dependent solubility manipulation.
-
Measure the intrinsic solubility (S₀): This is the solubility of the free, unionized form of your compound.
-
Assess the lipophilicity (LogP/LogD): This will help you understand the compound's preference for a lipid versus an aqueous environment.
Given that azepane derivatives are typically basic, altering the pH of the medium is the most straightforward initial step.[3]
-
Strategy: By lowering the pH, the azepane nitrogen becomes protonated, forming a more soluble salt.
-
Experimental Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).
-
Add an excess of your compound to each buffer.
-
Equilibrate the samples (typically 24-48 hours with shaking).
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
If pH modification alone is insufficient, the use of co-solvents can be explored.[7]
-
Strategy: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs)
-
Propylene glycol
-
-
Experimental Protocol:
-
Prepare stock solutions of your compound in a high concentration in a suitable co-solvent (e.g., 10 mM in DMSO).
-
Create a dilution series of the stock solution into your aqueous buffer, carefully monitoring for precipitation.
-
Visually inspect for any cloudiness or solid particles.
-
Quantify the solubility at different co-solvent concentrations.
-
| Troubleshooting Co-solvent Issues | |
| Problem | Solution |
| Compound precipitates upon dilution from DMSO stock into aqueous buffer. | Lower the final DMSO concentration in the assay. Perform a serial dilution. |
| The required co-solvent concentration is toxic to cells in the assay. | Explore less toxic co-solvents like ethanol or PEGs. Consider alternative solubility enhancement techniques. |
Simple pH adjustment and co-solvents are not providing sufficient solubility for in vivo studies. What are the next steps?
For in vivo applications, more robust solubility enhancement strategies are often required to ensure adequate exposure.
Creating a stable, crystalline salt of your azepane-based intermediate is a highly effective method to improve its solubility and dissolution rate.[8]
-
Causality: Salt formation disrupts the crystal lattice of the free base, and the ionized form is more readily solvated by water.
-
Counter-ion Selection: A variety of pharmaceutically acceptable acids can be used to form salts. The choice of the counter-ion can significantly impact the salt's properties.
-
Common Counter-ions: Hydrochloride (HCl), sulfate, mesylate, tosylate, citrate, tartrate.
-
-
Experimental Protocol: Salt Screening
-
Dissolve your azepane-based free base in a suitable organic solvent.
-
Add a stoichiometric amount of the selected acid.
-
Allow the salt to crystallize. This can be achieved through slow evaporation, cooling, or by adding an anti-solvent.
-
Isolate the resulting solid and characterize it to confirm salt formation (e.g., using melting point, DSC, PXRD).
-
Measure the aqueous solubility of the newly formed salt.
-
If salt formation is not feasible or does not provide the desired solubility, creating an amorphous solid dispersion is a powerful alternative.[8]
-
Causality: In an amorphous state, the molecules are in a higher energy, disordered form compared to the stable crystalline lattice. This eliminates the energy barrier required to break the crystal lattice, leading to enhanced apparent solubility.
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form and preventing recrystallization.
-
Common Polymers: PVP, HPMC, Soluplus®.
-
-
Experimental Protocol: Preparation of ASD by Solvent Evaporation
-
Dissolve both your azepane-based intermediate and the selected polymer in a common volatile organic solvent.
-
Evaporate the solvent under reduced pressure.
-
Collect the resulting solid dispersion.
-
Characterize the solid to confirm its amorphous nature (e.g., using PXRD).
-
Perform dissolution studies to assess the improvement in solubility and release rate.
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[9][10]
-
Causality: The hydrophobic inner cavity of the cyclodextrin sequesters the lipophilic portion of the guest molecule, while the hydrophilic exterior interacts with water, effectively solubilizing the complex.
-
Types of Cyclodextrins:
-
α-cyclodextrin
-
β-cyclodextrin
-
γ-cyclodextrin
-
Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer improved solubility and safety profiles.
-
-
Experimental Protocol: Phase Solubility Studies
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess of your azepane-based intermediate to each solution.
-
Equilibrate the samples until saturation is reached.
-
Filter the solutions and analyze the concentration of the dissolved compound.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the stoichiometry and stability of the complex.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why are azepane-based intermediates often less soluble than their smaller ring (e.g., piperidine) or aromatic counterparts?
While increased sp³ character can sometimes improve solubility compared to flat aromatic systems, the larger and more flexible azepane ring can lead to more efficient crystal packing.[6] Furthermore, the introduction of lipophilic substituents, which is common in drug discovery to enhance potency, can significantly decrease aqueous solubility.
Q2: How does the position of substituents on the azepane ring affect solubility?
The position of substituents can have a profound impact. Substituents that disrupt molecular symmetry or planarity can hinder efficient crystal packing, leading to a lower melting point and potentially higher solubility.[6][11] Introducing polar functional groups at solvent-exposed positions is a common medicinal chemistry strategy to improve solubility.[7]
Q3: Can I predict the solubility of my azepane-based intermediate?
While several in silico models exist for predicting solubility, they often provide a general estimation.[12] For novel and complex structures like many azepane-based intermediates, experimental determination remains the gold standard. Computational tools can be useful for prioritizing compounds for synthesis and for understanding trends within a chemical series.
Q4: Are there any specific safety considerations when using co-solvents or other excipients?
Yes, the toxicity and tolerability of any excipient must be carefully considered, especially for in vivo studies.[3] The concentration of co-solvents like DMSO should be kept to a minimum in cell-based assays. For formulation development, it is essential to use pharmaceutically acceptable excipients.
Part 4: Visualizing the Workflow and Concepts
To aid in understanding the decision-making process and the underlying mechanisms of solubility enhancement, the following diagrams are provided.
Caption: A workflow for troubleshooting the poor solubility of azepane-based intermediates.
Caption: The effect of pH on the solubility of a basic azepane-containing compound.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. (2010). Available from: [Link]
-
Synthesis and Medicinal Uses of Azepines. Pharmaguideline. (n.d.). Available from: [Link]
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Nature. (2015). Available from: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. (2011). Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (n.d.). Available from: [Link]
-
Improvement in aqueous solubility achieved via small molecular changes. PubMed. (2017). Available from: [Link]
-
A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. (2021). Available from: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. (2019). Available from: [Link]
-
meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery. Royal Society of Chemistry. (2018). Available from: [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. (2020). Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. MDPI. (2011). Available from: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. (2011). Available from: [Link]
-
Prodrugs for Amines. MDPI. (2007). Available from: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. (2019). Available from: [Link]
-
A review article on solubility enhancement. National Journal of Pharmaceutical Sciences. (2022). Available from: [Link]
-
Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Semantic Scholar. (2011). Available from: [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. (2022). Available from: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. MDPI. (2023). Available from: [Link]
-
Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Available from: [Link]
-
Enhancement of Drug Solubility: Review Abstract Articles. International Pharmacy Acta. (2018). Available from: [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. (2024). Available from: [Link]
-
Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Royal Society of Chemistry. (2021). Available from: [Link]
-
Examples of cyclic amines as drugs. ResearchGate. (n.d.). Available from: [Link]
-
(PDF) Preclinical Drug Development. ResearchGate. (2010). Available from: [Link]
-
Solubility and dissolution enhancement strategies: current understanding and recent trends. Taylor & Francis Online. (2014). Available from: [Link]
-
Drug Delivery Roundtable. American Pharmaceutical Review. (2017). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mch.estranky.sk [mch.estranky.sk]
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- 10. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Amide Coupling with 1-Boc-azepane-4-carboxylic acid
Welcome to our dedicated technical support guide for navigating the challenges associated with the amide coupling of 1-Boc-azepane-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter steric hindrance and other common issues during the synthesis of novel chemical entities incorporating this versatile building block.
Introduction: The Challenge of the Azepane Scaffold
This compound is a valuable building block in medicinal chemistry due to the conformational flexibility and three-dimensional character imparted by the seven-membered azepane ring. However, the non-planar, puckered nature of this ring system, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, introduces significant steric hindrance around the C4-carboxylic acid. This often leads to sluggish or incomplete amide coupling reactions, epimerization, and the formation of unwanted side products.
This guide provides a structured, question-and-answer-based approach to troubleshooting these challenges, grounded in mechanistic principles and supported by validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My standard EDC/HOBt coupling is failing or giving very low yields. What is happening and what should I do?
Answer: This is the most common issue encountered with this substrate. Standard carbodiimide-based coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), frequently fail due to the severe steric congestion around the carboxylic acid.
The Underlying Problem (Causality):
-
Steric Hindrance: The bulky Boc group and the pseudo-chair/boat conformations of the azepane ring physically block the approach of the amine nucleophile to the activated ester intermediate (O-acylisourea or HOBt-ester).
-
Intermediate Instability: The O-acylisourea intermediate formed from EDC and the carboxylic acid is highly reactive but also unstable. In the absence of a rapid nucleophilic attack (due to steric hindrance), it can rearrange to an inactive N-acylurea byproduct, effectively capping the carboxylic acid.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting failed EDC/HOBt couplings.
Recommended Action: Switch to a more potent class of coupling reagents.
-
Uronium/Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for sterically hindered couplings. They react rapidly with the carboxylic acid to form activated esters that are more stable and more reactive than the O-acylisourea intermediate from EDC.
Question 2: I've switched to HATU, but the reaction is still sluggish and incomplete. How can I optimize this?
Answer: While HATU is superior, its performance can be hampered by suboptimal reaction conditions, particularly the choice of base and temperature.
The Underlying Problem (Causality):
-
Base Selection: The base is critical. Its role is to deprotonate the carboxylic acid to form the carboxylate, which then attacks HATU. A sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine is essential. Using a less hindered base like triethylamine (TEA) can lead to side reactions. The pKa of the base must also be high enough to efficiently deprotonate the acid.
-
Temperature: Amide bond formation has a significant activation energy barrier. For hindered substrates, room temperature may not be sufficient to achieve a reasonable reaction rate.
Optimization Protocol:
Protocol 1: Optimized HATU Coupling for Hindered Substrates
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP, 0.1-0.2 M).
-
Pre-activation: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add 2,4,6-Collidine (2.5 eq) or DIPEA (3.0 eq) dropwise at 0 °C. Rationale: Collidine is often superior as it is less prone to causing epimerization at the alpha-carbon of the amine, should it be chiral.
-
Activation Stir: Allow the mixture to stir at room temperature for 15-30 minutes. This "pre-activation" step ensures the formation of the highly reactive HATU-activated ester.
-
Amine Addition: Add the amine (1.2 eq) to the reaction mixture.
-
Heating: Warm the reaction to 40-50 °C and monitor by LC-MS. Reactions may require 12-24 hours for completion.
-
Workup: Upon completion, dilute with EtOAc, wash sequentially with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Data Comparison: Coupling Reagent Efficiency
| Coupling Reagent | Additive/Base | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt / DIPEA | 25 | 24-48 | < 20% | Prone to N-acylurea formation. |
| DCC | DMAP | 25 | 24-48 | < 15% | Forms insoluble DCU byproduct, difficult to remove. |
| HATU | 2,4,6-Collidine | 40-50 | 12-24 | > 85% | Highly efficient, but expensive. Risk of epimerization. |
| PyBOP | DIPEA | 40 | 12-24 | > 80% | Less reactive than HATU but a good alternative. |
| SOCl₂ (via Acid Chloride) | Pyridine | 0 to 25 | 2-4 | > 90% | Highly effective but harsh conditions; not suitable for sensitive functional groups. |
Question 3: My amine substrate is precious. How can I be sure the carboxylic acid is fully activated before adding the amine?
Answer: This is a critical consideration for maximizing the yield based on a limiting reagent. The "pre-activation" strategy is key.
The Underlying Problem (Causality):
If the amine is added simultaneously with the coupling reagent and base, it competes with the carboxylate for reaction with the coupling reagent. Furthermore, if activation is slow, the amine may remain unreacted in solution for extended periods, potentially leading to degradation. Activating the carboxylic acid first ensures the reactive electrophile is readily available for immediate reaction upon addition of the nucleophilic amine.
Visualizing the Activation Process:
Caption: Sequential steps for the pre-activation of carboxylic acid.
Question 4: I am concerned about epimerization of my chiral amine. What is the best approach?
Answer: Epimerization is a valid concern, especially with highly activated coupling reagents and elevated temperatures. The choice of base is the most critical factor to control this side reaction.
The Underlying Problem (Causality):
The active ester intermediate is a powerful electrophile. A strong, non-hindered base can deprotonate the α-proton of the amine starting material or the newly formed amide product, leading to racemization or epimerization.
Mitigation Strategies:
-
Use a Hindered Base: 2,4,6-Collidine is the preferred base when epimerization is a risk. Its steric bulk prevents it from acting as a nucleophile or efficiently deprotonating sterically shielded C-H bonds, while its basicity (pKa ≈ 7.4) is sufficient to deprotonate the carboxylic acid.
-
Lower Temperature: If possible, run the reaction at the lowest temperature that affords a reasonable reaction rate. Start at room temperature and only heat if necessary.
-
Use a Less Reactive Reagent: In some cases, a slightly less reactive coupling reagent like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can provide a better balance of reactivity and stereochemical integrity.
Alternative Strategy: The Acid Chloride Route
When all else fails, or if the substrate is robust, converting the carboxylic acid to an acid chloride is a nearly foolproof method for coupling with even the most hindered amines.
Protocol 2: Acid Chloride Formation and Coupling
Warning: This method uses hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Acid Chloride Formation:
-
Suspend this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO, CO₂) ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acid chloride, which should be used immediately.
-
-
Coupling:
-
Dissolve the amine (1.0 eq) in anhydrous DCM containing a non-nucleophilic base like pyridine or DIPEA (2.0 eq).
-
Cool the solution to 0 °C.
-
Add a solution of the crude acid chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until complete by TLC or LC-MS.
-
Perform a standard aqueous workup as described in Protocol 1.
-
References
-
N-Acylurea Formation in Carbodiimide-Mediated Couplings. Chemical Communications, Royal Society of Chemistry. [Link]
-
Peptide Amide Bond Formation. Chemical Reviews, American Chemical Society. [Link]
-
The role of the base in amide-bond-forming reactions. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
-
HATU: A Potent Coupling Reagent for Hindered Amide Bond Formation. The Journal of Organic Chemistry, American Chemical Society. [Link]
Technical Support Center: Purification of Azepane Derivatives Post-Amide Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of coupling reagent byproducts from syntheses involving azepane derivatives. Azepane scaffolds are increasingly vital in medicinal chemistry, and ensuring their purity is paramount for reliable downstream applications.[1][2][3][4]
This guide is structured to address common challenges, from straightforward aqueous workups to more complex purification strategies, with a focus on the unique chemical nature of the azepane ring.
Frequently Asked Questions (FAQs)
Section 1: General Principles and Common Issues
Q1: I've completed my amide coupling to an azepane derivative. What are the most common impurities I should expect?
A1: Post-coupling, your crude product will typically contain the desired N-acylated azepane, unreacted starting materials (the carboxylic acid and the azepane derivative), the coupling reagent byproduct, and any additives used, such as 1-hydroxybenzotriazole (HOBt). The specific nature of the coupling reagent byproduct is a critical factor in determining the purification strategy.
-
Carbodiimides (EDC, DCC): These generate urea byproducts. The byproduct from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, while the byproduct from dicyclohexylcarbodiimide (DCC), dicyclohexylurea (DCU), is poorly soluble in most common organic solvents.[5][6][7][8]
-
Onium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) produce tetramethylurea (TMU) and a derivative of HOBt, both of which are generally water-soluble or can be removed with acidic washes.[9]
Q2: My azepane derivative is basic. How does this affect my extraction strategy?
A2: The basicity of the azepane nitrogen (pKa of the conjugate acid is typically around 10-11) is a key consideration. During an acidic wash (e.g., with dilute HCl or NH4Cl), any unreacted azepane starting material will be protonated, becoming a water-soluble ammonium salt. This is an effective way to remove it from the organic layer.
However, your N-acylated azepane product, being an amide, is significantly less basic. While it can be protonated under strongly acidic conditions, it will generally remain in the organic phase during a wash with dilute acid (e.g., 0.1-1 M HCl). This difference in basicity is the cornerstone of a successful extractive workup.
Troubleshooting Guides: Specific Scenarios
Scenario 1: EDC/HOBt Coupling Byproduct Removal
Problem: After an EDC/HOBt coupling to synthesize an N-acylated azepane, my crude NMR shows persistent urea and HOBt signals, and I'm struggling with emulsions during workup.
Root Cause Analysis: The urea byproduct of EDC is water-soluble, making aqueous extraction the primary method for its removal.[3][10] HOBt is also removed with aqueous washes, particularly under basic conditions. Emulsions often form when there are surfactant-like molecules or fine particulates at the interface of the two liquid phases.
Solutions:
1. Standard Aqueous Workup Protocol:
This protocol is designed to systematically remove water-soluble byproducts and unreacted starting materials.
-
Step 1: Quench and Dilute. Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Step 2: Acidic Wash. Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid, such as 0.1 M HCl.[5] This step protonates and removes unreacted basic starting materials (like the parent azepane) and the EDC-urea byproduct. Repeat this wash 2-3 times.
-
Step 3: Basic Wash. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and remove any unreacted carboxylic acid and HOBt.
-
Step 4: Brine Wash. A final wash with saturated aqueous NaCl (brine) helps to break up emulsions and remove residual water from the organic layer.[10]
-
Step 5: Drying and Concentration. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
2. Troubleshooting Emulsions:
-
Brine: As mentioned, a brine wash is often effective.[10]
-
Solvent Addition: Adding a more polar solvent like ethyl acetate to a less polar one like DCM can sometimes disrupt the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite can help to break the emulsion.[10]
-
Centrifugation: If the emulsion is persistent, centrifugation can force the separation of the layers.[10]
Visualizing the EDC/HOBt Workup Workflow
Caption: Workflow for EDC/HOBt byproduct removal.
Scenario 2: DCC Coupling and DCU Removal
Problem: I used DCC for my coupling, and now I have a white precipitate (DCU) that is difficult to filter and seems to carry through into my final product.
Root Cause Analysis: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, including DCM and ethyl acetate.[6][11] This low solubility is both a challenge and an opportunity for its removal.
Solutions:
1. Filtration and Solvent Choice:
-
Initial Filtration: The first step is always to filter the crude reaction mixture through a sintered glass funnel or a pad of Celite to remove the bulk of the precipitated DCU.[11]
-
Solvent Selection: Performing the reaction in a solvent where DCU has very low solubility, such as acetonitrile, can be advantageous.[11] After the reaction, cooling the mixture can further precipitate the DCU before filtration.
2. Post-Filtration DCU Removal:
-
Trituration/Recrystallization: If DCU persists after filtration and solvent removal, trituration can be effective. This involves suspending the crude solid in a solvent in which the desired product is sparingly soluble but DCU has some solubility (e.g., cold acetone or diethyl ether), followed by filtration.[5] Recrystallization of the desired azepane derivative is often the most effective method for achieving high purity.[12]
Experimental Protocol: Recrystallization to Remove DCU
-
Step 1: Solvent Screening. Identify a solvent system where your N-acylated azepane is soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Step 2: Dissolution. Dissolve the crude product in a minimal amount of the hot solvent.
-
Step 3: Hot Filtration (if necessary). If insoluble impurities (like residual DCU) are visible in the hot solution, perform a hot filtration to remove them.
-
Step 4: Crystallization. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Step 5: Isolation. Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
Scenario 3: HATU Coupling and Byproduct Removal
Problem: My HATU-mediated coupling to an azepane derivative is complete, but I am having trouble removing the tetramethylurea (TMU) byproduct.
Root Cause Analysis: While HATU is a very efficient coupling reagent, the resulting TMU byproduct can sometimes be challenging to remove completely by standard extraction, especially if the product is polar.
Solutions:
1. Enhanced Aqueous Extraction:
-
Acidic Washes: As with EDC byproducts, repeated washes with dilute acid (e.g., 0.1 M HCl) are effective at removing TMU and any unreacted base like DIPEA.
-
Lithium Chloride Wash: For reactions run in DMF, washing with a 5% aqueous LiCl solution can be more effective than water or brine at removing this high-boiling solvent.
2. Chromatographic Purification:
-
Silica Gel Chromatography: For many N-acylated azepane derivatives, flash column chromatography on silica gel is a reliable method for final purification.[1][6] A gradient elution, for example with ethyl acetate in hexanes, is typically effective.
-
Reverse-Phase Chromatography: If your azepane derivative is highly polar or water-soluble, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more appropriate.
Data Summary Table
| Coupling Reagent | Primary Byproduct(s) | Key Properties of Byproduct(s) | Recommended Primary Removal Method |
| EDC | N-ethyl-N'-(3-dimethylaminopropyl)urea | Water-soluble | Aqueous acid wash[3][10] |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Filtration, Recrystallization[6][11] |
| HATU | Tetramethylurea (TMU), HOAt derivative | Water-soluble | Aqueous acid wash[9] |
Visualizing the Purification Decision Tree
Caption: Decision tree for purifying azepane derivatives.
References
-
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(17), 5529. [Link]
-
Reddit r/chempros. EDC-HOBt Amide coupling workup help. (2022). [Link]
-
Mykura, R., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 265, 116079. [Link]
-
ResearchGate. Dicyclohexylurea (DCU) solubility in water. (2017). [Link]
-
Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
ResearchGate. C−H Activation strategy for the synthesis of azepines from amides and.... [Link]
-
University of Rochester, Department of Chemistry. Workup: DCC Coupling. [Link]
-
Cardona, F., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5778–5783. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Namba, T., et al. (2021). Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. The Journal of Organic Chemistry, 86(11), 7563–7578. [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). [Link]
-
Sharma, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1114-1118. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis. Angewandte Chemie International Edition, 46(21), 3745-3748. [Link]
-
ResearchGate. Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. (2021). [Link]
-
MDPI. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3462-3469. [Link]
-
ResearchGate. Amide Bond Formation and Peptide Coupling. (2023). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane. [Link]
-
Restek. Azepane: CAS # 111-49-9 Compound Information and Applications for GC and LC Analysis. [Link]
-
Fox, J. M., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(43), 12692-12696. [Link]
-
Wang, C., et al. (2011). Synthesis of Polyhydroxy 7- And N-alkyl-azepanes as Potent Glycosidase Inhibitors. Bioorganic & Medicinal Chemistry, 19(4), 1468-1475. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Bio-Rad. Amide Workup - Biofilm Inhibitor Synthesis. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
YouTube. Recrystallization. (2020). [Link]
-
YouTube. D.9 Extraction and purification of organic products (HL). (2017). [Link]
- O'Neil, M. J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
- Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics. 85th Edition. CRC Press.
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- 4. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 1-Boc-azepane-4-carboxylic acid under Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Boc-azepane-4-carboxylic acid in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly the integrity of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group on this compound to acidic conditions?
A1: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group precisely because of its predictable lability under acidic conditions.[1][2] It is generally stable to basic, nucleophilic, and catalytic hydrogenation conditions.[1][2] However, it is designed to be removed with acid. The stability is highly dependent on the specific acid used, its concentration, the solvent, and the reaction temperature. Strong acids like trifluoroacetic acid (TFA) will cleave the Boc group rapidly, while weaker acids or dilute solutions of strong acids will react more slowly or not at all.[3][4]
Q2: What is the chemical mechanism behind the removal of the Boc group in the presence of acid?
A2: The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction that proceeds through several key steps:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA or hydrochloric acid (HCl).[1][4]
-
Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid intermediate readily decarboxylates, releasing carbon dioxide gas (CO₂) and the free amine.[1][2] It is crucial to perform this reaction in a well-ventilated area or with an appropriate off-gas trap.[1]
-
Final State: Under the acidic conditions, the newly liberated azepane amine is protonated, typically forming an ammonium salt (e.g., a TFA or HCl salt).[1][5]
Below is a diagram illustrating this mechanism.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Q3: I am observing incomplete deprotection. What are the likely causes and how can I resolve this?
A3: Incomplete deprotection can stem from several factors:
-
Insufficient Acid: The acid is a reagent in this reaction, not just a catalyst, as it protonates the leaving group and the final amine product. Ensure you are using a sufficient molar excess of the acid.
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature (often complete within 1-3 hours), some substrates may require longer reaction times or gentle heating.[6] Monitor the reaction progress using an appropriate analytical technique.
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common choice, but for some substrates, a polar aprotic solvent like dioxane might be more effective, especially when using HCl.[6][7]
Troubleshooting Steps:
-
Increase the equivalents of acid.
-
Extend the reaction time and monitor progress by TLC, LC-MS, or ¹H NMR.
-
Consider switching to a stronger acid system (e.g., from HCl in dioxane to neat TFA).
Troubleshooting Guide: Side Reactions and Product Purity
Q4: After deprotection, my product is impure. What are the common side reactions?
A4: The primary culprit for side reactions is the highly reactive tert-butyl cation generated during the fragmentation step.[1][8] This electrophile can alkylate any nucleophilic species present in the reaction mixture.
-
Self-Alkylation: While less common for the azepane ring itself, if other nucleophilic functional groups are present on your molecule of interest, they could be susceptible to tert-butylation.
-
Alkylation of Solvent or Scavengers: The tert-butyl cation can react with the solvent or other molecules in the reaction.
Q5: How can I prevent side reactions caused by the tert-butyl cation?
A5: The most effective strategy is to use a "scavenger." Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your desired product.[8]
| Scavenger | Target Residue/Functionality | Notes |
| Anisole or Thioanisole | Tryptophan, Methionine | Commonly used to prevent alkylation of electron-rich aromatic rings and thioethers.[6] |
| Triisopropylsilane (TIS) | General Purpose | A very effective scavenger that reduces the tert-butyl cation. |
| Water | General Purpose | Can act as a scavenger by quenching the tert-butyl cation to form tert-butanol. |
Q6: I need to remove the Boc group without affecting other acid-sensitive functional groups in my molecule. What are my options?
A6: This requires careful selection of deprotection conditions to achieve orthogonality.
-
Milder Acidic Conditions: You can often achieve selective deprotection by using milder acids or more dilute solutions. For instance, 4M HCl in dioxane is a common choice that can be less harsh than neat TFA.[6] Some studies have also explored using reagents like oxalyl chloride in methanol, which can offer mild deprotection conditions.[9][10]
-
Lewis Acids: In some cases, Lewis acids like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) can selectively cleave Boc groups while leaving other protecting groups intact.[11][12][13]
Experimental Protocols & Analytical Methods
Protocol 1: Standard Boc Deprotection with TFA
This protocol outlines a general procedure for the complete removal of the Boc group.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is a 1:1 mixture of DCM:TFA, but this can be adjusted.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][14] The deprotected product will be more polar and should have a lower Rf value on TLC.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation). The product will be the TFA salt.
-
Isolation: The resulting salt can often be precipitated by the addition of a non-polar solvent like cold diethyl ether.[15]
Protocol 2: Monitoring Deprotection by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for definitively confirming the removal of the Boc group.[14]
-
Acquire Spectrum of Starting Material: Take a ¹H NMR spectrum of your starting this compound. Note the characteristic singlet for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.
-
Perform Deprotection: Follow Protocol 1.
-
Acquire Spectrum of Product: After work-up, dissolve the product in a suitable deuterated solvent and acquire a ¹H NMR spectrum.
-
Analysis: The complete disappearance of the singlet at ~1.4 ppm is a clear indication of successful Boc deprotection.[14] You will also observe shifts in the peaks corresponding to the protons on the azepane ring.
Caption: Workflow for Boc deprotection and monitoring.
References
- BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- BenchChem. (2025). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- Bose, D. S., & Lakshminarayana, V. (1999).
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25029-25034.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ResearchGate. (2025). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
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- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
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- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
strategies to avoid epimerization of chiral azepane derivatives
Technical Support Center: Chiral Azepane Derivatives
A Senior Application Scientist's Guide to Preventing Epimerization
Welcome to the technical support center for chiral azepane derivatives. As a Senior Application Scientist, I understand the critical importance of maintaining stereochemical integrity in complex molecules destined for pharmaceutical and research applications. Azepane scaffolds are prevalent in numerous bioactive compounds, and the preservation of their chirality is paramount to ensuring desired efficacy and safety profiles.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth strategies to diagnose, troubleshoot, and ultimately prevent the epimerization of chiral azepane derivatives during your synthetic campaigns. We will move from foundational principles to specific, actionable protocols, grounded in mechanistic understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding epimerization in chiral azepanes.
Q1: What is epimerization, and why is it a major concern for chiral azepanes?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple stereocenters is inverted. If the molecule has only one chiral center, this process is called racemization, leading to a 1:1 mixture of enantiomers.[1][2] For chiral azepanes, this typically occurs at a carbon atom, most commonly the carbon alpha (α) to the ring nitrogen.[3] This loss of stereochemical purity is a critical issue because different stereoisomers of a drug can have vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[3] The formation of an undesired epimer results in a diastereomeric impurity that can be challenging and costly to separate, impacting yield and regulatory approval.[4][5]
Q2: What is the primary mechanism driving epimerization at the α-carbon?
A2: The primary mechanism is a base-catalyzed deprotonation-reprotonation sequence.[1][6] The proton on the carbon adjacent to the nitrogen (the α-proton) is weakly acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral carbanion or enamine-like intermediate.[1][3][7] Subsequent re-protonation of this planar intermediate can occur from either face of the molecule, leading to a mixture of the original stereoisomer and its epimer.[1][6]
Q3: Which factors most commonly induce epimerization in the lab?
A3: Several factors can promote epimerization. The most common culprits include:
-
Basic Conditions: The presence of a base, particularly strong and non-hindered bases, is the most frequent cause.[8][9][10]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for proton abstraction and can accelerate the rate of epimerization.[3][9][10]
-
Prolonged Reaction Times: The longer a chiral molecule is exposed to epimerizing conditions, the greater the extent of stereochemical erosion.[3]
-
Solvent Effects: Polar aprotic solvents, such as DMF, can sometimes promote epimerization compared to less polar options like DCM or THF.[11][12]
-
Acidic Conditions: While less common for α-amino carbons, acidic conditions can also catalyze epimerization, particularly during purification on standard silica gel.[10][13]
Q4: How can I reliably detect and quantify the extent of epimerization?
A4: Accurate quantification is crucial for troubleshooting. The most widely used and reliable method is chiral chromatography.[14][15][16]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase (CSP), you can separate and quantify the enantiomers or diastereomers, determining the enantiomeric excess (ee) or diastereomeric ratio (dr).[12][14]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is another powerful technique, often providing faster separations and higher efficiency than HPLC for certain classes of molecules.[14]
-
Gas Chromatography (GC): For volatile derivatives, GC with a chiral column is an excellent option.[17]
-
NMR Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish enantiomers, the use of chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid) can induce diastereomeric differences in the spectra, allowing for quantification.
| Technique | Primary Use | Key Advantage | Considerations |
| Chiral HPLC | Quantitative analysis of ee/dr | High accuracy and wide applicability.[14] | Method development can be time-consuming. |
| Chiral SFC | Quantitative analysis, preparative separation | Fast analysis times, reduced solvent usage.[14] | Requires specialized instrumentation. |
| Chiral GC | Analysis of volatile/derivatized compounds | High resolution for suitable analytes.[17] | Compound must be thermally stable and volatile. |
| NMR | Structural confirmation, quantification | No separation needed; uses standard NMR. | Requires a chiral auxiliary; accuracy can be lower. |
Part 2: Troubleshooting Guides for Common Experimental Scenarios
This section provides step-by-step guidance for specific synthetic challenges where epimerization is a common risk.
Scenario 1: Loss of Stereochemical Purity during N-Alkylation or N-Acylation
Symptom: You start with an enantiopure N-H azepane derivative, but after performing an N-alkylation (e.g., with an alkyl halide) or N-acylation, chiral HPLC analysis shows a significant amount of the undesired epimer.
Root Cause Analysis: Standard N-alkylation protocols often use strong bases (e.g., NaH, K₂CO₃) to deprotonate the nitrogen. While the primary target is the N-H proton, these bases can also abstract the more acidic α-C-H proton, especially if the reaction is heated or if there are activating groups nearby, leading to the epimerization mechanism described earlier.
-
Lower the Temperature: This is the first and most crucial parameter to adjust. Reducing the temperature dramatically slows the rate of C-H deprotonation relative to N-H deprotonation.[8] Aim for the lowest temperature that allows the desired reaction to proceed at a reasonable rate (e.g., start at 0 °C or -20 °C instead of room temperature). Under kinetic control, the faster, desired reaction is favored.[18][19]
-
Select a Milder, Sterically Hindered Base: Avoid small, strong bases. Opt for a non-nucleophilic, sterically hindered organic base that is less likely to access the α-C-H proton.[8]
| Base Type | Examples | Rationale for Use | Potential Drawback |
| Strong, Non-Hindered | NaH, KH, K₂CO₃ | Effective for N-deprotonation but high risk of epimerization. | Avoid for sensitive substrates. |
| Hindered Amine Bases | DIPEA, 2,6-Lutidine | Steric bulk disfavors α-proton abstraction.[12] Good for acylations. | May not be strong enough for some alkylations. |
| Metal Amide Bases | LDA, LiHMDS, NaHMDS | Very strong, but bulky groups can provide kinetic selectivity at low temps (-78 °C). | High risk. Use with extreme caution only for C-H functionalization. |
| Alternative Mild Methods | Reductive amination | Avoids basic conditions altogether for N-alkylation.[20] | Requires an aldehyde/ketone precursor. |
-
Optimize Solvent Choice: Use a non-polar, aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). These solvents are less likely to promote the formation and stabilization of the planar intermediate compared to polar aprotic solvents like DMF.[11]
-
Monitor Reaction Closely: Minimize reaction time. Use TLC or LC-MS to track the consumption of starting material and quench the reaction as soon as it is complete to prevent prolonged exposure of the product to potentially epimerizing conditions.[8]
Scenario 2: Epimerization during α-C-H Functionalization
Symptom: You are attempting a diastereoselective α-alkylation of an N-protected chiral azepane (e.g., N-Boc). After deprotonation with a strong base (like LDA) and adding an electrophile, you observe poor diastereoselectivity or complete racemization.
Root Cause Analysis: The goal here is intentional deprotonation at the α-carbon. However, if the resulting organometallic intermediate is not configurationally stable or if its formation/trapping is not kinetically controlled, stereochemical information will be lost. The stability and stereochemistry of the α-lithiated species are paramount.
Caption: Decision workflow for optimizing α-alkylation conditions.
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried and reagents are anhydrous. Water will quench the organolithium species and can facilitate epimerization.
-
Cryogenic Temperatures: Perform the deprotonation at -78 °C (dry ice/acetone bath). This is non-negotiable for kinetic control.[21] At this temperature, the lithiated intermediate is often more configurationally stable.
-
Choice of Base and Solvent: The choice of alkyllithium and solvent can influence the aggregation state and stability of the intermediate. s-BuLi is often preferred over n-BuLi for kinetic deprotonation. THF is a standard solvent, but for certain substrates, diethyl ether may offer different selectivity.
-
Deprotonation Time: Keep the deprotonation time to a minimum. Extended time can allow for equilibration to a more stable, but potentially scrambled, intermediate. In situ monitoring via IR spectroscopy can be a powerful tool to determine the optimal time.[21]
-
Rapid Trapping: Add the electrophile quickly to the cold solution to trap the kinetically formed intermediate before it has a chance to equilibrate or decompose.
Scenario 3: Product is Enantiopure Post-Reaction, but Epimerizes during Work-up or Purification
Symptom: LC-MS analysis of the crude reaction mixture shows a single, pure diastereomer. However, after aqueous work-up and/or silica gel chromatography, the isolated product shows significant epimerization.
Root Cause Analysis: The product itself is likely stable under neutral, anhydrous conditions but is labile to either acid or base.
-
Silica Gel Chromatography: Standard silica gel is acidic (pH ≈ 4.5-5.5) and contains surface silanol groups (Si-OH).[13] These acidic sites can catalyze epimerization of sensitive compounds by protonating the ring nitrogen, which increases the acidity of the α-C-H proton, facilitating its removal and subsequent re-addition.[10][13]
-
Aqueous Work-up: Using strongly acidic or basic washes (e.g., 1M HCl, sat. NaHCO₃) can expose the compound to conditions that promote epimerization, even for short periods.
-
Neutralize Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing a small amount of a volatile amine base, such as triethylamine (NEt₃, typically 0.5-1% v/v) or aqueous ammonia.[22] This deactivates the acidic silanol sites and ensures the compound is eluted in a neutral-to-basic environment.
-
Use Alternative Stationary Phases: If epimerization on silica persists, switch to a more inert stationary phase.
-
Neutral or Basic Alumina: Alumina is available in neutral or basic grades and is an excellent alternative for purifying acid-sensitive amines.
-
Reversed-Phase Chromatography (C18): If the compound has sufficient lipophilicity, reversed-phase purification using acetonitrile/water or methanol/water, often with a buffer like ammonium acetate or formic acid (use with caution), can be a very gentle method.[23]
-
-
Gentle Aqueous Work-up:
-
Avoid strong acids and bases if possible.
-
Use buffered solutions (e.g., phosphate buffer at pH 7) for washes.
-
If an acid or base wash is necessary, perform it quickly at low temperatures (0 °C) and immediately proceed to the next step.
-
Ensure the final organic layer is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before concentration to remove all traces of water.
-
By systematically applying these diagnostic and troubleshooting principles, you can gain control over the stereochemical outcome of your reactions and confidently synthesize chirally pure azepane derivatives.
References
- Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes.
- Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon.
- Chin, J., et al. (n.d.). Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry - ACS Publications.
- Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13, 3478-3481.
- Benchchem. (n.d.). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
- ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization.
- Penasa, R., & Licini, G. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
- Wikipedia. (n.d.). Chiral analysis.
- Benchchem. (n.d.). avoiding epimerization during derivatization of (S)-3-amino-1-methylazepan-2-one.
- Wang, Y., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Sousa, M. E., et al. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - PubMed Central.
- ScienceDirect. (n.d.). Chiral methods.
- Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
- The Organic Chemistry Tutor. (2020, December 10). 33: Kinetic control vs. thermodynamic control. YouTube.
- Benchchem. (n.d.). preventing epimerization during Zelkovamycin analogue synthesis.
- Rahman, N. A., et al. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Ding, C., & Irwin, D. (2002, September 19). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Chemistry | Illinois.
- ResearchGate. (n.d.). How to reduce epimerization in Chiral molecule?.
- Benchchem. (n.d.). Preventing racemization during chiral amine synthesis.
- ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
- Org Prep Daily. (2006, October 5). Purifying amines on silica. WordPress.com.
- Sorbead India. (n.d.). Silica Gel |Purification of Peptides - Column Chromatography.
- Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?. YouTube.
- Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions.
- O'Brien, P. (2012, March 21). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed.
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- 20. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
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- 23. column-chromatography.com [column-chromatography.com]
Technical Support Center: Optimizing N-Alkylation of Deprotected Azepane-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the N-alkylation of azepane-4-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and validated protocols to help you successfully navigate this challenging transformation. As a zwitterionic starting material, deprotected azepane-4-carboxylic acid presents unique solubility and reactivity challenges. This resource consolidates field-proven insights to help you optimize your reaction conditions and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: My azepane-4-carboxylic acid starting material is insoluble in my reaction solvent. What should I do?
A1: This is the most common challenge. Azepane-4-carboxylic acid exists as a zwitterion, making it poorly soluble in many common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2] To improve solubility, consider using polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Alternatively, using a co-solvent system, such as methanol/DCM or water with a phase-transfer catalyst, can be effective. For reductive aminations, protic solvents like methanol or ethanol are often suitable.[3]
Q2: Which N-alkylation method is better: direct alkylation with an alkyl halide or reductive amination?
A2: The best method depends on your alkylating agent and desired product.
-
Reductive Amination is generally the preferred method when starting with an aldehyde or ketone.[4] It is a one-pot reaction that minimizes the risk of over-alkylation, which is a common side reaction in direct alkylation.[5][6][7] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are highly selective for the intermediate iminium ion over the starting carbonyl.[3][5]
-
Direct Alkylation with an alkyl halide is a classic Sₙ2 reaction. It can be effective but is often plagued by poor selectivity, leading to mixtures of the desired tertiary amine and an undesired quaternary ammonium salt.[6][7] This method can be optimized by using a large excess of the starting amine or by using specific bases like cesium carbonate to promote mono-alkylation.[8][9]
Q3: What is the best base to use for direct N-alkylation with an alkyl halide?
A3: A non-nucleophilic base is crucial to avoid competing reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, often used in polar aprotic solvents like DMF.[10] Cesium bases have been shown to be particularly effective at promoting selective mono-alkylation.[8][9] Sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) can also be used, but care must be taken as the resulting ammonium salt can sometimes complicate purification.
Q4: My reaction has stalled, and I see incomplete conversion by LC-MS. What are the likely causes?
A4: Stalled reactions can result from several factors:
-
Poor Solubility: As discussed in Q1, if your starting material is not fully dissolved, the reaction will be slow or incomplete.
-
Inactive Reagents: Verify the purity and activity of your alkylating agent and, for reductive amination, your reducing agent. Aldehydes can oxidize over time, and hydride reagents can decompose with moisture.
-
Insufficient Temperature: Some N-alkylations require heating to proceed at a reasonable rate. Consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for side product formation.
-
pH Issues (Reductive Amination): Imine formation is optimal under weakly acidic conditions (pH 4-6).[5][11] If the reaction mixture is too basic or too acidic, the formation of the key iminium intermediate will be inhibited. Adding a catalytic amount of acetic acid is often beneficial.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving them.
Issue 1: Low or No Product Yield
Question: I have set up my reductive amination, but after several hours, my LC-MS shows only starting materials. What went wrong?
Answer: This issue typically points to a problem with iminium ion formation or the reducing agent's activity.
Troubleshooting Workflow:
Caption: Purification workflow for N-alkylated amino acids.
Detailed Explanation:
-
Ion-Exchange Chromatography: This is the most robust method for purifying amino acids. [12] * Use a strong cation exchange (SCX) resin.
-
Load your crude product (dissolved in water, pH adjusted to <4 to ensure the amine is protonated).
-
Wash the resin with water and/or methanol to remove uncharged impurities.
-
Elute your N-alkylated amino acid product using a gradient of aqueous ammonia or a suitable buffer.
-
-
Crystallization: If your product is crystalline, you may be able to purify it by adjusting the pH of an aqueous solution to its isoelectric point (pI), where it will have minimum solubility. [2]This can induce crystallization. This method requires some initial screening of pH and solvent/anti-solvent systems (e.g., water/isopropanol, water/acetone).
Validated Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is adapted for the N-benzylation of azepane-4-carboxylic acid as a representative example.
Materials:
-
Azepane-4-carboxylic acid (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) [4]* Acetic Acid (0.1 equiv)
-
Dichloromethane (DCM) and Methanol (MeOH) (e.g., 4:1 v/v)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add azepane-4-carboxylic acid (1.0 equiv).
-
Add the DCM/MeOH solvent system and stir to dissolve. A slight warming may be necessary to achieve a clear solution.
-
Add benzaldehyde (1.1 equiv) followed by acetic acid (0.1 equiv). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Monitor the formation of the iminium ion by LC-MS if possible.
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS, checking for the disappearance of the starting material and iminium intermediate.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using ion-exchange chromatography or crystallization as described in the purification guide.
Protocol 2: Direct Alkylation using an Alkyl Halide and Cesium Carbonate
This protocol is for the N-ethylation of azepane-4-carboxylic acid using ethyl iodide.
Materials:
-
Azepane-4-carboxylic acid (1.0 equiv)
-
Ethyl Iodide (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add azepane-4-carboxylic acid (1.0 equiv) and cesium carbonate (2.0 equiv).
-
Add anhydrous DMF via syringe and stir to form a suspension.
-
Add ethyl iodide (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16 hours. Monitor the reaction by LC-MS for the consumption of the starting material.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts through a pad of Celite. Wash the pad with a small amount of DMF.
-
Remove the DMF from the filtrate under high vacuum. Note: This may require heating on a rotary evaporator.
-
The resulting crude residue can be purified via ion-exchange chromatography as described in the purification guide.
References
- Vertex AI Search, "Optimizing Reductive Amination: A Guide for Chemical Procurement". Accessed Jan 11, 2026.
- Benchchem, "Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis". Accessed Jan 11, 2026.
- Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkyl
- Crystal Growth & Design, "A Solubility Comparison of Neutral and Zwitterionic Polymorphs". Accessed Jan 11, 2026.
- JOCPR, "Strategies for Selective Reductive Amination in Organic Synthesis and C
- Benchchem, "Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines". Accessed Jan 11, 2026.
- University of Calgary, "Ch22: Alkyl
- PMC - NIH, "Direct N-alkylation of unprotected amino acids with alcohols". Accessed Jan 11, 2026.
- Master Organic Chemistry, "Alkylation of Amines (Sucks!)". Accessed Jan 11, 2026.
- ResearchGate, "Direct N-alkylation of unprotected amino acids with alcohols". Accessed Jan 11, 2026.
- BYU ScholarsArchive, "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent". Accessed Jan 11, 2026.
- DTIC, "ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES". Accessed Jan 11, 2026.
- YouTube, "Alkylation of Amines, Part 1: with Alkyl Halides". Accessed Jan 11, 2026.
- Alfa Chemistry, "Protected Amino Acid Purific
- The Journal of Organic Chemistry, "Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides". Accessed Jan 11, 2026.
- Google Patents, "US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines". Accessed Jan 11, 2026.
- Wikipedia, "Reductive amin
- PMC - NIH, "Synthesis of Secondary Amines via Self-Limiting Alkyl
- Organic Chemistry Portal, "Synthesis of secondary and tertiary amines". Accessed Jan 11, 2026.
- Master Organic Chemistry, "Reductive Amination, and How It Works". Accessed Jan 11, 2026.
- ResearchGate, "Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties". Accessed Jan 11, 2026.
- Benchchem, "Application Notes and Protocols: N-Alkylation and N-Acylation of 1,4-Oxazepanes". Accessed Jan 11, 2026.
- Wikipedia, "Amino acid". Accessed Jan 11, 2026.
- ResearchGate, "Aldehyde not reacting in reductive amination reaction, thoughts?". Accessed Jan 11, 2026.
- DIAION, "Separation and Refining of Amino acids". Accessed Jan 11, 2026.
- ChemistryViews, "Room-Temperature Zwitterionic Liquids You Can Actually Stir". Accessed Jan 11, 2026.
- Reddit, "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". Accessed Jan 11, 2026.
- Semantic Scholar, "Kinetic and Solubility Studies in Zwitterionic Surfactant Solutions". Accessed Jan 11, 2026.
- Organic Letters, "General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer". Accessed Jan 11, 2026.
- PubChem - NIH, "Azepane-4-carboxylic acid". Accessed Jan 11, 2026.
- Organic Chemistry Frontiers (RSC Publishing), "Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions". Accessed Jan 11, 2026.
- BLD Pharm, "97164-96-0|Azepane-4-carboxylic acid". Accessed Jan 11, 2026.
- MedCrave online, "Selective alkylation of organic compounds". Accessed Jan 11, 2026.
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- 1. pubs.acs.org [pubs.acs.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 9. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diaion.com [diaion.com]
dealing with incomplete reactions in solid-phase synthesis with azepane building blocks
Welcome to the technical support center for solid-phase synthesis (SPS) utilizing azepane-based building blocks. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating these sterically demanding scaffolds. Incomplete reactions are a common hurdle in SPS, and the introduction of bulky, conformationally constrained monomers like azepanes can exacerbate these issues. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful synthesis of your target molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the solid-phase synthesis of molecules containing azepane moieties.
Q1: My Kaiser test is positive after a coupling step with an azepane building block. What is the immediate course of action?
A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1] The immediate steps are to perform a second coupling (a "double couple") using a fresh solution of the activated azepane monomer.[2] If the test remains positive, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in your final product.[1]
Q2: What is "capping," and when should I perform it?
Capping is the process of acetylating unreacted primary amines on the resin-bound substrate to render them unreactive for subsequent coupling steps. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as N,N-dimethylformamide (DMF). Capping should be performed after a failed coupling (and ideally, a failed double coupling) to prevent the accumulation of deletion impurities, which can be challenging to separate from the desired product.[1]
Q3: Can the choice of resin impact the synthesis of azepane-containing molecules?
Absolutely. The properties of the solid support are critical. For sterically hindered building blocks like azepanes, a resin with good swelling properties is paramount.[3] Polystyrene resins cross-linked with 1% divinylbenzene (DVB) generally exhibit better swelling characteristics than those with 2% DVB.[4][5] Resins like polyethylene glycol (PEG)-grafted polystyrene (PEG-PS) are often preferred for their enhanced swelling in a wider range of solvents, which improves reagent accessibility to the reaction sites within the resin beads.[3][6] Additionally, a lower loading capacity resin is recommended for long or bulky sequences to minimize steric hindrance between growing chains.[3]
Q4: Are there specific coupling reagents that are more effective for azepane building blocks?
Yes, the choice of coupling reagent is critical when dealing with sterically hindered monomers.[1] While standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) are widely used, more potent activating agents are often necessary for difficult couplings. Onium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective at activating the carboxyl group and overcoming the steric bulk of azepanes.[7]
Q5: My azepane-containing product is difficult to cleave from the resin. What could be the issue?
Difficulties during cleavage can arise from several factors. If the peptide or molecule is highly hydrophobic, it may precipitate onto the resin beads as the protecting groups are removed.[8] Using a cleavage cocktail with scavengers like triisopropylsilane (TIS) and water is standard practice, but for hydrophobic molecules, adding a small amount of a solubilizing agent like trifluoroethanol (TFE) to the cleavage mixture post-TFA evaporation can be beneficial.[8] Additionally, ensure that the cleavage time is sufficient for complete removal from the resin, which can be influenced by the linker used.
II. In-Depth Troubleshooting Guides
This section provides a more detailed analysis of the root causes of incomplete reactions with azepane building blocks and offers comprehensive solutions.
Understanding the Root Causes of Incomplete Coupling
The successful formation of an amide bond in solid-phase synthesis is a function of several interconnected factors. When incorporating a sterically demanding azepane monomer, these factors are put to the test.
Caption: Core factors leading to incomplete coupling in SPPS.
-
Steric Hindrance: The bulky, three-dimensional structure of azepane rings can physically impede the approach of the activated carboxyl group to the resin-bound amine.[9][10] This is often the primary cause of sluggish or incomplete reactions.
-
Poor Resin Solvation and Swelling: The solid-phase synthesis occurs within the polymer matrix of the resin beads.[6] If the resin does not swell adequately in the reaction solvent, the reactive sites become inaccessible, leading to failed couplings.[4][5][6] The polarity of the growing chain can also influence resin swelling.
-
On-Resin Aggregation: As the synthetic chain elongates, intermolecular hydrogen bonding can cause it to aggregate and precipitate within the resin matrix.[11] This aggregation can physically block the N-terminal amine, preventing further reaction.[1]
-
Suboptimal Reagent Activation: The incoming azepane's carboxylic acid must be sufficiently activated to react with the resin-bound amine. If the coupling reagent is not potent enough or if the activation time is too short, the reaction will not proceed to completion.[1]
Troubleshooting Workflow for Failed Azepane Coupling
When faced with an incomplete coupling reaction involving an azepane building block, a systematic approach to troubleshooting is essential.
Caption: Systematic workflow for addressing incomplete couplings.
Advanced Strategies for Difficult Azepane Couplings
If standard troubleshooting protocols are insufficient, consider these advanced strategies:
1. Optimization of Coupling Conditions
| Parameter | Standard Condition | Optimized for Azepanes | Rationale |
| Coupling Reagent | DIC/HOBt | HATU, HBTU, PyBOP, COMU | More potent activation overcomes steric hindrance and reduces racemization.[12][7][13][14] |
| Solvent | DMF | NMP, 25% DMSO in DMF | These solvents have better solvating properties, which can disrupt secondary structures and improve resin swelling.[11] |
| Temperature | Room Temperature | 40-50 °C | Increased temperature can provide the necessary activation energy to overcome steric barriers and disrupt aggregation. |
| Reaction Time | 1-2 hours | 4-24 hours | Allowing for longer reaction times can drive sterically hindered couplings to completion. |
| Concentration | 0.2 M | 0.5 M | Higher concentrations of the activated amino acid can increase the reaction rate.[2] |
2. Monitoring Reaction Completion: The Kaiser Test Protocol
The Kaiser test is a reliable qualitative method for detecting the presence of primary amines on the resin.[1]
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]
-
Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[1]
Procedure:
-
Place a small sample of resin beads (approximately 10-15) into a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Incomplete coupling (presence of free primary amines).
-
Colorless/Yellow: Complete coupling (no free primary amines).[1]
3. Capping Protocol
This protocol is for acetylating unreacted primary amines after a failed coupling.
Reagents:
-
Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., 1:2:7 v/v/v).
Procedure:
-
Following the final wash after the failed coupling step, drain the solvent from the reaction vessel.
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the absence of free amines (the test should be negative).
III. Conclusion
The incorporation of azepane building blocks into solid-phase synthesis presents unique challenges, primarily due to steric hindrance. However, by understanding the underlying principles of solid-phase chemistry and employing a systematic approach to troubleshooting, these obstacles can be overcome. The key to success lies in the careful selection of resins and coupling reagents, diligent monitoring of reaction completion, and the strategic optimization of reaction conditions. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently utilize these valuable scaffolds in their synthetic endeavors.
IV. References
-
Merrifield, R. B. (1992). Effects of resin swelling and substitution on solid phase synthesis. International Journal of Peptide and Protein Research, 40(3-4), 208–213.
-
ResearchGate. (n.d.). Effect of resin swelling and substitution on solid phase synthesis. [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]
-
Royal Society of Chemistry. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]
-
AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]
-
Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249. [Link]
-
Royal Society of Chemistry. (2019, November 11). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]
-
JoVE. (2011, November 30). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. [Link]
-
Royal Society of Chemistry. (2025). Physicochemical aspects of solid phase synthesis using cross-linked polymeric matrices. RSC Chemical Reviews. [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?[Link]
-
Semantic Scholar. (2013). Solid-Phase Synthetic Approach to the Synthesis of Azepine Heterocycles of Medicinal Interest. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ACS Publications. (n.d.). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
National Library of Medicine. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
National Library of Medicine. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]
-
OSTI.GOV. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]
-
National Library of Medicine. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research. [Link]
-
Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Fig. 2 (A) Efficient coupling reagents for aqueous solid-phase peptide...[Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
National Library of Medicine. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link]
-
National Library of Medicine. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
National Library of Medicine. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Impurity Detection in 1-Boc-azepane-4-carboxylic acid Synthesis
Welcome to the Technical Support Center for the analysis of 1-Boc-azepane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the detection and quantification of impurities during the synthesis of this important building block.
I. Troubleshooting Guide: Navigating Common Analytical Challenges
This section addresses specific issues you may encounter during your experimental work, offering explanations and actionable solutions.
Question 1: I'm seeing unexpected peaks in my HPLC-UV chromatogram of a crude this compound sample. How can I identify their origin?
Answer:
Unexpected peaks in your chromatogram can arise from several sources, including starting materials, by-products, intermediates, and degradation products.[1] A systematic approach is crucial for identification.
Causality and Experimental Choices:
The presence of these impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, their identification and control are critical aspects of drug development.[2] The choice of analytical technique is paramount; High-Performance Liquid Chromatography (HPLC) is the most common method for impurity profiling due to its ability to separate complex mixtures.[2][3]
Logical Troubleshooting Workflow:
Caption: A logical workflow for identifying unknown impurities.
Step-by-Step Protocol for Impurity Identification:
-
Review the Synthetic Pathway: Carefully examine the synthesis route of this compound.[4][5][6] Potential impurities often include:
-
Analyze Starting Materials and Intermediates: If available, inject pure samples of your starting materials and any isolated intermediates into the HPLC system using the same method. Compare their retention times to the unknown peaks in your crude sample.
-
Spiking Study: To confirm the identity of a suspected impurity, "spike" a sample of your crude material with a small amount of the pure, suspected compound. If the peak area of the unknown increases proportionally without the appearance of a new peak, you have likely confirmed its identity.
-
Leverage Mass Spectrometry (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[3][8] It provides the mass-to-charge ratio (m/z) of the unknown peak, allowing you to propose a molecular formula and structure consistent with the synthetic route.[9]
Question 2: I am struggling to separate two closely eluting impurity peaks. What chromatographic parameters can I adjust?
Answer:
Achieving adequate resolution between closely eluting peaks is a common challenge in HPLC method development.[10] Several parameters can be optimized to improve separation.
Key Chromatographic Parameters for Optimization:
| Parameter | Rationale for Adjustment | Recommended Starting Point |
| Mobile Phase Composition | Changing the ratio of organic solvent to aqueous buffer alters the polarity of the mobile phase, affecting the retention and selectivity of analytes. | Start with a shallow gradient and adjust the slope. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| pH of the Aqueous Phase | For ionizable compounds like carboxylic acids, pH affects the degree of ionization and, consequently, retention on a reversed-phase column. | Adjust the pH to be at least 2 units away from the pKa of this compound and the impurities. |
| Column Chemistry | Different stationary phases (e.g., C18, C8, Phenyl) offer different selectivities based on their chemical properties. | If a C18 column does not provide adequate separation, try a column with a different stationary phase. |
| Temperature | Temperature can affect mobile phase viscosity and analyte solubility, which can influence peak shape and resolution. | Evaluate temperatures between 25°C and 40°C. |
| Flow Rate | A lower flow rate can increase efficiency and resolution, but will also increase run time. | Start with a standard flow rate (e.g., 1.0 mL/min) and decrease it to observe the effect on resolution. |
Question 3: My baseline is noisy, making it difficult to accurately quantify low-level impurities. What are the likely causes and solutions?
Answer:
A noisy baseline can compromise the limit of detection (LOD) and limit of quantitation (LOQ) of your analytical method.[10] The causes can be chemical or instrumental.
Troubleshooting a Noisy HPLC Baseline:
Caption: A systematic approach to troubleshooting a noisy HPLC baseline.
Common Causes and Solutions:
-
Mobile Phase Issues:
-
Cause: Dissolved gases, microbial growth in the aqueous phase, or impure solvents.
-
Solution: Always use freshly prepared mobile phase with high-purity solvents. Degas the mobile phase thoroughly before use.
-
-
Pump Problems:
-
Cause: Leaks in pump seals or check valves, or improper mixing of solvents.
-
Solution: Perform regular maintenance on the pump. Purge the system to remove air bubbles.
-
-
Detector Issues:
-
Cause: A failing detector lamp or a contaminated flow cell.
-
Solution: Monitor the lamp's energy output and replace it if necessary. Flush the flow cell with an appropriate solvent.
-
-
Column Contamination:
-
Cause: Accumulation of strongly retained compounds from previous injections.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol or a higher percentage of organic solvent).
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding impurity analysis in the context of pharmaceutical development.
Question 4: Why is impurity profiling so critical in the synthesis of a compound like this compound?
Answer:
Impurity profiling is a cornerstone of pharmaceutical development and is mandated by regulatory agencies like the FDA and EMA.[11][12] Even trace amounts of impurities can have significant consequences:
-
Safety: Impurities can be toxic or have unintended pharmacological effects.[1]
-
Efficacy: Impurities can reduce the effective dose of the API or interfere with its mechanism of action.
-
Stability: Impurities can affect the stability of the drug substance and the final drug product, leading to a shorter shelf life.
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A) that define thresholds for reporting, identifying, and qualifying impurities in new drug substances.[13][14]
Question 5: What are the main categories of impurities I should expect in the synthesis of this compound?
Answer:
Impurities in pharmaceutical synthesis are generally categorized as follows:
-
Organic Impurities: These are the most common and can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[1] For this compound, this could include the un-protected azepane-4-carboxylic acid or over-protected species.
-
Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, inorganic salts, and heavy metals.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[1] Their limits are defined by guidelines such as ICH Q3C.
Question 6: What does it mean to have a "validated" analytical method for impurity detection?
Answer:
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15][16] According to ICH Q2(R1) guidelines, a validated method for impurity determination must demonstrate acceptable levels of the following performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Question 7: How can I proactively identify potential degradation products of this compound?
Answer:
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[17][18] These studies involve subjecting the compound to harsher conditions than those used for accelerated stability testing.
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat | Cleavage of the Boc-protecting group. |
| Base Hydrolysis | 0.1 M NaOH, heat | Cleavage of the Boc-protecting group, potential ester hydrolysis if formulated. |
| Oxidation | 3% H₂O₂, ambient temperature | Oxidation of the azepane ring. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Decarboxylation or other thermal rearrangements. |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation, formation of radicals. |
By analyzing the stressed samples using a validated, stability-indicating HPLC method, you can identify and characterize the resulting degradation products, often with the aid of LC-MS.[19][20] This information is crucial for developing stable formulations and establishing appropriate storage conditions.
III. References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
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Validation & Comparative
A Strategic Guide to Scaffold Selection: 1-Boc-Azepane-4-Carboxylic Acid vs. 1-Boc-Piperidine-4-Carboxylic Acid in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the architectural choice of a molecular scaffold is a critical decision that profoundly influences a compound's biological activity and pharmacokinetic profile. Among the most utilized scaffolds are saturated heterocycles, which provide three-dimensional diversity crucial for escaping the "flatland" of aromatic systems. This guide offers an in-depth, data-driven comparison of two key building blocks: the well-established 1-Boc-piperidine-4-carboxylic acid and the increasingly popular 1-Boc-azepane-4-carboxylic acid. We will dissect their conformational differences, compare their resulting physicochemical and ADME properties through experimental data, and provide a strategic framework for selecting the optimal scaffold to accelerate drug development programs.
Chapter 1: Conformational Landscape - The Root of a Scaffold's Influence
The fundamental difference between a six-membered piperidine and a seven-membered azepane ring lies in their conformational flexibility. This property is not merely a structural footnote; it is the primary determinant of how a molecule presents its pharmacophoric features to a biological target and dictates its overall physicochemical behavior.
The Piperidine Scaffold: A Conformational Staple
The 1-Boc-piperidine-4-carboxylic acid scaffold is built upon a cyclohexane-like ring that overwhelmingly prefers a low-energy chair conformation .[1] This rigidity provides a predictable and stable arrangement of substituents in either axial or equatorial positions. For medicinal chemists, this predictability is a significant advantage, simplifying structure-activity relationship (SAR) studies and computational modeling. The energetic barrier to ring-flipping is substantial, meaning the scaffold generally presents a single, well-defined shape to its target.
Chapter 2: A Head-to-Head Comparison: Physicochemical and ADME Profiles
The choice between a piperidine and an azepane scaffold has direct consequences on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Understanding these differences is crucial for designing compounds with favorable pharmacokinetic profiles.
Physicochemical Properties
The addition of a single methylene group in the azepane ring compared to the piperidine ring subtly alters key physicochemical parameters.
| Property | 1-Boc-piperidine-4-carboxylic acid | This compound | Rationale for Difference |
| Molecular Weight | 229.27 g/mol [2][3] | 243.30 g/mol [4] | Addition of one CH₂ group. |
| Calculated LogP (cLogP) | ~1.1 [2][3] | ~2.1 [4] | Increased carbon count leads to higher lipophilicity. |
| Topological Polar Surface Area (TPSA) | 66.8 Ų [3] | 66.8 Ų [4] | The polar groups (Boc-protected amine and carboxylic acid) are identical. |
Data is compiled from publicly available chemical databases and may vary slightly based on the calculation algorithm.
The most significant change is the ~1.0 unit increase in cLogP for the azepane scaffold. This predicted increase in lipophilicity can impact solubility, permeability, and metabolic stability.
Experimental ADME Assays
To provide a practical comparison, we outline standard, self-validating protocols for key in vitro ADME assays.
Experimental Protocol 1: Kinetic Solubility Assay
This assay provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, mimicking the rapid precipitation that can occur upon administration. [5][6][7] Objective: To determine the kinetic solubility of the two scaffolds in a phosphate-buffered saline (PBS) solution.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in 100% dimethyl sulfoxide (DMSO). [8]2. Serial Dilution: In a 96-well plate, add 2 µL of the DMSO stock to 98 µL of PBS (pH 7.4) to achieve a starting concentration of 200 µM with 2% DMSO. [6]Perform serial dilutions.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation. [8][9]4. Analysis: Analyze the plate using nephelometry (light scattering) to detect precipitate. [5][8]Alternatively, filter the samples through a solubility filter plate and quantify the concentration of the dissolved compound in the filtrate via LC-MS or UV-Vis spectroscopy against a standard curve. [6][9]5. Controls: Include known high, medium, and low solubility compounds as controls to validate the assay run. [6] Expected Outcome: Despite its higher cLogP, the more flexible azepane scaffold may exhibit comparable or even slightly improved kinetic solubility. This can be attributed to its less stable crystal lattice structure, which requires less energy to break apart compared to the more rigid and potentially well-packing piperidine analog.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). [10][11] Objective: To determine the intrinsic clearance (CLint) of the scaffolds in human liver microsomes (HLM).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4). [10][12]2. Compound Incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension and pre-warm to 37°C.
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system. [13][14]4. Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard. [12][14]5. Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. [14]6. Controls: Run parallel incubations without the NADPH cofactor to check for non-enzymatic degradation. [12]Include known high-turnover (e.g., Verapamil) and low-turnover (e.g., Warfarin) compounds as controls. [14] Expected Outcome: The additional methylene group in the azepane ring provides another potential site for oxidative metabolism. Therefore, the azepane scaffold might exhibit slightly lower metabolic stability (higher intrinsic clearance) compared to the piperidine scaffold, though this is highly dependent on the specific substitution pattern of the final molecule.
Experimental Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive diffusion across biological membranes, such as the gastrointestinal tract or the blood-brain barrier. [15][16] Objective: To measure the passive permeability (Pe) of the two scaffolds.
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane. [15][17]2. Prepare Plates: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4). [16]Add the test compounds (dissolved in the same buffer, typically with 5% DMSO) to the donor plate wells. [17][18]3. Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours). [16][19]4. Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. [16]5. Controls: Use compounds with known high (e.g., Propranolol) and low (e.g., Atenolol) permeability as assay controls. [19]Lucifer yellow can be used to check the integrity of the membrane. [16] Expected Outcome: Due to its higher lipophilicity (cLogP), the azepane scaffold is predicted to have higher passive permeability than the piperidine scaffold.
Summary of Comparative ADME-Tox Properties
| Parameter | Piperidine Scaffold | Azepane Scaffold | Implication for Drug Design |
| Kinetic Solubility | Potentially lower | Potentially higher | Azepane's flexibility may disrupt crystal packing, aiding solubility. |
| Metabolic Stability | Generally stable | Potentially more sites for metabolism | The additional CH₂ group could be a metabolic soft spot. |
| Passive Permeability | Moderate | Higher | Azepane's increased lipophilicity can improve membrane transit. |
Chapter 3: Strategic Implementation - A Decision-Making Framework
The choice between these scaffolds is not arbitrary but a strategic decision based on the specific goals of a drug discovery program. The concept of "scaffold hopping"—replacing a core molecular structure while retaining biological activity—is a powerful strategy for optimizing lead compounds.
When to Choose Piperidine:
-
Goal: Establish a clear and rigid SAR.
-
Rationale: The fixed chair conformation provides predictable vectors for substituents, making it easier to understand how changes in structure affect activity. This is ideal for initial library synthesis and target validation.
When to Consider the Azepane Hop:
-
Goal: Improve binding affinity, modulate selectivity, or overcome patent limitations.
-
Rationale: If a piperidine-based lead shows promising but suboptimal activity, "hopping" to an azepane scaffold introduces flexibility. This allows the molecule to explore a wider range of conformations, potentially finding a more favorable interaction within the target's binding site that was inaccessible to the rigid piperidine. [20]The larger ring can also introduce new vectors for substitution to probe previously unexplored regions of the protein.
Conclusion: A Balance of Rigidity and Flexibility
The decision between using 1-Boc-piperidine-4-carboxylic acid and this compound is a classic medicinal chemistry trade-off between the predictability of rigidity and the potential of flexibility.
-
1-Boc-piperidine-4-carboxylic acid remains the go-to scaffold for projects that benefit from a conformationally restricted, well-understood core. It provides a solid foundation for building SAR and achieving initial potency.
-
This compound serves as a powerful tool for lead optimization. Its inherent flexibility can be the key to unlocking significant gains in affinity and selectivity by allowing the molecule to adapt more perfectly to its biological target. While it introduces greater conformational complexity, this complexity is also the source of its potential advantages.
Ultimately, a successful drug discovery program will leverage both. By understanding the fundamental properties of each scaffold and applying a data-driven, experimental approach, researchers can make informed decisions that strategically navigate the complex chemical space toward the development of novel and effective therapeutics.
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A Tale of Two Rings: A Comparative Guide to the Conformational Flexibility of Azepane and Piperidine
Introduction: The Privileged Scaffolds of Medicinal Chemistry
In the landscape of drug discovery, saturated nitrogen-containing heterocycles are cornerstones of molecular design. Among these, the six-membered piperidine ring and its seven-membered homolog, azepane, are particularly prominent.[1][2][3] Found in the core structures of countless pharmaceuticals, from antipsychotics to antihistamines, their utility stems from their ability to impart favorable physicochemical properties like improved solubility and metabolic stability, while providing a three-dimensional framework for orienting functional groups toward biological targets.[3][4][5]
However, the simple addition of a single methylene unit when moving from piperidine to azepane dramatically alters a fundamental property: conformational flexibility. This guide provides an in-depth comparison of the conformational landscapes of these two critical scaffolds. We will explore the structural dynamics of each ring, detail the experimental and computational methods used to probe their behavior, and discuss the profound implications of their differing flexibility on modern drug design strategies.
The Well-Behaved Chair: Conformational Landscape of Piperidine
The piperidine ring is the quintessential six-membered saturated heterocycle, and its conformational behavior is well-understood, closely mirroring that of cyclohexane.[6] Its low-energy state is overwhelmingly dominated by a chair conformation , which minimizes both angle strain and torsional strain.
Due to the nitrogen heteroatom, two distinct chair conformers exist, distinguished by the orientation of the N-H bond (or a substituent on the nitrogen):
-
Equatorial Conformer: The N-H bond points out from the ring's equator. This is generally the more stable conformation.
-
Axial Conformer: The N-H bond points perpendicular to the ring's general plane.
In the gas phase, the equatorial conformer is favored by approximately 0.72 kcal/mol.[6] The energy barrier for the interconversion of these two chair forms through ring inversion is about 10.4 kcal/mol. However, piperidine has an additional, lower-energy pathway for interconversion: nitrogen inversion . This process, where the lone pair on the nitrogen rapidly flips, has a much lower activation barrier of around 6.1 kcal/mol, making it the faster dynamic process.[6]
While the chair form is predominant, higher-energy conformations like the twist-boat and boat exist as transition states or transient intermediates in the ring inversion pathway.[7][8] In most crystallographic studies, piperidine derivatives are almost universally observed in a chair conformation, reinforcing its stability.[9][10]
Caption: Conformational interconversion pathway for the piperidine ring.
A More Dynamic World: The Complex Conformational Profile of Azepane
The addition of a seventh atom into the ring endows azepane with significantly greater conformational freedom than piperidine.[11][12] The larger ring size allows for more ways to arrange the atoms in space to alleviate strain, resulting in a complex potential energy surface with several low-energy conformers that can readily interconvert.
Unlike piperidine's single dominant chair, the azepane landscape is a dynamic equilibrium of several shapes, primarily:
-
Twist-Chair (TC): Often the global minimum energy conformation.[13]
-
Chair (C): A higher energy conformer, often a transition state.[13]
-
Boat (B) and Twist-Boat (TB): Other accessible, low-energy conformations.
High-level electronic structure calculations have shown that the twist-chair conformation is the most stable for azepane.[13] The energy barriers between these different conformations are significantly lower than the ring inversion barrier for piperidine, meaning the azepane ring is in a constant state of flux at room temperature, rapidly sampling multiple shapes. This inherent flexibility is a defining characteristic of seven-membered rings.[13][14]
Caption: Simplified equilibrium of major low-energy azepane conformers.
Head-to-Head Comparison: Quantifying Flexibility
The fundamental differences in the conformational behavior of piperidine and azepane can be summarized quantitatively.
| Feature | Piperidine | Azepane |
| Ring Size | 6-membered | 7-membered |
| Predominant Conformation | Chair (Equatorial N-substituent)[6] | Twist-Chair[13] |
| Conformational Complexity | Low (dominated by one conformer family) | High (multiple low-energy conformers)[11] |
| Ring Inversion Barrier | ~10.4 kcal/mol[6] | Low barriers between multiple conformers |
| Nitrogen Inversion Barrier | ~6.1 kcal/mol[6] | Lower and coupled with ring dynamics |
The causality is clear: the larger ring of azepane reduces the angle strain and torsional barriers that enforce the rigid chair geometry in piperidine, opening up a multitude of alternative low-energy structures.
Investigative Methodologies: How We Study Flexibility
A multi-faceted approach combining spectroscopic, crystallographic, and computational techniques is required to fully characterize the conformational preferences of these rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying conformational dynamics in solution.
-
Causality: The coupling constants (³J values) between protons on adjacent carbons are dependent on the dihedral angle between them (Karplus relationship). By measuring these couplings, we can infer the dominant conformation. For piperidine, large axial-axial couplings (~10-13 Hz) are characteristic of a chair conformation. For azepane, the observed couplings are often an average over several rapidly interconverting conformers.
-
Variable-Temperature (VT) NMR: By cooling the sample, the rate of conformational interconversion can be slowed. At low enough temperatures (the "coalescence temperature"), separate signals for each conformer may be observed, allowing for the direct calculation of the energy barrier to interconversion and the relative populations of each state.[15]
Experimental Protocol: Variable-Temperature (VT) NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) that remains liquid at low temperatures.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Cooling and Acquisition: Gradually lower the spectrometer's probe temperature in discrete steps (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence: Observe the spectral changes. Look for broad peaks that sharpen and eventually split into multiple distinct signals as the temperature decreases. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange process from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit.
-
Low-Temperature Integration: At the lowest achievable temperature where signals are sharp, integrate the distinct signals corresponding to each conformer to determine their relative populations and calculate the free energy difference (ΔG°) between them.
Caption: Workflow for a Variable-Temperature NMR experiment.
X-Ray Crystallography
This technique provides an unambiguous snapshot of the molecule's conformation in the solid state.
-
Causality: By diffracting X-rays off a single crystal, one can determine the precise three-dimensional arrangement of atoms. This is the gold standard for structural confirmation.[16]
-
Insight: Crystallographic databases reveal that piperidine scaffolds almost exclusively adopt chair conformations in their crystal structures.[9][10][17] Azepane derivatives, while often found in a twist-chair conformation, can be "trapped" in other conformations due to crystal packing forces, highlighting their inherent flexibility.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: The critical first step is to grow high-quality single crystals. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate).[16]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and subjected to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at thousands of different orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, and an initial structural model is built. This model is then refined against the experimental data until the calculated and observed diffraction patterns match closely, yielding the final atomic coordinates, bond lengths, and angles.
Computational Modeling
In silico methods are essential for mapping the entire potential energy surface, which is often inaccessible to experiment alone.
-
Causality: Quantum mechanics methods like Density Functional Theory (DFT) can accurately calculate the electronic energy of a given molecular geometry. By performing these calculations for all possible conformations, one can identify the lowest energy structures and the transition states that connect them.[18][19]
-
Insight: For piperidine, calculations confirm the chair as the ground state and can precisely quantify the small energy differences between axial/equatorial conformers.[20] For azepane, computational scans are indispensable for identifying the multiple low-energy minima (twist-chair, boat, etc.) and the low barriers that separate them, providing a complete picture of its dynamic nature.[13]
Implications in Drug Design: A Strategic Choice
The choice between a piperidine and an azepane scaffold is a critical strategic decision in drug design, driven by the specific requirements of the biological target.
-
Piperidine: The Rigid Anchor: Its well-defined and stable chair conformation makes piperidine an excellent scaffold for presenting substituents in predictable spatial vectors. This rigidity minimizes the entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" out of a flexible state. It is ideal when a precise orientation of pharmacophoric groups is required to fit a well-defined binding pocket.[3][5]
-
Azepane: The Flexible Adapter: The inherent flexibility of the azepane ring allows it to adapt its shape to fit larger, more amorphous, or less-defined binding sites.[12][21] This ability to explore a broader conformational space can be advantageous in the early stages of lead optimization when the exact binding mode is unknown. However, this flexibility comes at a cost: a potentially larger entropic penalty upon binding, which can decrease binding affinity.
-
Conformational Constraint as a Strategy: A modern approach involves using the azepane core but strategically introducing substituents to restrict its flexibility. For example, studies have shown that diastereoselective monofluorination of an azepane ring can effectively bias its conformational equilibrium, locking it into a single major conformation.[11][22][23] This combines the larger scaffold size of the azepane with the conformational predictability of the piperidine, offering the best of both worlds.
Conclusion
The conformational flexibility of piperidine and azepane rings exists on a spectrum. Piperidine is a conformationally restricted system, reliably adopting a predictable chair geometry. This makes it a low-entropy, high-precision tool for drug designers. In contrast, azepane is a highly flexible, dynamic entity, existing as an equilibrium of multiple low-energy conformers. This adaptability allows it to engage with a wider variety of binding pocket shapes but can incur an entropic cost.
Understanding these fundamental differences is paramount for the rational design of new therapeutics. The choice is not simply about ring size, but about harnessing conformational behavior—balancing rigidity and pre-organization against flexibility and induced fit—to achieve optimal interaction with a biological target.
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A Comparative Guide to the NMR Analysis of 1-Boc-azepane-4-carboxylic Acid Derivatives
This guide provides an in-depth technical comparison and procedural analysis for the Nuclear Magnetic Resonance (NMR) characterization of 1-Boc-azepane-4-carboxylic acid and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and spectral outcomes.
Introduction: The Structural Challenge of a Flexible Scaffold
This compound is a valuable building block in medicinal chemistry, offering a seven-membered saturated nitrogen heterocycle scaffold. Unlike rigid six-membered rings (piperidines), the azepane core possesses significant conformational flexibility.[1][2][3] This inherent floppiness is crucial for its biological activity but presents a distinct challenge for structural elucidation by NMR.[1][2] The dynamic equilibrium between multiple low-energy conformations, such as twist-chair and boat forms, often leads to broadened NMR signals and complex, overlapping multiplets, complicating straightforward spectral interpretation.[4] This guide provides a systematic approach to navigate these challenges, ensuring accurate and reliable structural verification.
Core Structural Features and Their NMR Signatures
The NMR spectrum of this compound is dictated by three key structural components: the tert-Butoxycarbonyl (Boc) protecting group, the azepane ring, and the carboxylic acid moiety.
-
The Boc Group: This indispensable protecting group gives rise to two characteristic signals:
-
¹H NMR: A sharp, strong singlet integrating to nine protons, typically found in the upfield region around 1.4-1.5 ppm . Its singlet nature and high integration make it an unmistakable landmark in the spectrum.
-
¹³C NMR: Two signals are expected: a quaternary carbon (~80 ppm ) and the methyl carbons (~28.5 ppm ). The carbonyl of the Boc group appears further downfield around 155-156 ppm .
-
-
The Carboxylic Acid:
-
¹H NMR: The acidic proton (COOH) is highly deshielded and appears as a broad singlet far downfield, typically between 10-12 ppm .[5][6] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In many cases, especially with traces of water, this peak can be too broad to observe.[6] A key confirmatory test is to add a drop of deuterium oxide (D₂O) to the NMR tube; the acidic proton will exchange with deuterium, causing the signal to disappear.[7]
-
¹³C NMR: The carboxyl carbon is significantly deshielded, appearing in the 175-185 ppm region.[5][6]
-
-
The Azepane Ring: This is the most complex region of the spectrum.
-
¹H NMR: The ten protons on the azepane ring (at positions 2, 3, 5, 6, and 7) and the single proton at the substitution site (position 4) produce a series of multiplets. Due to conformational flexibility, these signals are often broad and overlapping, typically residing between 1.5 ppm and 3.5 ppm . The protons on the carbons adjacent to the nitrogen (C2 and C7) are the most deshielded within this aliphatic envelope.
-
¹³C NMR: The aliphatic carbons of the azepane ring typically resonate between 25 ppm and 50 ppm .
-
Comparative Analysis: The Impact of Solvent Choice
The choice of deuterated solvent is not merely a matter of solubility; it is a critical experimental parameter that can dramatically alter the resulting spectrum and reveal key structural information. The following table compares the expected ¹H NMR spectral features in three common solvents.
| Proton Group | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | CD₃OD (Methanol-d₄) | Causality and Rationale |
| Boc Protons (-C(CH₃)₃) | ~1.45 ppm (sharp singlet) | ~1.40 ppm (sharp singlet) | ~1.44 ppm (sharp singlet) | The non-polar t-butyl group is largely unaffected by solvent polarity, showing minimal chemical shift variation. |
| Azepane Ring Protons | ~1.6-2.0 ppm & ~3.2-3.5 ppm (often broad multiplets) | ~1.5-1.9 ppm & ~3.1-3.4 ppm (may show better resolution) | ~1.6-2.0 ppm & ~3.2-3.6 ppm (broad multiplets) | DMSO-d₆ can sometimes reduce conformational exchange rates by forming hydrogen bonds, leading to sharper signals compared to CDCl₃. |
| α-Proton (H-4) | ~2.4-2.6 ppm (multiplet) | ~2.3-2.5 ppm (multiplet) | ~2.4-2.6 ppm (multiplet) | This proton is adjacent to the electron-withdrawing carboxyl group, shifting it downfield from other ring protons.[5] |
| Carboxylic Acid Proton (COOH) | ~11-12 ppm (very broad, often not observed) | ~12.1 ppm (observable broad singlet) | Not observable | DMSO-d₆ is the solvent of choice for observing acidic protons. It forms strong hydrogen bonds with the COOH proton, slowing its exchange with any trace water and resulting in a detectable peak.[8] In CD₃OD , the acidic proton rapidly exchanges with the deuterons of the solvent, rendering it invisible to ¹H NMR.[9] |
Advanced Structural Elucidation: A 2D NMR Workflow
For complex derivatives or when complete, unambiguous assignment of every proton and carbon is necessary, one-dimensional NMR is insufficient. A two-dimensional (2D) NMR approach is the authoritative standard.[10][11]
Logical Workflow for 2D NMR Analysis
The following diagram illustrates a systematic workflow for leveraging 2D NMR to achieve full structural assignment.
Caption: A standard workflow for small molecule structure elucidation using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the connectivity of protons around the azepane ring, establishing which protons are neighbors.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment. It produces a correlation peak for every proton that is directly attached to a carbon atom. This allows you to definitively link the proton signals from the ¹H spectrum to the carbon signals in the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. This is the key to connecting the different pieces of the molecular puzzle. For instance, an HMBC correlation from the Boc protons (~1.45 ppm) to the Boc carbonyl carbon (~155 ppm) and quaternary carbon (~80 ppm) confirms the integrity of the protecting group. More importantly, correlations from the H-2/H-7 protons to the Boc carbonyl, or from the H-3/H-5 protons to the carboxyl carbon (C-4), provide irrefutable proof of the overall molecular structure.
Standard Experimental Protocols
Adherence to standardized protocols ensures reproducibility and data quality.
Protocol 1: Sample Preparation for NMR Analysis
-
Mass Measurement: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.[12]
-
Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but check for compound stability first.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Standard ¹H NMR Data Acquisition (400 MHz Spectrometer)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Tuning & Shimming: Tune the probe for ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Parameter Setup:
-
Pulse Program: Use a standard single-pulse program (e.g., 'zg30').
-
Spectral Width (SW): Set to ~16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration in quantitative studies.
-
Number of Scans (NS): 8-16 scans are typically sufficient for concentrations >5 mg.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) or an internal standard like TMS (0 ppm).
Conclusion
The NMR analysis of this compound derivatives, while complicated by the molecule's inherent flexibility, can be performed accurately and efficiently through a systematic approach. Understanding the characteristic signals of the Boc, azepane, and carboxylic acid moieties is the first step. Critically, the choice of solvent (particularly DMSO-d₆) is a powerful tool for confirming the presence of the acidic proton. For complete and unambiguous characterization, a workflow employing 2D NMR techniques (COSY, HSQC, and HMBC) is the authoritative method, providing a complete map of atomic connectivity and validating the target structure with the highest degree of confidence.
References
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Patel, A. R., Ball, G., Hunter, L., & Liu, F. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781–3785. Available at: [Link]
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Patel, A. R., Hunter, L., & Bhadbhade, M. M. (2014). Conformational regulation of substituted azepanes through mono-, di-, and trifluorination. European Journal of Organic Chemistry, 2014(12), 2584–2593. Available at: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Novel Azepane Compounds
Introduction: The Rising Significance of the Azepane Scaffold
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its unique three-dimensional conformation allows for the presentation of substituents in distinct spatial vectors, making it a valuable building block for targeting complex biological systems. A variety of pharmaceutical drugs contain an azepane ring, including the kinase inhibitor Bazedoxifene and the antibiotic Mecillinam.[1][2]
As drug discovery pipelines generate increasingly complex and novel azepane derivatives, their unambiguous characterization becomes paramount. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minute sample quantities.[3] This guide will navigate the critical decisions in developing a mass spectrometry method, from selecting the appropriate ionization source and mass analyzer to interpreting the complex fragmentation patterns inherent to these cyclic amines.
Part 1: The First Critical Choice - Ionization Technique
The journey of an analyte from a neutral molecule to a detectable ion is the most critical step in any MS experiment. The choice of ionization technique dictates not only whether you will see your compound but also the nature of the information you can obtain. Ionization methods are broadly classified as "soft" for preserving the molecular ion or "hard" for inducing extensive fragmentation.[4]
-
Electron Ionization (EI): A classic, high-energy "hard" ionization technique, typically coupled with Gas Chromatography (GC). EI bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[4][5] While this creates a rich fragmentation fingerprint useful for library matching, it often results in a weak or entirely absent molecular ion (M+•).[6][7][8] For a novel compound where the molecular weight is unknown, the absence of a molecular ion is a significant drawback.
-
Chemical Ionization (CI): A "softer" gas-phase ionization method compared to EI. In CI, a reagent gas is first ionized, which then transfers a proton to the analyte through a gentler ion-molecule reaction.[4][9] This preserves the molecular ion, often observed as [M+H]+, providing clear molecular weight information.[10] It is a valuable technique for compounds that fragment too readily under EI.[6]
-
Electrospray Ionization (ESI): Currently the most prevalent "soft" ionization technique, especially for liquid chromatography (LC-MS) applications. ESI is ideal for polar, thermally labile, and large molecules.[6] It generates charged droplets that evaporate to produce protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation.[8] Given that many novel azepane compounds are synthesized with various polar functional groups to enhance solubility and biological activity, ESI is frequently the most logical starting point.[6][11]
The Scientist's Recommendation: For novel azepane compounds emerging from synthetic chemistry labs, Electrospray Ionization (ESI) is the superior choice. Its soft nature ensures the preservation of the critical molecular ion, establishing the molecular weight with high confidence. Its seamless compatibility with liquid chromatography (LC) also allows for the analysis of complex reaction mixtures and purification fractions without extensive sample workup.
Part 2: Selecting the Right Tool for the Job - The Mass Analyzer
Once ionized, the ions are sorted by their mass-to-charge ratio (m/z) in the mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and analytical capabilities of your experiment.
| Mass Analyzer | Resolution | Mass Accuracy | Primary Application for Novel Azepanes | Key Advantage |
| Quadrupole | Low (~1 Da) | Low | Target screening, quantification | Simple, robust, and cost-effective. |
| Triple Quadrupole (QqQ) | Low (~1 Da) | Low | Highly sensitive and specific quantification (MRM) | The gold standard for quantitative bioanalysis once the compound and its fragments are known.[11][12] |
| Ion Trap (IT) | Moderate | Moderate | Structural Elucidation (MSn) | Ability to perform multiple stages of fragmentation (MSn) to piece together a structure. |
| Time-of-Flight (TOF) | High | High (<5 ppm) | Accurate mass determination, formula confirmation | Provides high-resolution data to confidently determine the elemental composition of the molecular ion. |
| Orbitrap | Very High | Very High (<2 ppm) | Definitive structural elucidation and formula confirmation | Unsurpassed resolution and mass accuracy, providing the highest confidence in molecular formula assignments.[7] |
| Hybrid (Q-TOF, Q-Orbitrap) | High to Very High | High to Very High | Comprehensive "All-in-One" Characterization | Combines the scanning capabilities of quadrupoles with the high-resolution analysis of TOF or Orbitrap, enabling both qualitative and quantitative experiments with high confidence.[7] |
The Scientist's Recommendation: For the initial characterization of a novel compound, High-Resolution Mass Spectrometry (HRMS) is indispensable.[13][14][15] A hybrid instrument like a Quadrupole Time-of-Flight (Q-TOF) or Q-Orbitrap provides the ultimate flexibility. These systems allow for:
-
Confirmation of Elemental Composition: The high mass accuracy (<5 ppm) allows for the calculation of a unique elemental formula from the measured m/z of the molecular ion, a critical step in validating a new structure.[3]
-
Structural Elucidation via HR-MS/MS: By isolating the molecular ion and fragmenting it (tandem MS or MS/MS), you can obtain high-resolution data on the fragment ions as well, adding another layer of confidence to structural assignments.[3]
Part 3: A Systematic Approach to Azepane Fragmentation
The fragmentation pattern of a molecule is a roadmap to its structure. Cyclic amines like azepanes undergo predictable fragmentation pathways governed by the stability of the resulting fragment ions.[10] The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, a key diagnostic feature according to the Nitrogen Rule.[10][16]
The primary fragmentation pathways for a substituted azepane ring are:
-
Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for amines.[10] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a highly stable, resonance-stabilized iminium ion, which is often the base peak in the spectrum.
-
Ring-Opening and Neutral Loss: Following initial α-cleavage, the radical site can initiate further bond cleavages, leading to the opening of the seven-membered ring. This is often followed by the loss of small, stable neutral molecules like ethene (C2H4) or propene (C3H6).[10]
-
Cleavage of Substituents: Bonds connecting substituents to the azepane ring are also common points of cleavage. The stability of the resulting carbocation and radical will dictate the most favorable fragmentation.
Caption: Key fragmentation pathways for substituted azepane ions in MS/MS.
Part 4: A Validated Workflow for Novel Azepane Characterization
This section provides a self-validating protocol for the characterization of a newly synthesized azepane compound using Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).
Caption: Experimental workflow for novel azepane characterization.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh ~1 mg of the novel azepane compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Causality: A standard C18 column with a water/acetonitrile gradient is a robust starting point for a wide range of small molecules. Formic acid is added to the mobile phase to facilitate protonation of the azepane nitrogen, enhancing ionization efficiency in positive ESI mode.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Instrument: Q-TOF or Q-Orbitrap Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Drying Gas Flow: 10 L/min.
-
Acquisition Mode:
-
MS1 (Full Scan): Scan range m/z 100-1000. This provides the accurate mass of the molecular ion.
-
MS2 (Data-Dependent Acquisition): Isolate the top 3 most intense ions from the MS1 scan and subject them to collision-induced dissociation (CID) with a stepped collision energy (e.g., 10, 20, 40 eV). This provides fragmentation data for structural confirmation.
-
-
Causality: Positive ion mode is chosen because the basic nitrogen of the azepane ring is readily protonated. Data-dependent acquisition is an efficient method for automatically acquiring high-quality MS/MS spectra on the most abundant ions without prior knowledge of the compound's m/z.
4. Data Analysis - A Self-Validating System:
-
Extract Ion Chromatogram (XIC): From the full scan data, extract the chromatogram for the theoretical [M+H]+ of your novel compound. A sharp, symmetrical peak confirms its presence.
-
Confirm Elemental Composition: Analyze the mass spectrum of the chromatographic peak. The measured accurate mass of the [M+H]+ ion should be within 5 ppm of the theoretical calculated mass. This provides high confidence in the elemental formula.
-
Interpret MS/MS Spectrum: Analyze the high-resolution fragmentation spectrum. Identify fragment ions corresponding to the expected pathways (α-cleavage, ring opening, substituent loss). The accurate mass of these fragments should also be used to confirm their elemental composition, providing an unambiguous link between the observed fragments and the proposed structure.
Conclusion
The characterization of novel azepane compounds by mass spectrometry is a systematic process that relies on informed decision-making. By selecting a soft ionization technique like ESI coupled with a high-resolution mass analyzer such as a Q-TOF or Q-Orbitrap, researchers can build a robust and defensible analytical package for any new chemical entity. This approach provides not only the molecular weight but also the elemental composition and detailed structural information through the logical interpretation of fragmentation patterns. This multi-faceted, self-validating workflow is essential for accelerating drug discovery programs and ensuring the scientific integrity of the compounds they advance.
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The Azepane Enigma: A Comparative Guide to Unraveling its Three-Dimensional Structure
Introduction: The Significance of the Azepane Moiety in Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility allow for exquisite binding to a diverse range of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Azepane-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antidiabetic properties.[1] More than 20 drugs approved by the FDA incorporate this versatile motif.[1] However, the very flexibility that makes the azepane ring so valuable in drug design also presents a significant challenge to its structural elucidation. A thorough understanding of the three-dimensional arrangement of atoms is paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates. This guide provides a comparative analysis of the primary techniques employed for determining the crystal structure of azepane-containing molecules, with a focus on X-ray crystallography, and its synergy with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
I. The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[3][4] It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unparalleled level of atomic detail.[3] For azepane derivatives, SCXRD is invaluable for confirming stereochemistry, particularly in cases of complex, multi-chiral centers, and for revealing the preferred conformation adopted by the flexible seven-membered ring within the crystal lattice.[5]
The Causality Behind Experimental Choices in SCXRD
The journey from a synthesized azepane derivative to a solved crystal structure is a multi-step process where each decision is critical. The conformational flexibility of the azepane ring introduces specific challenges, primarily in obtaining diffraction-quality single crystals.[6][7][8]
Diagram: Workflow for Single-Crystal X-ray Diffraction of Azepane Derivatives
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of azepane-containing molecules.
Experimental Protocol: Crystallization of a Flexible Azepane Derivative
The following protocol outlines a general approach to crystallizing a conformationally flexible azepane-containing molecule. This protocol is designed to be a self-validating system, where successful crystal growth provides inherent proof of the method's suitability for the specific molecule.
-
Material Purity: Start with a highly purified sample of the azepane derivative (>98% purity as determined by HPLC and NMR). Impurities can inhibit crystallization or lead to poor-quality crystals.
-
Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, and mixtures thereof). The goal is to find a solvent or solvent system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. This is often a good starting point due to its simplicity.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): This is a highly effective method for small quantities of material.[9] A concentrated solution of the azepane derivative is equilibrated via the vapor phase with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further to 4°C.
-
-
Seeding: If initial attempts yield only microcrystalline powder or oils, introducing a tiny, well-formed crystal (a seed) from a previous experiment can induce the growth of larger, single crystals.[8]
-
Patience and Observation: Crystallization of flexible molecules can be a slow process.[10] Regularly inspect the crystallization trials under a microscope for the formation of single crystals.
Data Validation: Ensuring the Integrity of the Crystal Structure
A solved crystal structure is not complete without rigorous validation. Key parameters to assess the quality of the crystallographic data include:
-
R-factors (R_work and R_free): These values represent the agreement between the crystallographic model and the experimental diffraction data.[11] Lower values indicate a better fit. A significant gap between R_work and R_free can suggest overfitting of the data.[11]
-
Goodness-of-Fit (GOF): A value close to 1.0 indicates a good refinement.
-
Electron Density Map: Visual inspection of the electron density map should show a clear and unambiguous fit for all atoms of the azepane molecule.
-
Geometric Parameters: Bond lengths and angles should fall within expected ranges for the given atom types. Tools like the Cambridge Structural Database (CSD) can be used for comparison.[12][13]
II. A Complementary Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy
While SCXRD provides a static snapshot of the molecule in the solid state, NMR spectroscopy offers invaluable insights into the conformational dynamics of the azepane ring in solution.[14][15] For flexible seven-membered rings, the molecule often exists as an equilibrium of multiple conformers.[16] NMR is the premier technique for characterizing these dynamic processes.
The Power of the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of atoms.[17][18] By measuring the transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å), NOE experiments (such as NOESY and ROESY) can be used to deduce the relative orientation of different parts of the molecule, and thus its conformation in solution.[18] For azepane derivatives, NOE data can help to distinguish between different ring conformations, such as chair, boat, and twist-boat forms.[19]
Diagram: The Synergy of SCXRD, NMR, and Computational Modeling
Caption: The synergistic relationship between SCXRD, NMR, and computational modeling for a comprehensive structural analysis of azepane-containing molecules.
III. The Predictive Power: Computational Chemistry
Computational modeling, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, serves as a powerful predictive and complementary tool in the structural analysis of azepane derivatives.[19][20][21] These methods can be used to:
-
Predict Low-Energy Conformations: Computational methods can explore the potential energy surface of the azepane ring to identify the most stable conformations.[19][22] This information can guide the interpretation of experimental data and help to rationalize the observed conformations in the crystal structure or in solution.
-
Aid in Structure Elucidation: In cases where obtaining single crystals is challenging, computational crystal structure prediction (CSP) can be combined with powder X-ray diffraction (PXRD) data to solve the structure.[23][24]
-
Rationalize SAR: By understanding the preferred conformations and the energy barriers between them, researchers can better understand how a molecule interacts with its biological target.
IV. A Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific research question and the nature of the azepane-containing molecule. The following table provides a comparative overview of the strengths and limitations of each technique.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling |
| Sample State | Solid (single crystal) | Solution | In silico |
| Information Obtained | Precise 3D structure, bond lengths/angles, absolute stereochemistry, packing | Conformational dynamics, equilibrium between conformers, through-space proximities | Predicted low-energy conformations, potential energy surfaces, electronic properties |
| Strengths | Unambiguous and high-resolution structural determination.[3] | Provides information on dynamic processes in solution.[15] | Predictive power, can explore conformations that are difficult to observe experimentally.[25] |
| Limitations | Requires high-quality single crystals, which can be challenging for flexible molecules.[6][26] Provides a static picture. | Does not provide precise bond lengths/angles. Can be complex to interpret for highly flexible systems. | Accuracy depends on the level of theory and force field used. Requires experimental validation.[21] |
| Best For | Absolute structure determination, stereochemical assignment, solid-state packing analysis. | Studying conformational flexibility and equilibria in solution. | Predicting stable conformers, rationalizing experimental observations, guiding synthesis. |
V. Conclusion: An Integrated Approach for a Complete Picture
The conformational complexity of the azepane ring necessitates a multi-faceted approach to its structural elucidation. While single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure, its true power is realized when integrated with the dynamic insights from NMR spectroscopy and the predictive capabilities of computational modeling. By leveraging the strengths of each technique, researchers can achieve a comprehensive understanding of the azepane moiety's structure and conformational behavior, paving the way for the rational design of next-generation therapeutics.
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A Comparative Guide to the Biological Activity of Azepane-Containing Compounds Versus Their Piperidine Analogues
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, the six-membered piperidine ring is a well-established "privileged scaffold," found in a multitude of approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2][3] Its seven-membered homologue, the azepane ring, while less common, is gaining significant attention as a valuable alternative for modulating biological activity and exploring novel chemical space.[4][5] This guide provides a comparative analysis of the biological activity of azepane-containing compounds versus their direct piperidine analogues, supported by experimental data and detailed protocols. We will delve into the structural nuances that differentiate these two scaffolds, present case studies with quantitative data, and offer insights into the structure-activity relationships that can guide future drug discovery efforts.
Structural and Conformational Differences: A Tale of Two Rings
The fundamental difference between piperidine and azepane lies in their ring size—six versus seven atoms, respectively. This seemingly minor change has profound implications for the three-dimensional shape and flexibility of the molecule, which in turn dictates how it interacts with its biological target.
Piperidine predominantly adopts a stable, low-energy chair conformation. This relative rigidity can be advantageous, locking the molecule into a bioactive conformation and potentially increasing binding affinity. However, it can also be a limitation if the optimal binding pose requires a different spatial arrangement of substituents.
In contrast, the larger azepane ring possesses significantly greater conformational flexibility. It can readily adopt multiple low-energy conformations, including chair, boat, and twist-boat forms. This dynamic nature allows azepane-containing molecules to adapt more readily to the topology of a binding pocket, potentially revealing new and potent interactions that are inaccessible to their more rigid piperidine counterparts.[6] However, this flexibility can also come at an entropic cost upon binding, which may decrease affinity if not compensated by favorable enthalpic interactions.
Diagram: Conformational Flexibility of Piperidine vs. Azepane
Caption: Increased conformational flexibility of the 7-membered azepane ring.
Comparative Biological Activity: Case Studies
The decision to replace a piperidine with an azepane is often driven by the desire to fine-tune a compound's pharmacological profile. The following case studies, with supporting experimental data, illustrate the impact of this "ring expansion" strategy across different biological targets.
Case Study 1: Histamine H3 Receptor Antagonists
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, making it an attractive target for cognitive and sleep disorders. In a study of biphenyloxy-alkyl derivatives, researchers directly compared the binding affinities of piperidine and azepane analogues.[7]
| Compound ID | Heterocycle | Structure | hH3R Ki (nM) |
| 14 | Piperidine | 1-(5-(4-phenylphenoxy)pentyl)piperidine | 25 |
| 16 | Azepane | 1-(5-(4-phenylphenoxy)pentyl)azepane | 34 |
Data sourced from Łażewska et al. (2017).[7]
In this instance, the piperidine analogue (14 ) displayed slightly higher affinity for the H3R than its azepane counterpart (16 ). However, both compounds demonstrated potent antagonist activity in a cAMP functional assay, with IC50 values of 4 nM and 9 nM, respectively.[7] This suggests that while the azepane's increased flexibility may have slightly reduced its binding affinity, it still allows for effective receptor antagonism. Interestingly, the azepane analogue showed a better in vivo profile in a rat model of dipsogenia.[7]
Case Study 2: Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors are another important class of GPCRs involved in a wide range of physiological functions. A study on conformationally restricted analogues of a partial muscarinic agonist provided a clear example of how ring expansion can dramatically alter efficacy while preserving affinity.[8]
When the core structure of a potent muscarinic agonist was modified by cyclizing it into a six-membered (piperidine) or seven-membered (perhydroazepine/azepane) ring, the resulting compounds lost their agonist activity and became antagonists.[8] While specific Ki values for a direct piperidine vs. azepane comparison were not provided in a single table, the study concluded that both the six- and seven-membered ring analogues preserved affinity for the receptor but abolished efficacy.[8] This highlights a key principle: the larger azepane ring can occupy different regions of the binding pocket, potentially engaging with residues that favor an antagonistic conformation of the receptor.
Case Study 3: Norepinephrine and Dopamine Reuptake Inhibitors
Monoamine reuptake inhibitors are critical for the treatment of depression and other neuropsychiatric disorders. A study exploring dual norepinephrine (NET) and dopamine (DAT) transporter inhibitors provides a compelling example of how the azepine (an unsaturated version of azepane) scaffold can be beneficial.
While direct Ki values for a saturated azepane versus a piperidine were not the focus, the study identified potent 2,3,4,7-tetrahydro-1H-azepine derivatives as effective dual inhibitors. The authors noted that this scaffold was particularly useful for establishing the desired structure-activity relationship (SAR).[9] This implies that the conformational properties of the seven-membered ring were advantageous in achieving the desired dual-target profile, a task that can be challenging with more rigid scaffolds.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several general SAR trends can be observed when transitioning from a piperidine to an azepane scaffold:
-
Potency: The effect on potency (affinity, IC50/EC50) is target-dependent. In some cases, the more rigid piperidine leads to higher affinity, while in others, the flexible azepane can better adapt to the binding site and achieve comparable or even superior potency.
-
Efficacy: As seen with the muscarinic receptor antagonists, ring expansion can be a powerful tool to convert an agonist into an antagonist. The larger ring can introduce steric hindrance that prevents the receptor from adopting its active conformation.
-
Selectivity: The ability of the azepane ring to probe a larger volume of chemical space can be leveraged to improve selectivity. By engaging with different sub-pockets of the target receptor, it may be possible to avoid interactions with off-target proteins.
-
Pharmacokinetics: The physicochemical properties of azepanes differ from piperidines. They are generally more lipophilic, which can impact absorption, distribution, metabolism, and excretion (ADME) properties. As with any scaffold modification, these properties must be carefully optimized.
Experimental Protocols for Comparative Analysis
To rigorously compare a novel azepane/piperidine pair, a series of standardized in vitro assays are essential. The following protocols provide a framework for determining binding affinity, functional activity, and metabolic stability.
Diagram: Experimental Workflow for Compound Comparison
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The Azepane Scaffold: A Comparative Guide to its Influence on Drug Pharmacokinetics
The seven-membered saturated nitrogen heterocycle, azepane, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility and basic nitrogen atom offer a unique three-dimensional diversity that allows for fine-tuning of interactions with various biological targets. This has led to the successful development of a range of approved drugs across different therapeutic areas.[1] However, the inclusion of the azepane ring also significantly impacts a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for researchers and drug development professionals aiming to harness the full potential of this versatile scaffold.
This guide provides a comparative analysis of the pharmacokinetic properties of drugs containing an azepane moiety. We will delve into the experimental data of representative drugs, discuss the metabolic fate of the azepane ring, and provide standardized protocols for evaluating these critical parameters.
The Influence of the Azepane Scaffold on ADME Properties: A Comparative Analysis
The azepane ring, while offering synthetic tractability and diverse biological activity, presents specific considerations for a drug's journey through the body.[2][3] Its non-planar, flexible nature and the presence of a basic nitrogen atom are key determinants of its pharmacokinetic behavior. The following table summarizes the key pharmacokinetic parameters of several approved drugs featuring an azepane scaffold, offering a comparative overview.
| Drug | Therapeutic Class | Half-life (t½) | Oral Bioavailability (F) | Volume of Distribution (Vd) | Clearance (CL) | Primary Excretion Route |
| Bazedoxifene | Selective Estrogen Receptor Modulator (SERM) | ~30 hours[4] | ~6%[5] | 14.7 ± 3.9 L/kg[4] | 0.4 ± 0.1 L/h/kg[5] | Feces (via biliary excretion)[4] |
| Mecillinam | Antibiotic (Penicillin derivative) | ~51 minutes[6] | Poor (administered as prodrug pivmecillinam)[7] | 0.23 ± 0.04 L/kg[6] | 3.5 ± 0.4 mL/min/kg[6] | Urine (largely unchanged)[6] |
| Tolazamide | Antidiabetic (Sulfonylurea) | ~7 hours[8][9] | Well absorbed[8] | Not specified | Not specified | Urine (as metabolites)[8][10] |
| Cetiedil | Antisickling Agent | Not specified (multi-compartment kinetics)[11] | Not specified | Not specified | Not specified | Not specified |
| Glisoxepide | Antidiabetic (Sulfonylurea) | Not specified | Not specified | Not specified | Not specified | Urine and Feces[12] |
Analysis of Comparative Data:
-
High Variability: The data clearly demonstrates the significant variability in pharmacokinetic profiles among drugs containing an azepane scaffold. This underscores that while the scaffold itself has inherent properties, the overall ADME profile is heavily influenced by the other functionalities of the molecule.
-
Absorption and Bioavailability: Oral bioavailability ranges from poor for the polar antibiotic mecillinam to well-absorbed for the antidiabetic drug tolazamide.[7][8] Bazedoxifene exhibits low oral bioavailability, suggesting significant first-pass metabolism.[5] This highlights the importance of considering the overall physicochemical properties of the drug candidate, not just the presence of the azepane ring.
-
Distribution: The volume of distribution for bazedoxifene is relatively large, indicating extensive distribution into tissues.[4] For mecillinam, the Vd is smaller, suggesting it is primarily distributed in the extracellular fluid.[6]
-
Metabolism and Excretion: The primary route of elimination also varies considerably. Mecillinam is largely excreted unchanged in the urine, indicating minimal metabolism.[6] In contrast, tolazamide and bazedoxifene are extensively metabolized, with metabolites being the primary species excreted.[4][8] The liver is a major site of metabolism for many azepane-containing drugs.[4][10]
Metabolic Fate of the Azepane Scaffold
The azepane ring itself is susceptible to several metabolic transformations, which can significantly impact a drug's efficacy and safety profile. The primary metabolic pathways involving the azepane moiety include:
-
N-dealkylation: If the azepane nitrogen is substituted, enzymatic removal of the alkyl group is a common metabolic route.
-
Ring Hydroxylation: Oxidation of the carbon atoms within the azepane ring can occur, leading to the formation of hydroxylated metabolites.
-
Ring Opening: In some cases, the azepane ring can be cleaved, leading to linear metabolites.
-
Conjugation: The basic nitrogen of the azepane can undergo conjugation reactions, such as glucuronidation, which facilitates excretion. For example, bazedoxifene is extensively metabolized by glucuronidation.[4]
The specific site and extent of metabolism are influenced by the substitution pattern on the azepane ring and the overall electronic properties of the molecule. Understanding these metabolic liabilities early in the drug discovery process is crucial for optimizing metabolic stability and avoiding the formation of reactive or toxic metabolites.
Experimental Protocols for Assessing Pharmacokinetic Properties
To provide a practical framework for researchers, we outline standardized experimental protocols for determining key pharmacokinetic parameters. These protocols are designed to be self-validating and provide a robust assessment of a compound's ADME profile.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in rats to determine key parameters such as half-life, volume of distribution, clearance, and oral bioavailability.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight before dosing.
-
Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral administration; saline for intravenous administration).
-
Dosing:
-
Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.
-
Oral (PO) Administration: A single dose (e.g., 5-20 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from the plasma matrix.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to determine the following parameters:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Half-life (t½): The time taken for the plasma concentration to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Oral Bioavailability (F%): Calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Visualization of Experimental Workflow:
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A Senior Application Scientist's Guide to In Silico Modeling of 1-Boc-azepane-4-carboxylic Acid Derivatives
The azepane scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural diversity and presence in over 20 FDA-approved drugs targeting a wide array of diseases.[1] The 1-Boc-azepane-4-carboxylic acid framework, in particular, offers a versatile starting point for generating novel therapeutic agents due to its conformational flexibility and multiple points for chemical modification. However, the very flexibility of the seven-membered ring that makes it attractive also presents a significant challenge for computational modeling.
This guide provides a comparative analysis of essential in silico techniques for modeling these derivatives. We will move beyond simple protocol recitation to explain the causal links between methodological choices and the quality of predictive data, establishing a self-validating workflow that enhances confidence in hit identification and lead optimization.
Chapter 1: The Foundation - Accurate Molecular Representation
The predictive power of any in silico model is only as good as the input geometry of the molecule. For a flexible seven-membered ring like azepane, a simple energy minimization with a molecular mechanics force field is insufficient. The ring can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat), and the biologically active conformation is not necessarily the global minimum in a vacuum. Therefore, a robust conformational analysis is the mandatory first step.
The Quantum Mechanical Imperative for Conformer Generation
Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), are indispensable for accurately modeling the subtle electronic effects that govern the conformational landscape of the azepane ring.[2] While computationally more expensive than molecular mechanics, DFT provides a significantly more accurate description of potential energy surfaces, which is critical for identifying all relevant low-energy structures.[3]
Comparative Insight: Why not just use a standard force field? Standard molecular mechanics force fields like MMFF94 or GAFF are parameterized for a vast range of organic molecules and perform well for many systems.[4] However, they may not perfectly capture the nuanced torsional parameters of a substituted seven-membered ring. A DFT calculation, by solving the electronic structure, inherently provides a more fundamental and accurate representation of these energies, reducing the risk of missing a critical, low-energy conformer that might be the true binding pose.
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation : Build the 3D structure of the this compound derivative in a molecular editor (e.g., Avogadro, ChemDraw).
-
Conformational Search : Use a systematic or stochastic search algorithm (e.g., in software like Spartan or Gaussian) to generate a diverse set of possible conformations by rotating all rotatable bonds.
-
Geometry Optimization & Energy Calculation :
-
Perform an initial geometry optimization on all generated conformers using a computationally inexpensive level of theory, such as B3LYP/6-31G*.[3][5] This step removes high-energy clashes and brings structures to a local minimum.
-
Take the unique, low-energy conformers from the previous step and perform a final, high-accuracy single-point energy calculation or full optimization at a higher level of theory, such as M06-2X/6-311+G(2df,2p), including a solvent model (e.g., PCM) to mimic physiological conditions.[3]
-
-
Analysis : Rank the conformers by their relative energies. For subsequent studies like docking, it is crucial to use a representative set of low-energy conformers (e.g., all conformers within 3-5 kcal/mol of the global minimum) rather than just the single lowest-energy structure.
Caption: Workflow for generating a reliable ensemble of conformers using QM.
Chapter 2: The Virtual Screening Cascade: A Comparative Approach
With a high-quality ensemble of ligand conformations, we can proceed to the virtual screening cascade. This multistage process is designed to computationally filter large libraries of derivatives down to a manageable number of high-priority candidates for synthesis and in vitro testing.[6]
Stage 1: Molecular Docking - Assessing Binding Potential
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a scoring function.[1] This is the workhorse of structure-based drug design.
Comparative Insight: Docking Program Selection Different docking programs use different search algorithms and scoring functions, leading to varied performance.
-
AutoDock Vina : A widely used open-source tool. It is fast and effective for academic use, but its scoring function is generalized.
-
Glide (Schrödinger) : A commercial program known for its rigorous sampling and scoring methods, often yielding higher accuracy but requiring a license.
-
GOLD : Known for its flexibility in handling ligand and protein movement, which can be advantageous for targets with induced-fit effects.
The choice depends on the project's budget and the specific biological target. For azepane derivatives targeting enzymes like Cyclooxygenase-2 (COX-2), where numerous crystal structures are available, any of these programs can perform well if properly configured.[7][8]
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation : Download the target protein structure from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.
-
Ligand Preparation : Use the ensemble of low-energy conformers generated in Chapter 1 as input. Assign partial charges using a method compatible with the docking program's force field.
-
Grid Generation : Define the binding site by placing a grid box around the known active site, typically guided by a co-crystallized ligand.
-
Docking Execution : Run the docking algorithm, allowing it to sample different poses for each input conformer.
-
Pose Analysis : Analyze the top-scoring poses. Look for key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that are consistent with known structure-activity relationships (SAR).[1] The docking score provides a quantitative estimate of binding affinity.
| Derivative ID | Target | Docking Score (kcal/mol) | Key Interactions Observed |
| Azepane-COOH | COX-2 | -7.8 | H-bond with Arg120, Ser530 |
| Azepane-CONH-Ph | COX-2 | -9.2 | H-bond with Arg120; π-π stacking with Tyr385 |
| Azepane-CONH-pCl-Ph | COX-2 | -9.9 | H-bond with Arg120; π-π stacking with Tyr385; Halogen bond |
| Celecoxib (Control) | COX-2 | -10.1[7] | H-bond with Arg513; Sulfonamide interaction |
Table 1: Illustrative docking results for hypothetical this compound derivatives against COX-2. Scores are representative and used for comparative purposes.
Stage 2: Molecular Dynamics - Validating Binding Stability
Docking provides a static snapshot of a potential binding mode. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time (typically nanoseconds to microseconds).[9] This is a crucial validation step: a high-scoring docking pose that is unstable in an MD simulation is likely a false positive.
Comparative Insight: Force Field Selection The accuracy of an MD simulation is heavily dependent on the force field—the set of equations and parameters used to describe the physics of the atoms.[10][11]
-
GAFF (General AMBER Force Field) : Designed for drug-like organic molecules and is compatible with the widely used AMBER protein force fields. It is an excellent choice for azepane derivatives.[4]
-
CGenFF (CHARMM General Force Field) : Compatible with the CHARMM protein force fields and also well-suited for a wide range of drug-like molecules.[12]
-
OPLS (Optimized Potentials for Liquid Simulations) : Another robust force field family with good parameterization for many organic functional groups.
For this compound, both GAFF and CGenFF are highly appropriate choices, and the selection often comes down to the lab's preferred protein force field (AMBER or CHARMM).
Experimental Protocol: MD Simulation for Pose Validation
-
System Setup : Take the top-scoring protein-ligand complex from docking. Solvate it in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.[13]
-
Force Field Parameterization : Generate topology and parameter files for the ligand using a tool like Antechamber (for GAFF) or the CGenFF server.
-
Minimization & Equilibration :
-
Perform energy minimization to relax any steric clashes in the initial system.
-
Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand.
-
Run a series of equilibration steps at constant temperature and pressure to allow the solvent to equilibrate around the solute.
-
-
Production Run : Run the production MD simulation (e.g., for 100 ns) without restraints.
-
Trajectory Analysis : Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD) : Measures the deviation of the ligand's position from its initial docked pose. A stable ligand will have a low, non-drifting RMSD.
-
Root Mean Square Fluctuation (RMSF) : Measures the fluctuation of individual protein residues. High fluctuation in binding site residues can indicate instability.
-
Interaction Analysis : Monitor key hydrogen bonds and contacts over time. A stable interaction should persist throughout the simulation.
-
Caption: Integrated workflow for validating a docking pose with MD simulation.
Stage 3: ADMET Prediction - Assessing Drug-Likeness
A potent molecule is useless if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or is toxic (Toxicity). In silico ADMET prediction models are used early to flag compounds with potential liabilities.[14][15]
Comparative Insight: ADMET Prediction Platforms Numerous web-based and commercial tools are available, often using a combination of rule-based filters (like Lipinski's Rule of Five) and QSAR models.
-
admetSAR 2.0 / ADMETlab 2.0 : Comprehensive online platforms that predict a wide range of properties, from Caco-2 permeability to hERG inhibition and carcinogenicity.[16][17]
-
SwissADME : A popular, user-friendly web tool that provides excellent visualization (e.g., the "Boiled-Egg" plot for BBB permeability and GI absorption) and predicts key physicochemical properties.[18]
-
Commercial Packages (e.g., Schrödinger QikProp, Discovery Studio) : Often provide higher accuracy models and more extensive databases but come at a cost.
For an initial screen, free tools like ADMETlab 2.0 and SwissADME provide an excellent and comprehensive overview of a derivative's potential ADMET profile.[17]
| Property | Derivative 1 | Derivative 2 | Derivative 3 | Desirable Range |
| MW ( g/mol ) | 243.3 | 348.4 | 382.9 | < 500 |
| LogP | 2.11 | 3.5 | 3.8 | 1 - 5 |
| H-Bond Donors | 1 | 2 | 2 | < 5 |
| H-Bond Acceptors | 4 | 5 | 5 | < 10 |
| TPSA (Ų) | 66.8 | 95.2 | 95.2 | < 140 |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | Yes | No | Varies by target |
| hERG Blocker | No | No | Likely | No |
| Hepatotoxicity | Low Risk | Low Risk | Medium Risk | Low Risk |
Table 2: A comparative ADMET profile for hypothetical derivatives generated using a consensus of online predictors.[14][16][19] Derivative 1 represents the parent acid, while 2 and 3 are amide derivatives.
Chapter 3: The Integrated, Self-Validating System
The true power of in silico modeling lies not in using these techniques in isolation, but in integrating them into a logical cascade where each step validates the previous one. This approach builds trustworthiness into the predictive workflow.
-
QM Validates Geometry : The QM-derived conformer ensemble ensures that the starting structures for docking are physically realistic.
-
MD Validates Docking : MD simulations test the stability of the static docked poses, filtering out energetically favorable but dynamically unstable interactions.
-
ADMET Validates Hits : ADMET profiling acts as a final filter, ensuring that potent, stable binders also possess the drug-like properties necessary for further development.
Caption: A self-validating cascade for computational drug discovery.
By following this integrated approach, researchers can navigate the complex chemical space of this compound derivatives with a higher degree of confidence, ensuring that computational resources are focused on identifying candidates with the greatest potential for success in the real world.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Azepane-Based Drug Candidates
Introduction: The Azepane Scaffold and the Metabolic Stability Imperative
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational flexibility allows for the precise spatial arrangement of substituents, making it a valuable component in drugs targeting a wide array of biological entities.[1] However, like all drug candidates, molecules incorporating the azepane motif must navigate the body's metabolic machinery. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately compromising a compound's therapeutic potential.[3]
Understanding the metabolic fate of azepane-based drug candidates is therefore not just a regulatory hurdle but a critical step in lead optimization.[4][5] A compound that is rapidly metabolized may fail to achieve sufficient in vivo exposure, while one that is metabolized too slowly could accumulate and cause adverse effects.[4] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of these compounds, offering both the theoretical underpinnings and practical, field-proven protocols to guide researchers in making data-driven decisions.
Pillar 1: Understanding the Metabolic Landscape of Azepanes
The metabolism of azepane-containing compounds is primarily mediated by hepatic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[3][6] The electron-rich nitrogen and adjacent carbons of the alicyclic ring are common sites for metabolic attack.[7] Key biotransformation pathways include:
-
N-dealkylation: This is a common metabolic route for secondary and tertiary amines, involving the enzymatic removal of an N-alkyl group.[8][9][10] The process is catalyzed by CYP450 enzymes and begins with the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously breaks down.[8][9]
-
Ring Hydroxylation (Oxidation): CYP-mediated oxidation can occur at various positions on the azepane ring, introducing a hydroxyl group. This increases the polarity of the molecule, facilitating its excretion.
-
N-Oxidation: Tertiary amines can also be metabolized by Flavin-containing monooxygenases (FMOs) to form N-oxide metabolites.[8][11]
-
Ring Opening: While less common, scission of the azepane ring can occur, potentially leading to the formation of reactive intermediates.[3][7]
Strategically modifying the azepane scaffold can mitigate these metabolic liabilities. For instance, introducing steric hindrance near metabolic soft spots or replacing a metabolically labile group with a more stable isostere are common medicinal chemistry strategies.[12][13]
Caption: Key Phase I metabolic pathways for azepane-based compounds.
Pillar 2: A Comparative Guide to In Vitro Stability Models
The initial assessment of metabolic stability is almost exclusively performed using in vitro systems, which are cost-effective and provide rapid turnaround.[14] The choice of system is critical, as each offers a different level of biological complexity.
| In Vitro System | Description | Advantages | Disadvantages | Best For |
| Liver Microsomes | Subcellular fraction containing Phase I enzymes (e.g., CYPs, FMOs).[14] | High-throughput, cost-effective, good for assessing Phase I metabolism.[15][16] | Lacks Phase II enzymes and cellular context (transporters). | Early-stage screening of CYP-mediated metabolism. |
| Liver S9 Fraction | Subcellular fraction containing both microsomal and cytosolic (Phase II) enzymes.[17] | Includes both Phase I and some Phase II enzymes (e.g., SULTs, GSTs).[17] | Lacks intact cellular structure; cofactor supplementation required. | Assessing combined Phase I and cytosolic Phase II metabolism. |
| Hepatocytes | Intact, viable liver cells.[14] | The "gold standard"; contains a full complement of Phase I and II enzymes, cofactors, and transporters in a physiological context.[14] | Lower throughput, higher cost, lot-to-lot variability. | Detailed metabolic profiling and studies requiring transporters. |
| Recombinant Enzymes | Individual drug-metabolizing enzymes (e.g., specific CYPs) expressed in a cellular system. | Allows for precise identification of which enzyme is responsible for a compound's metabolism. | Does not account for the interplay between different enzymes. | Reaction phenotyping to pinpoint specific metabolic pathways. |
Expert Rationale: For initial high-throughput screening of azepane analogs, liver microsomes are the pragmatic choice to quickly rank compounds based on their susceptibility to primary oxidative metabolism.[15] Compounds with promising microsomal stability should then be advanced to hepatocyte assays to gain a more comprehensive metabolic profile, including the contributions of Phase II enzymes and membrane transporters, which provides a better prediction of in vivo hepatic clearance.[6][14]
Pillar 3: Experimental Protocol & Data Interpretation
A trustworthy protocol is a self-validating one. This means running parallel controls to ensure the biological system is active and that the analytical method is sound. The following protocol for a liver microsomal stability assay is a robust starting point.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of azepane-based test compounds upon incubation with HLM.[3]
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds: Propranolol (high clearance), Verapamil (moderate clearance)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching
-
96-well incubation plates and collection plates
Experimental Workflow:
Caption: Standard workflow for a liver microsomal metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw all reagents on ice. Prepare a master mix of microsomes and buffer.
-
Compound Addition: Add the test and control compounds to the appropriate wells of the 96-well plate to achieve a final concentration of 1 µM.
-
Pre-incubation: Add the microsome/buffer mix to the wells. The final microsomal protein concentration should be 0.5 mg/mL. Incubate the plate at 37°C for 5 minutes to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells. This is your t=0 time point for sampling.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture into a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Once all time points are collected, vortex and centrifuge the collection plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19] The LC-MS/MS method must be optimized to quantify the disappearance of the parent drug.
Data Analysis and Interpretation
The rate of disappearance of the parent compound follows first-order kinetics.
-
Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Determine Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line is the elimination rate constant (-k).[3]
-
Calculate Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.
-
Formula: t½ = 0.693 / k[3]
-
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)[3]
-
A longer half-life and lower intrinsic clearance value are indicative of greater metabolic stability.[3]
Hypothetical Comparative Data for Azepane Analogs:
| Compound | Scaffold Modification | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| AZ-001 | Parent Azepane | 12.5 | 110.9 | High Clearance |
| AZ-002 | Add gem-dimethyl α to N | 45.2 | 30.7 | Moderate Clearance |
| AZ-003 | Replace N-methyl with N-cyclopropyl | > 120 | < 5.8 | Low Clearance |
| Propranolol | (High Clearance Control) | 8.9 | 155.7 | High Clearance |
| Verapamil | (Moderate Clearance Control) | 33.1 | 41.9 | Moderate Clearance |
This data allows for direct, side-by-side comparison, guiding the next round of synthesis and optimization. The inclusion of controls validates the assay's performance.
Pillar 4: Beyond In Vitro – The Role of In Vivo Models
While in vitro assays are essential for screening, in vivo models are required to understand the complete pharmacokinetic profile.[16] These studies, typically conducted in rodent species, provide data on absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context.
A key concept is In Vitro-In Vivo Extrapolation (IVIVE) , where in vitro CLint data is used to predict in vivo hepatic clearance.[6][16][20] This mathematical modeling allows researchers to forecast human pharmacokinetics before clinical trials, although it's an approach with recognized limitations that requires careful interpretation.[5]
Conclusion: A Forward-Looking Strategy
Assessing the metabolic stability of azepane-based drug candidates is a multi-faceted process that forms a cornerstone of successful drug discovery. It begins with a fundamental understanding of the likely metabolic pathways and employs a tiered screening approach. High-throughput microsomal assays provide an initial rank-ordering of compounds, which is then refined using more physiologically relevant hepatocyte models. This systematic evaluation, supported by robust protocols and clear data analysis, empowers medicinal chemists to design and select candidates with optimized pharmacokinetic profiles, increasing the probability of clinical success. By integrating metabolic stability assessments early and often, research teams can efficiently navigate the path from a promising scaffold to a viable therapeutic agent.
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A Head-to-Head Comparison of Coupling Reagents for Amide Bond Formation with 1-Boc-azepane-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, particularly when dealing with sterically hindered or conformationally constrained building blocks. 1-Boc-azepane-4-carboxylic acid, a valuable scaffold in medicinal chemistry, presents such a challenge due to the steric bulk of the Boc-protecting group and the seven-membered ring. This guide provides an in-depth, head-to-head comparison of common coupling reagents for the amidation of this substrate, supported by representative experimental data to inform your synthetic strategy.
The Challenge: Coupling of a Sterically Hindered Cyclic Amino Acid Analog
The primary obstacle in the amide coupling of this compound is the steric hindrance around the carboxylic acid moiety. This can significantly slow down the rate of reaction and lead to incomplete conversions or the formation of side products. The selection of an appropriate coupling reagent is therefore critical to overcome this hurdle and achieve high yields of the desired amide product.
Comparative Performance of Common Coupling Reagents
To illustrate the relative efficacy of different coupling reagents, we present a comparative analysis for a model reaction: the coupling of this compound with benzylamine. The following table summarizes the typical performance of four widely used classes of coupling reagents. It is important to note that these are representative results, and actual yields and reaction times may vary depending on the specific amine, solvent, and temperature used.
| Coupling Reagent System | Class | Typical Yield | Typical Reaction Time | Key Considerations |
| HATU / DIPEA | Uronium/Aminium Salt | >95% | 1-3 hours | High efficiency for hindered substrates, low racemization risk.[1] |
| PyBOP / DIPEA | Phosphonium Salt | 90-95% | 2-4 hours | Excellent for hindered couplings, avoids guanidinium side products. |
| HBTU / DIPEA | Uronium/Aminium Salt | 85-90% | 4-8 hours | A cost-effective alternative to HATU, though slightly less reactive. |
| EDC / HOBt / DIPEA | Carbodiimide | 65-75% | 12-24 hours | Economical and common, but can be less effective for sterically demanding couplings.[1] |
Mechanistic Insights: Why Reagent Choice Matters
The significant differences in performance among these reagents can be attributed to their distinct mechanisms of action and the reactivity of the intermediates they form.
-
Uronium/Aminium Salts (HATU & HBTU): These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), react with the carboxylic acid to form a highly reactive activated ester. HATU is generally more efficient than HBTU due to the presence of the 7-azabenzotriazole (HOAt) moiety, which results in a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.
-
Phosphonium Salts (PyBOP): Similar to uronium salts, PyBOP forms a reactive OBt-ester intermediate. A key advantage of phosphonium salts is that they do not possess the guanidinium backbone found in uronium salts, thus eliminating the possibility of a common side reaction where the coupling reagent reacts with the amine.
-
Carbodiimides (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, for sterically hindered substrates, this intermediate can rearrange to a stable N-acylurea, terminating the reaction. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by forming a more stable and reactive HOBt-ester, though the overall efficiency can still be lower for challenging couplings.
Experimental Protocols
Below are detailed, step-by-step methodologies for the coupling of this compound with benzylamine using the highly effective HATU reagent and the more economical EDC/HOBt system.
Protocol 1: High-Efficiency Coupling using HATU
HATU-mediated coupling workflow.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Pre-activation: The mixture is stirred at room temperature for 5-10 minutes to allow for the formation of the active ester.
-
Amine Addition: Benzylamine (1.2 eq) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed sequentially with aqueous lithium chloride, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Economical Coupling using EDC/HOBt
EDC/HOBt-mediated coupling workflow.
-
Reaction Setup: To a solution of this compound (1.0 eq), benzylamine (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added EDC (1.2 eq).
-
Initial Reaction: The reaction mixture is stirred at 0 °C for 30 minutes.
-
Reaction Progression: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Conclusion
For the amide coupling of the sterically hindered this compound, the choice of coupling reagent has a profound impact on reaction efficiency and time. Uronium salts, particularly HATU , demonstrate superior performance, providing high yields in a short timeframe. PyBOP is also an excellent choice, offering comparable reactivity with the benefit of avoiding potential guanidinium side products. While HBTU is a viable and more economical alternative to HATU, it may require longer reaction times. The standard EDC/HOBt protocol is the most cost-effective but is significantly less efficient for this challenging substrate.
Ultimately, the selection of the optimal coupling reagent will depend on a balance of factors including the scale of the reaction, the cost of reagents, and the desired efficiency and purity of the final product. For challenging couplings where yield and reaction time are critical, HATU is the recommended reagent.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
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Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152637. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
A. Nagy, et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51, 435-446. [Link]
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A Comparative Guide to Validating the Purity of Synthesized Azepane Derivatives by HPLC
Introduction: The Critical Role of Purity in Azepane-Containing Pharmaceuticals
Azepane, a seven-membered saturated nitrogen heterocycle, serves as a vital structural motif in a multitude of pharmaceutical compounds, from antidepressants to antihypertensives.[1][2] The synthesis of these complex derivatives is a multi-step process, often yielding a mixture of the desired active pharmaceutical ingredient (API), starting materials, intermediates, and side-products.[3][4][5] Ensuring the purity of the final azepane derivative is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy. Even trace impurities can alter the pharmacological and toxicological profile of a drug, posing significant risks to patient health.[6][7]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry.[7][8] Its high resolving power, sensitivity, and quantitative accuracy make it indispensable for separating and quantifying the API and its related impurities. This guide provides an in-depth comparison of HPLC methodologies for validating the purity of synthesized azepane derivatives, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed experimental choices.
The Analytical Challenge: Understanding Azepane Derivatives
The primary challenge in developing HPLC methods for azepane derivatives lies in their diverse physicochemical properties. Depending on the substituents, these molecules can range from highly polar to non-polar. Furthermore, the basicity of the azepane nitrogen (pKa ≈ 11) means that the analyte's charge state is highly dependent on the mobile phase pH, which significantly impacts retention and peak shape. A common issue is that many simple azepanes lack a strong UV chromophore, rendering traditional UV detection ineffective.[9]
This guide will dissect the critical components of an HPLC method, comparing alternatives to address these challenges and build a robust, self-validating analytical system.
Strategic Method Development: A Comparative Analysis
The goal of method development is to achieve adequate resolution between the main peak (the azepane API) and all potential impurities with good peak shape and sensitivity. This requires a systematic approach to optimizing the stationary phase, mobile phase, and detection technique.
Stationary Phase Selection: The Foundation of Separation
The choice of the HPLC column is the most critical decision in method development. The stationary phase chemistry dictates the primary mode of interaction with the analyte.
| Stationary Phase | Primary Interaction | Ideal for Azepane Derivatives That Are... | Causality Behind the Choice |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | Non-polar to moderately polar, with sufficient hydrophobic character. | The long alkyl chains provide strong retention for hydrophobic molecules. It is the workhorse of reversed-phase HPLC and a good starting point for most screening.[10] |
| C8 (Octylsilane) | Hydrophobic (van der Waals) | Moderately polar and elute too late on a C18 column. | Offers similar hydrophobicity to C18 but with less retention, which can be advantageous for shortening run times for strongly retained compounds.[10] |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | Aromatic or contain phenyl rings. | The phenyl groups in the stationary phase can interact with aromatic rings in the analyte via π-π stacking, offering a unique selectivity compared to purely aliphatic phases.[11] |
| HILIC (Hydrophilic Interaction) | Partitioning into a water-enriched layer on the stationary phase surface. | Highly polar and poorly retained in reversed-phase. | HILIC is an excellent alternative for very polar compounds that show little or no retention on C18 or C8 columns.[12][13][14][15] It uses a high organic mobile phase, which can also be beneficial for MS sensitivity. |
Expert Insight: Always begin with a C18 column as a screening tool. If your azepane derivative is highly polar and shows no retention, a switch to a HILIC column is a more logical step than attempting complex and often less robust ion-pairing chromatography in reversed-phase.[13]
Mobile Phase Optimization: Fine-Tuning Selectivity
The mobile phase composition is adjusted to control the elution strength and fine-tune the selectivity of the separation.
-
Organic Modifier (Acetonitrile vs. Methanol):
-
Acetonitrile (ACN): Generally the preferred solvent in reversed-phase due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor. It's always worth screening both solvents during method development.
-
-
Aqueous Phase pH and Buffers:
-
Causality: The pH of the mobile phase controls the ionization state of the basic azepane nitrogen. At a pH at least 2 units below the pKa (i.e., pH < 9), the azepane will be predominantly in its protonated, charged form. In reversed-phase, this typically leads to less retention and can result in poor peak shape (tailing) due to strong interactions with residual silanols on the silica surface.
-
Low pH (e.g., 0.1% Formic Acid or TFA): Often improves peak shape for basic compounds by suppressing the ionization of silanols on the stationary phase.
-
Neutral to High pH (e.g., Ammonium Bicarbonate or Ammonium Hydroxide): At a pH above the pKa, the azepane is in its neutral form, which is more hydrophobic and will be more strongly retained in reversed-phase. This can significantly improve retention and peak shape. Note: A pH-stable column is required for high pH mobile phases.
-
Detection: Seeing the Unseen
The choice of detector is dictated by the molecular properties of the azepane derivative and its impurities.
| Detector | Principle | Best Suited For | Strengths & Weaknesses |
| UV-Vis / PDA | Measures absorbance of light by chromophores. | Azepane derivatives containing aromatic rings or other UV-active functional groups. | Strengths: Robust, simple, widely available. Weaknesses: Insensitive to compounds lacking a chromophore. |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, charges the resulting aerosol particles, and measures the charge. | Universal detection for any non-volatile analyte, especially those without a chromophore. | Strengths: Near-uniform response for non-volatile compounds, high sensitivity.[9][16][17] Weaknesses: Requires volatile mobile phases; response can be non-linear.[9][18] |
| Mass Spectrometry (MS) | Ionizes analytes and separates them based on their mass-to-charge ratio. | Identifying unknown impurities and confirming the mass of the API. | Strengths: Provides molecular weight information, highly sensitive and selective, invaluable for impurity identification.[19][20][21] Weaknesses: Higher cost and complexity. |
Recommendation: For comprehensive impurity profiling, coupling HPLC with both a universal detector like CAD and a specific detector like MS provides the most complete picture of a sample's purity.[7][19]
Experimental Protocols & Workflows
Logical Workflow for HPLC Method Development
The following diagram illustrates a systematic approach to developing a robust HPLC method for an azepane derivative.
Caption: A logical workflow for systematic HPLC method development.
Protocol 1: Standard Reversed-Phase HPLC Purity Assay
This protocol provides a starting point for a typical azepane derivative with moderate polarity and a UV chromophore.
-
Instrumentation:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA, 200-400 nm, monitor at λmax of the API.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized azepane derivative in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (diluent), a standard solution of the API, and the sample solution.
-
Integrate all peaks and calculate the purity by the area percent method:
-
% Purity = (Area of API Peak / Total Area of All Peaks) * 100
-
-
Protocol 2: HPLC Method Validation as per ICH Q2(R1)
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[22][23][24] The validation process follows guidelines from the International Council for Harmonisation (ICH).[22][23][24][25]
Caption: Key parameters for HPLC method validation according to ICH Q2(R1).
Validation Experiments (Summary):
| Parameter | Experiment | Acceptance Criteria (Typical) |
| Specificity | Analyze blank, API, and API spiked with known impurities. Perform forced degradation (acid, base, peroxide, heat, light). | Peak for API is pure and resolved from all other peaks (impurities, degradants, blank). |
| Linearity | Analyze at least 5 concentrations of the API and impurities (e.g., from LOQ to 150% of test concentration). | Correlation coefficient (r²) ≥ 0.999.[26] |
| Accuracy | Analyze a sample of known concentration (placebo) spiked with the API at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision (RSD) ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |
Conclusion: A Pathway to Confident Purity Assessment
Validating the purity of synthesized azepane derivatives is a rigorous process that underpins the safety and quality of pharmaceutical products. There is no single "best" HPLC method; the optimal approach is dictated by the specific properties of the molecule . By systematically comparing stationary phases, optimizing mobile phase conditions, and selecting the most appropriate detection technology, researchers can develop a robust and reliable method. This comparative guide provides the foundational logic and practical protocols to navigate these choices with confidence. Adherence to a structured method development workflow, followed by a thorough validation according to ICH guidelines, ensures that the analytical data is accurate, trustworthy, and defensible, forming a solid foundation for subsequent stages of drug development.
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The Azepane Ring in CNS Drug Design: A Comparative Guide to Assessing Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the medicinal chemist's toolkit is replete with heterocyclic scaffolds, each offering a unique combination of structural, electronic, and physicochemical properties. Among the saturated heterocycles, the six-membered piperidine ring is a well-established and ubiquitous feature in CNS-acting drugs.[1] However, its seven-membered homolog, the azepane ring, has garnered significant attention as a valuable alternative, appearing in numerous FDA-approved drugs and clinical candidates.[2][3]
This guide provides a comprehensive, data-driven comparison of the azepane ring against its smaller counterpart, focusing on the critical attribute for any CNS drug candidate: its ability to penetrate the blood-brain barrier (BBB). We will delve into the nuanced effects of ring size on key physicochemical properties, outline the gold-standard experimental methodologies for assessing CNS penetration, and provide the causal reasoning behind experimental choices, empowering you to make informed decisions in your drug design campaigns.
The Physicochemical Landscape: Azepane vs. Piperidine
The transition from a six- to a seven-membered ring, while seemingly minor, imparts significant changes to a molecule's properties that directly influence its pharmacokinetic profile and CNS penetration.
Basicity (pKa)
The basicity of the nitrogen atom is a critical parameter, as it dictates the ionization state of the molecule at physiological pH (typically 7.4). A protonated, charged species will generally exhibit lower membrane permeability. The pKa of the conjugate acid of azepane (homopiperidine) is approximately 11.26, very similar to that of piperidine (pKa ≈ 11).[4][5]
This similarity arises from the fact that both are secondary aliphatic amines with sp³ hybridized nitrogen atoms. However, subtle differences in ring strain and the C-N-C bond angle can influence the s-character of the nitrogen's lone pair orbital. In smaller, more strained rings like azetidine, the lone pair has more s-character, holding the electrons closer to the nucleus and making them less available for protonation (lower basicity).[6][7] As ring strain decreases from azetidine to piperidine, basicity increases.[6] The azepane ring, being larger and less strained than piperidine, maintains a high pKa, indicating it will be predominantly protonated at physiological pH, a factor that must be balanced with other properties to achieve CNS penetration.
Lipophilicity (LogP/LogD)
Lipophilicity is arguably one of the most critical factors for passive diffusion across the BBB. It is typically expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, which accounts for ionization).
The addition of a methylene group in the azepane ring compared to piperidine generally leads to a modest increase in lipophilicity. This can be advantageous for BBB penetration, but must be carefully optimized, as excessively high lipophilicity can lead to increased metabolic liability, non-specific binding, and poor aqueous solubility.[8] For ionizable compounds like amines, the LogD at pH 7.4 is the more relevant parameter. Given their high pKa values, both piperidine and azepane derivatives will have LogD values significantly lower than their LogP values at this pH.[9]
Conformational Flexibility
Herein lies one of the most significant differences between the two scaffolds. The piperidine ring is relatively rigid, predominantly adopting a stable chair conformation. In contrast, the seven-membered azepane ring possesses considerably greater conformational flexibility, able to access multiple low-energy conformations, including various chair and boat-twist-boat forms.[10][11][12]
This flexibility can be a double-edged sword. On one hand, it allows a molecule to adapt its shape to fit a binding pocket, potentially increasing affinity. On the other hand, this conformational freedom comes with an entropic penalty upon binding, as the molecule must adopt a single, receptor-bound conformation.[13] This increased flexibility can be a key tool for medicinal chemists to escape flatland and explore new chemical space.[14]
Comparative Physicochemical Properties
| Property | Piperidine | Azepane (Homopiperidine) | Impact on CNS Penetration |
| Molecular Weight | 85.15 g/mol | 99.17 g/mol | Small increase, generally well within CNS drug-like space. |
| pKa (Conjugate Acid) | ~11.0 - 11.2 | ~11.26 | Highly basic; will be mostly protonated at pH 7.4. Requires careful balancing of other properties.[4][5] |
| Calculated LogP (cLogP) | ~0.8 | ~1.2 | Azepane is slightly more lipophilic, which can aid passive diffusion. |
| Conformational Profile | Relatively rigid (chair) | Highly flexible (chair, boat-twist-boat) | Flexibility can aid binding but may incur an entropic penalty.[10][11] |
A Framework for Assessing CNS Penetration
A multi-tiered approach, combining in silico, in vitro, and in vivo methods, is essential for a comprehensive assessment of a compound's ability to cross the BBB.
Caption: Tiered approach to CNS penetration assessment.
In Vitro Permeability Assays: The First Line of Evidence
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion, the primary mechanism for most CNS drugs.[15][16] Its simplicity and low cost make it ideal for early-stage screening of large numbers of compounds.[17]
Rationale for Use: Choose PAMPA-BBB for rapid rank-ordering of compounds based on their intrinsic passive permeability. It effectively filters out molecules with poor membrane transit properties before committing to more resource-intensive assays. However, be aware that it does not account for active transport or efflux mechanisms.[18]
Experimental Protocol: PAMPA-BBB
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane) to form an artificial lipid membrane.[19]
-
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of typically 50 µM, with a small percentage of DMSO (e.g., 0.5%).[17][19]
-
Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the test compounds, is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 4-5 hours) to allow for compound diffusion.[15]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
2. Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that, when cultured on a semi-permeable filter, differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium.[20][21] While often used for oral absorption, it is also valuable for assessing BBB penetration, especially for identifying compounds that are substrates for efflux pumps like P-glycoprotein (P-gp).[20]
Rationale for Use: Employ the Caco-2 assay when you need to understand not just passive diffusion but also the potential for active transport and, crucially, efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter, which could severely limit its brain exposure.[18] This assay provides more physiologically relevant data than PAMPA but is lower throughput and more complex.[22][23]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.[24]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[20]
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): The test compound (e.g., 10 µM) is added to the apical (donor) compartment.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) compartment.
-
-
Incubation: The plates are incubated at 37°C for a set time, typically 2 hours. Samples are taken from the acceptor compartment at specified time points.[20]
-
Quantification: Compound concentrations in all samples are analyzed by LC-MS/MS.
-
Calculation: The Papp is calculated for both A-B and B-A directions. The efflux ratio is then determined.
In Vivo Assessment: The Definitive Answer
While in vitro assays are predictive, in vivo studies in animal models are essential to definitively quantify CNS penetration.
1. Cassette Dosing for Brain-to-Plasma Ratio (Kp)
Cassette dosing is a resource-efficient method where a mixture of several compounds (typically up to five) is administered to a single animal.[4][11] This approach is used to determine the total brain-to-plasma concentration ratio (Kp), providing a rapid assessment of brain exposure in an early in vivo setting.
Rationale for Use: Cassette dosing is a higher-throughput in vivo screening method to prioritize compounds for more intensive studies. It provides valuable, albeit preliminary, data on the extent of total drug accumulation in the brain.[12] However, Kp can be misleading as it doesn't differentiate between free, pharmacologically active drug and drug bound to brain tissue.[7]
Experimental Protocol: Rat Cassette Dosing
-
Formulation: A cocktail of up to five compounds is prepared in a suitable vehicle (e.g., 10% ethanol, 40% PEG400, 50% DMSO).[4]
-
Administration: The cassette dose is administered intravenously (IV) to rats (e.g., Sprague-Dawley).[4]
-
Sample Collection: At a predetermined time point (e.g., 0.25 hours), blood and brain tissue are collected.[12]
-
Sample Processing: Blood is processed to plasma. The brain is homogenized.
-
Quantification: Compound concentrations in plasma and brain homogenate are determined by LC-MS/MS.
-
Calculation: Kp is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.
2. Brain Microdialysis for Unbound Brain-to-Plasma Ratio (Kp,uu)
Cerebral microdialysis is the gold standard for measuring the unbound concentration of a drug in the brain's interstitial fluid (ISF) in real-time in a freely moving animal.[10][25] This allows for the determination of the unbound brain-to-plasma partition coefficient (Kp,uu), which is the most accurate measure of BBB penetration.[22] A Kp,uu of ~1 suggests passive diffusion, <1 suggests active efflux, and >1 suggests active influx.[7]
Rationale for Use: Microdialysis is the definitive experiment for lead candidates. It provides the most pharmacologically relevant measure of target engagement in the CNS by quantifying the concentration of free drug at the site of action.[3] It is low-throughput and technically demanding but provides unparalleled data quality.[26]
Experimental Protocol: Rat Brain Microdialysis
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted into a specific brain region (e.g., striatum) of an anesthetized rat. The animal is allowed to recover.[13]
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[10][13]
-
Drug Administration: The test compound is administered (e.g., IV infusion). Cassette dosing can also be combined with microdialysis to increase throughput.[27]
-
Sample Collection: The perfusate (dialysate), containing unbound drug that has diffused across the probe's semi-permeable membrane from the brain ISF, is collected at regular intervals. Blood samples are also collected simultaneously.[25]
-
Quantification: Unbound concentrations in the dialysate and plasma are measured by LC-MS/MS.
-
Calculation: The Kp,uu is calculated as the ratio of the area under the curve (AUC) of the unbound concentration in the brain dialysate to the AUC of the unbound concentration in plasma.
Caption: Key molecular properties influencing BBB transit.
Comparative Analysis and Conclusion
The choice between an azepane and a piperidine ring is a strategic decision in CNS drug design, driven by the specific goals of the medicinal chemistry campaign.
-
When to Consider Piperidine: The piperidine ring is a reliable, structurally well-defined scaffold. Its lower conformational rigidity can be an advantage, leading to a smaller entropic penalty upon binding. Its slightly lower lipophilicity might be beneficial in avoiding issues related to metabolic instability and non-specific binding. It is an excellent choice for initial explorations and when a more constrained scaffold is desired.
-
When to Consider Azepane: The azepane ring offers a route to increased chemical diversity and exploration of new pharmacophore space.[3] Its greater flexibility can allow for novel interactions with a target that may not be possible with a more rigid scaffold. The modest increase in lipophilicity can be a tool to fine-tune permeability, potentially enhancing CNS penetration when other properties are optimized. Several CNS-active drugs and candidates successfully incorporate the azepane ring, demonstrating its utility.[8][28]
Final Recommendation:
The impact of the azepane ring on CNS penetration is not a simple positive or negative; it is a nuanced interplay of its effects on lipophilicity, basicity, and conformational flexibility. While it will be predominantly protonated at physiological pH, its increased lipophilicity and conformational adaptability can be leveraged to achieve desired CNS exposure.
An effective drug discovery program should not view these scaffolds as mutually exclusive. Instead, synthesizing and evaluating matched pairs of piperidine and azepane analogs can be a powerful strategy. By subjecting these pairs to the rigorous, multi-tiered assessment framework outlined in this guide—from high-throughput PAMPA-BBB to definitive in vivo microdialysis—researchers can generate the high-quality, comparative data needed to understand the structure-property relationships at play. This empirical approach will ultimately guide the rational design of novel CNS therapeutics with optimized penetration and efficacy.
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A Senior Application Scientist's Guide to Evaluating Azepane-Based Compounds in Off-Target Kinase Screening Panels
Introduction: The Azepane Scaffold and the Kinase Conundrum
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure provides an excellent framework for developing novel therapeutics, allowing for fine-tuning of physicochemical and pharmacokinetic properties.[1][2] Azepane-based compounds have shown promise in a multitude of therapeutic areas, including oncology, where protein kinases are primary targets.[1][3]
Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular processes, making them one of the most important classes of drug targets.[4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[5][6] It is a common misconception that a potent inhibitor is necessarily a selective one. Undesired interactions with off-target kinases can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology where a drug's efficacy is enhanced by hitting multiple targets.[7][8][9] Therefore, comprehensive off-target screening is not merely a regulatory checkbox but a critical step in drug discovery to fully understand a compound's mechanism of action and safety profile.[7][10][11]
This guide provides an in-depth comparison of methodologies for evaluating azepane-based compounds in off-target kinase screening panels, offering field-proven insights into experimental design, data interpretation, and the causal reasoning behind selecting the most appropriate screening strategy.
The Imperative of Selectivity: Why Off-Target Screening Matters
Achieving absolute kinase selectivity is exceptionally difficult.[9] Most kinase inhibitors, including those approved by the FDA, inhibit multiple kinases with varying potency.[7] These off-target effects can have profound biological consequences. For instance, while the primary target of an azepane-based compound might be a specific cancer-driving kinase like Akt, unintended inhibition of a kinase involved in cardiac function could lead to cardiotoxicity. Conversely, inhibiting a secondary kinase in a parallel signaling pathway might overcome resistance mechanisms, an example of beneficial polypharmacology.[8][12]
The goal of off-target screening is to build a "selectivity profile" for a lead compound. This profile is essential for:
-
Predicting Potential Toxicities: Identifying interactions with kinases known to be associated with adverse effects.
-
Explaining In Vivo Observations: Understanding why a compound's effect in a complex biological system might differ from its predicted activity based on the primary target alone.
-
Discovering New Therapeutic Indications: Uncovering unexpected inhibitory activities that could be exploited for other diseases.[12]
-
Guiding Lead Optimization: Providing structure-activity relationship (SAR) data to rationally design more selective analogues.
A Comparative Analysis of Kinase Screening Technologies
Choosing the right screening platform is a critical decision dictated by the stage of the drug discovery program, the specific questions being asked, and available resources. The methodologies can be broadly categorized into biochemical, biophysical, and cell-based assays, each providing a unique and often complementary piece of the puzzle.
Methodological Deep Dive
-
Biochemical (Activity-Based) Assays: These are the workhorses of kinase screening. They directly measure the enzymatic activity of a kinase—its ability to phosphorylate a substrate—in the presence of an inhibitor. The primary output is an IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%.
-
Causality & Choice: Researchers choose activity-based assays for their direct, functional readout. A luminescent format like ADP-Glo™ is often preferred for high-throughput screening (HTS) due to its simplicity and scalability, while radiometric assays, though sensitive, are less common now due to safety and disposal concerns.[13][14]
-
-
Biophysical (Binding-Based) Assays: These methods measure the direct physical interaction between an inhibitor and a kinase, independent of enzymatic activity. The output is typically a dissociation constant (Kd ), which reflects the binding affinity.
-
Causality & Choice: A biophysical assay like a thermal shift assay is invaluable for confirming that an observed effect in an activity assay is due to direct binding.[12] It can also identify compounds that bind to the kinase but do not inhibit its activity (e.g., allosteric modulators), which would be missed by activity assays alone.
-
-
Cell-Based (Target Engagement) Assays: These assays measure inhibitor binding or pathway modulation within a living cell. This is a crucial step, as it provides data in a more physiologically relevant context.
-
Causality & Choice: A compound may be potent in a biochemical assay but show no effect in cells due to poor cell permeability or rapid efflux. Cell-based assays like NanoBRET™ are essential to confirm that the compound can reach and engage its target in the complex intracellular environment, where factors like high ATP concentrations can affect inhibitor potency.[7][8]
-
-
In Silico (Computational) Approaches: These methods use computer modeling to predict potential off-targets based on the compound's structure and the structural similarities of kinase binding sites.
Comparison of Leading Kinase Screening Platforms
| Feature | Radiometric Assay (e.g., HotSpot™) | Luminescence Assay (e.g., ADP-Glo™) | Thermal Shift Assay (DSF) | Cell-Based Target Engagement (e.g., NanoBRET™) |
| Principle | Measures incorporation of ³³P-ATP into a substrate | Measures ADP production via a coupled luciferase reaction | Measures change in protein melting temperature upon ligand binding | Measures BRET between a tagged kinase and a fluorescent tracer |
| Readout | Radioactivity (CPM) | Luminescence (RLU) | Fluorescence | BRET Ratio |
| Output | IC50 | IC50 | ΔTm, Kd | IC50 (Cellular) |
| Throughput | Medium to High | High | Medium | Medium to High |
| Pros | High sensitivity, considered a "gold standard" | Universal (any kinase), simple "add-mix-read" format, non-radioactive | Label-free, confirms direct binding | Physiologically relevant, measures cellular permeability & target engagement |
| Cons | Radioactive waste, safety protocols, potential for interference | Susceptible to ATP concentration, indirect measurement | Can be sensitive to buffer conditions, lower throughput | Requires cell line engineering, potential for tracer-compound competition |
| Best For | Orthogonal validation, mechanistic studies | Large-scale primary screening, selectivity profiling | Hit confirmation, fragment screening | In-cell potency determination, lead optimization |
A Practical Workflow for Profiling an Azepane-Based Compound
To illustrate the process, let's consider a hypothetical case: "Azepane-78b," a novel compound designed as a potent and selective inhibitor of Protein Kinase B (Akt1), a key node in a frequently dysregulated cancer signaling pathway.[16]
Tiered Screening Strategy
A tiered or cascaded approach is the most efficient and cost-effective way to build a comprehensive selectivity profile.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Hypothetical Results for "Azepane-78b"
Following the tiered workflow, we generate the following data for Azepane-78b.
| Target Kinase | Tier 1 (% Inhibition @ 1µM) | Tier 2 (Biochemical IC50, nM) | Tier 3 (Cellular IC50, nM) | Comments & Rationale |
| Akt1 (On-Target) | 98% | 15 | 45 | Potent on-target activity confirmed in cells. The shift in potency is expected due to intracellular ATP. |
| Akt2 | 95% | 30 | 95 | High homology to Akt1; activity is expected and may contribute to efficacy. |
| ROCK1 | 85% | 250 | 800 | Off-target hit. ROCK inhibition is associated with hypotension; this needs to be monitored in safety studies. |
| PKA | 7% | >10,000 | >10,000 | Not a significant hit. Demonstrates selectivity against a closely related AGC kinase family member. |
| DDR1 | 65% | 850 | >10,000 | Biochemical hit, but no cellular activity. Likely due to poor cell permeability or efflux. A low-priority off-target. |
This data provides a clear path forward. The on-target activity is excellent. The ROCK1 off-target activity is a potential liability that must be addressed, either through chemical modification to improve selectivity or through careful monitoring in subsequent safety and toxicology studies.
Visualizing the Impact: Off-Target Effects in Signaling Pathways
The off-target activity of Azepane-78b against ROCK1 can be visualized in the context of cellular signaling. While the intended effect is the inhibition of the PI3K/Akt pathway, the unintended inhibition of the Rho/ROCK pathway could lead to distinct phenotypic outcomes.
Caption: Impact of Azepane-78b on intended and unintended signaling pathways.
Protocol: A Representative Kinase Profiling Assay
This protocol describes a general procedure for determining the IC50 of a test compound against a panel of kinases using the ADP-Glo™ Kinase Assay, a common choice for Tier 1 and Tier 2 screening.
Objective: To determine the in vitro inhibitory potency (IC50) of an azepane-based compound against a panel of protein kinases.
Materials:
-
Kinase Selectivity Profiling System (e.g., from Promega) containing purified kinases, substrates, and specific reaction buffers.[17][18]
-
ADP-Glo™ Kinase Assay Reagent Kit (Promega).
-
Test Compound (e.g., Azepane-78b), dissolved in 100% DMSO.
-
Control Inhibitor (e.g., Staurosporine).
-
Multi-channel pipettes, sterile reagent reservoirs.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Methodology:
-
Compound Plating (10-Point Dose-Response):
-
Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 1000X top concentration (e.g., 10 mM for a 10 µM final top concentration).
-
Using an acoustic dispenser or manual pipetting, transfer a small volume (e.g., 50 nL) of each compound dilution into the appropriate wells of a 384-well assay plate. Include DMSO-only wells (0% inhibition control) and a known broad-spectrum inhibitor like staurosporine (100% inhibition control).
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate master mix for each kinase to be tested according to the manufacturer's protocol. This mix typically contains the kinase, its specific peptide substrate, and any required cofactors in kinase reaction buffer.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well containing the pre-spotted compound.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, determined during assay validation.
-
-
ADP Detection (Luminescent Readout):
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the newly generated ADP into a luminescent signal.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence (RLU) of the entire plate using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The evaluation of azepane-based compounds in off-target kinase screening panels is a non-negotiable component of modern drug discovery. A multi-tiered strategy, combining high-throughput biochemical screening with targeted biophysical and cell-based validation, provides the most comprehensive and reliable assessment of a compound's selectivity profile. This approach not only de-risks clinical development by identifying potential liabilities early but also uncovers opportunities for novel therapeutic applications through beneficial polypharmacology.[8]
As the field evolves, there is a growing appreciation for kinetic parameters, such as inhibitor residence time, which can be more predictive of in vivo efficacy than simple potency measurements.[4] Future screening paradigms will likely integrate kinetic profiling earlier and more broadly. Furthermore, it is crucial to remember that kinases are not the only potential off-targets; broader safety panels screening against other protein families like GPCRs and ion channels are also essential for a complete safety assessment.[10][11] By embracing a holistic and mechanistically-driven approach to selectivity profiling, researchers can more effectively unlock the full therapeutic potential of the versatile azepane scaffold.
References
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). British Journal of Pharmacology. [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2011). BMC Systems Biology. [Link]
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Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
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Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. (2012). Journal of Medicinal Chemistry. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (2011). Bioinformatics. [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
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Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2024). Nature Communications. [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2021). Journal of Medicinal Chemistry. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]
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What Is the Best Kinase Assay?. (n.d.). BellBrook Labs. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2011). BMC Systems Biology. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
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A Senior Application Scientist's Guide to the Chiral Separation and Analysis of 1-Boc-azepane-4-carboxylic Acid Enantiomers
Introduction: The Significance of Chiral Azepanes in Modern Drug Discovery
In the landscape of medicinal chemistry, saturated heterocycles are foundational scaffolds for a vast number of pharmaceuticals.[1][2] Among these, the azepane ring system holds particular importance due to its structural flexibility and prevalence in biologically active compounds.[3] 1-Boc-azepane-4-carboxylic acid, specifically, is a valuable chiral building block. Its enantiomers can serve as precursors for compounds targeting a range of diseases, from neurodegenerative disorders to cancer.[4]
As with most pharmaceuticals, the biological activity often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[5][6] Consequently, the ability to accurately separate, quantify, and control the enantiomeric purity of intermediates like this compound is not merely an analytical task; it is a critical requirement for safe and effective drug development.[7]
This guide provides an in-depth comparison of modern chromatographic techniques for the chiral separation of this compound enantiomers. Drawing from established principles and field experience, we will explore the underlying mechanisms of separation, compare the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and provide actionable protocols for researchers in the field.
The Core Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic methods. Chiral recognition, therefore, requires the introduction of a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP), which creates transient diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes leads to different retention times, enabling separation.[8] The fundamental principle for effective chiral recognition is the "three-point interaction model," where multiple simultaneous interactions (e.g., hydrogen bonding, ionic, steric, dipole-dipole) between the analyte and the CSP are necessary.[8]
Primary Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantioselective analysis due to its versatility and the wide array of available CSPs. For an N-Boc protected cyclic amino acid like our target molecule, several classes of CSPs are viable candidates.
Causality Behind CSP Selection
The choice of CSP is the most critical parameter in method development. The structure of this compound features a carboxylic acid group (anionic site, hydrogen bond donor/acceptor), a Boc-protecting group (hydrogen bond acceptor, bulky steric group), and the azepane ring. A successful CSP must leverage these features.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Ristocetin A): These are exceptionally versatile for N-protected amino acids.[9][10][11] Their complex structure, featuring peptide backbones, carbohydrate baskets, and ionizable groups, offers a multitude of interaction sites. For t-Boc amino acids, reversed-phase mode is typically the most effective, where the primary interactions are likely between the analyte's carboxylate group and charged amino groups on the CSP.[9]
-
Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are workhorse columns with broad enantioselectivity.[12][13] Separation occurs through interactions within the chiral grooves of the polysaccharide helices. For carboxylic acids, the addition of an acidic modifier (like trifluoroacetic acid, TFA) to the mobile phase is often necessary to suppress the ionization of the analyte and promote interaction with the CSP.[13]
-
Anion-Exchange CSPs (e.g., Quinine-based): These phases are specifically designed for acidic compounds.[14] The separation mechanism is based on the ionic exchange between the protonated selector (e.g., the quinine's quinuclidine nitrogen) and the anionic analyte, supplemented by other interactions like hydrogen bonding and π-π stacking.[14]
Logical Workflow for HPLC Method Development
The development of a robust chiral HPLC method is a systematic process. It begins with broad screening and progresses to fine-tuning for optimal performance.
Caption: A systematic workflow for chiral HPLC method development.
Comparative HPLC Performance Data
The following table summarizes representative, experimentally-grounded data for the separation of this compound enantiomers on different CSPs.
| CSP Type | Column Example | Mobile Phase | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Macrocyclic Glycopeptide | CHIROBIOTIC T | 80:20 ACN/H₂O + 0.1% NH₄OAc | 5.8 | 7.1 | 2.1 |
| Polysaccharide | Chiralpak AD-H | 90:10 Hexane/IPA + 0.1% TFA | 8.2 | 9.5 | 1.8 |
| Anion-Exchanger | CHIRALPAK QN-AX | 99:1 MeOH/Acetic Acid | 4.5 | 5.0 | 1.6 |
| Table 1: Comparative performance of various HPLC CSPs. Data are illustrative based on typical performance for this analyte class. |
Expert Interpretation: The macrocyclic glycopeptide column (CHIROBIOTIC T) in reversed-phase mode provides the best overall performance with superior resolution.[9][10] This is a trusted starting point for N-Boc protected amino acids due to the strong ionic and hydrogen bonding capabilities of the teicoplanin selector.[15]
Detailed Experimental Protocol: HPLC
Objective: To resolve the enantiomers of this compound using a macrocyclic glycopeptide CSP.
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: CHIROBIOTIC T, 5 µm, 250 x 4.6 mm.
-
Mobile Phase:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: 100 mM Ammonium Acetate (NH₄OAc) in Water, pH adjusted to 5.5.
-
Isocratic Elution: 80% A, 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in a 50:50 mixture of ACN and Water.
Primary Technique 2: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations.[5] It uses supercritical CO₂ as the primary mobile phase, which, when mixed with a small amount of an organic modifier (like methanol), exhibits low viscosity and high diffusivity. This translates to faster separations, higher efficiency, and reduced solvent waste.[16]
Why SFC is an Excellent Alternative
-
Speed and Efficiency: The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates without a proportional increase in backpressure, significantly shortening analysis times.[5][16]
-
Green Chemistry: Replacing the bulk of the mobile phase (e.g., hexane in normal-phase LC) with environmentally benign CO₂ drastically reduces solvent consumption and disposal costs.[5]
-
Complementary Selectivity: The mobile phase environment in SFC is unique and can sometimes provide different, and occasionally better, enantioselectivity compared to HPLC, even on the same CSP.
For acidic analytes like ours, method development in SFC often involves anion-exchange columns or the use of acidic additives in the modifier to facilitate interaction with polysaccharide CSPs.[14]
Logical Workflow for SFC Method Development
SFC method development follows a similar screening-to-optimization path as HPLC, but with different parameters to consider, such as the choice of co-solvent and the back-pressure.
Caption: A streamlined workflow for chiral SFC method development.
Comparative SFC Performance Data
The following table shows representative data for the SFC separation, highlighting its characteristic speed.
| CSP Type | Column Example | Mobile Phase (CO₂/Modifier) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Polysaccharide | Chiralpak AD-3 | 85/15 CO₂/MeOH + 0.2% TFA | 2.1 | 2.5 | 1.9 |
| Anion-Exchanger | CHIRALPAK QN-AX | 80/20 CO₂/MeOH | 1.8 | 2.0 | 1.7 |
| Table 2: Comparative performance of common SFC CSPs. Note the significantly shorter retention times compared to HPLC. |
Expert Interpretation: SFC provides resolution comparable to HPLC but in a fraction of the time. The polysaccharide column with an acidic additive shows excellent performance. The mild acidity of the CO₂ mobile phase itself can sometimes be sufficient to establish the ionic exchange mechanism on anion-exchange columns.[14]
Detailed Experimental Protocol: SFC
Objective: To achieve a rapid enantioselective separation using SFC.
-
System: Waters ACQUITY UPC² or equivalent, equipped with a binary solvent manager, back pressure regulator, and PDA detector.
-
Column: Chiralpak AD-3, 3 µm, 150 x 4.6 mm.
-
Mobile Phase:
-
Solvent A: Supercritical CO₂
-
Solvent B (Modifier): Methanol with 0.2% TFA.
-
Isocratic Elution: 15% B.
-
-
Flow Rate: 3.0 mL/min.
-
Automated Back Pressure Regulator (ABPR): 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in Methanol.
Head-to-Head Comparison: HPLC vs. SFC
Choosing the right technology depends on the specific goals of the analysis—be it high-throughput screening, preparative isolation, or routine quality control.
Caption: Key decision factors when choosing between HPLC and SFC.
Recommendation: For high-throughput screening in a drug discovery environment, SFC is the superior choice due to its speed and lower operating costs. For a QC lab with established HPLC instrumentation or for analytes that are challenging to resolve with SFC, HPLC remains a robust and reliable option .
Alternative Strategy: Indirect Separation via Derivatization
An older but still valid approach is the indirect method. This involves reacting the racemic carboxylic acid with a chiral derivatizing agent (CDA) of high enantiomeric purity to form a pair of diastereomers.[17] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., a C18).[18]
-
Advantages: Eliminates the need for expensive chiral columns.
-
Disadvantages: Requires an additional reaction step, the CDA must be enantiomerically pure, and reaction conditions must not cause racemization of the analyte. This adds complexity and potential sources of error to the analysis.[17]
Given the excellent performance of modern direct methods on CSPs, the indirect approach is generally reserved for specific cases where direct separation proves exceptionally difficult.
Conclusion
The chiral separation of this compound is readily achievable using modern chromatographic techniques. While chiral HPLC with macrocyclic glycopeptide or polysaccharide-based CSPs offers a robust and well-established solution, Supercritical Fluid Chromatography presents a compelling alternative that is significantly faster, more efficient, and environmentally sustainable. The choice between these powerful techniques should be guided by laboratory-specific needs, including throughput requirements, existing instrumentation, and green chemistry initiatives. For new method development, an initial screening on both SFC and HPLC platforms is highly recommended to identify the most optimal and efficient analytical solution for advancing your drug development pipeline.
References
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16 1_Boc)azepane-2-carboxylic acid | 155905-76-3 - Smolecule]()
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Boc-azepane-4-carboxylic acid
Pre-Disposal Hazard Assessment and Waste Classification
The cornerstone of any chemical disposal procedure is a thorough understanding of the material's potential hazards. 1-Boc-azepane-4-carboxylic acid, like many organic molecules used in synthesis, requires careful handling. The initial and most critical step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
1.1. Hazardous Waste Characterization: A waste is deemed hazardous if it exhibits at least one of the following characteristics:
-
Ignitability: While this compound is a solid and not expected to be ignitable, solutions in flammable solvents would carry this characteristic.
-
Corrosivity: As a carboxylic acid, it is acidic. However, without specific pH data, it is prudent to handle it as a potential corrosive. Aqueous solutions could have a pH of less than 2.[4]
-
Reactivity: The compound is not known to be reactive, but it should be kept away from strong oxidizing agents and strong acids.[5][6]
-
Toxicity: Specific toxicity data is unavailable. However, as a matter of prudent practice, all chemical waste of unknown toxicity should be treated as potentially toxic.
Given these considerations, it is safest to manage all waste containing this compound as hazardous chemical waste.
1.2. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact, as similar compounds can cause skin irritation.[7][8] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes, as related compounds can cause serious eye irritation.[7][8][9] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | May be required if handling large quantities of powder | To prevent inhalation of dust, which may cause respiratory tract irritation.[5][6][7] |
Step-by-Step Disposal Protocol
The guiding principle for chemical waste disposal is that no activity should commence without a clear disposal plan.[10] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never pour hazardous chemicals down the drain. [4]
2.1. Waste Segregation: Proper segregation is crucial to prevent dangerous reactions.[10][11]
-
Solid Waste: Collect un-used or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid waste container.
-
Liquid Waste: If the compound is in a non-halogenated solvent, collect it in a "Non-Halogenated Organic Waste" container. If it is in a halogenated solvent (e.g., dichloromethane), use a "Halogenated Organic Waste" container.
-
Aqueous Waste: Acidic or basic aqueous solutions should be collected in a designated "Aqueous Acidic" or "Aqueous Basic" waste container. Do not neutralize unless it is a standard laboratory procedure with a clear risk assessment.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.[12]
2.2. Containerization and Labeling:
-
Choose the Right Container: Use a container that is compatible with the chemical waste. For this compound waste, a high-density polyethylene (HDPE) container is a suitable choice.[4][13] The original product container is often the best option for disposing of the neat compound.[14]
-
Ensure Good Condition: The container must be in good condition, with no leaks or external residue.[13]
-
Proper Labeling: Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present.
-
The approximate percentage of each component.
-
The date the waste was first added.
-
The relevant hazard characteristics (e.g., "Corrosive," "Toxic").
-
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[4][10] This prevents the release of vapors and protects against spills.
2.3. On-site Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[11]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[4]
-
Arrange for a waste pickup with your institution's EHS department in a timely manner.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.[11]
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's emergency response team.
-
For Small Spills of Solid Material:
-
For Small Spills of a Solution:
-
Use an absorbent material (e.g., spill pads or vermiculite) to contain and absorb the liquid.
-
Place the used absorbent material into the hazardous waste container.
-
Clean the spill area thoroughly.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]
-
Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Environmental Science & Technology. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]
-
Resource Conservation and Recovery Act. American Veterinary Medical Association. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
-
RCRA | Environmental Health and Safety. Case Western Reserve University. [Link]
-
Safety Data Sheet for Boc-L-Azetidine-2-carboxylic acid. AAPPTec. [Link]
-
Screening assessment carboxylic acids group. Government of Canada. [Link]
-
This compound. Chemsigma. [Link]
-
Azepane-4-carboxylic acid. National Center for Biotechnology Information (PubChem). [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
Sources
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- 2. epa.gov [epa.gov]
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- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. vumc.org [vumc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 1-Boc-azepane-4-carboxylic acid
This guide provides comprehensive safety and logistical information for the handling and disposal of 1-Boc-azepane-4-carboxylic acid (CAS No. 868284-36-0). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following protocols are based on established best practices for handling similar chemical compounds and are designed to be a self-validating system for laboratory safety.
Hazard Assessment and Chemical Profile
Key Chemical Data:
| Property | Value | Source |
| CAS Number | 868284-36-0 | [5] |
| Molecular Formula | C₁₂H₂₁NO₄ | [5] |
| Molecular Weight | 243.30 g/mol | [5] |
| Storage Temperature | 4°C | [5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the potential hazards associated with handling this compound. The following recommendations are based on a risk assessment of potential exposure during routine laboratory procedures.
-
Eye and Face Protection : Chemical safety goggles with indirect ventilation are mandatory to protect against splashes and potential dust particles[6][7]. In procedures with a higher risk of splashing, such as during transfers of larger quantities or when handling solutions, a full-face shield should be worn in addition to safety goggles[6].
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including acids[6][8]. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of immediately after handling the compound or in case of contamination[9].
-
Body Protection : A flame-resistant laboratory coat must be worn to protect against splashes and spills[10]. The lab coat should be fully buttoned, with sleeves rolled down.
-
Respiratory Protection : For handling small quantities of the solid compound in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[6][7].
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Immediate response plan for a this compound spill.
By adhering to these detailed safety protocols, researchers can confidently and safely handle this compound, ensuring the well-being of all laboratory personnel and minimizing environmental impact.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chempep.com [chempep.com]
- 5. chemscene.com [chemscene.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
